Technical Documentation Center

2-(Trifluoromethyl)imidazo[1,2-b]pyridazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine
  • CAS: 109114-00-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine

Abstract The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of molecules with diverse biological activities, including potential applications as imaging age...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of molecules with diverse biological activities, including potential applications as imaging agents for β-amyloid plaques and as antimycobacterial agents.[1][2] The incorporation of a trifluoromethyl (CF₃) group is a widely employed strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[3] This guide provides a comprehensive, technically-grounded overview of the predominant synthetic pathway to 2-(trifluoromethyl)imidazo[1,2-b]pyridazine, focusing on the underlying chemical principles, detailed experimental protocols, and mechanistic insights relevant to researchers in synthetic and medicinal chemistry.

Strategic Analysis: A Retrosynthetic Approach

The synthesis of the target scaffold, 2-(trifluoromethyl)imidazo[1,2-b]pyridazine, is most effectively achieved through a convergent strategy. The core imidazo[1,2-b]pyridazine ring system is classically constructed via a condensation reaction. Retrosynthetic analysis reveals two key synthons: a nucleophilic aminopyridazine and an electrophilic three-carbon unit bearing the trifluoromethyl group. This disconnection points to a practical and efficient synthesis from readily available starting materials.

G cluster_precursors target 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine disconnection C-N Bond Formation (Cyclocondensation) target->disconnection precursors Key Precursors disconnection->precursors precursor1 3-Aminopyridazine Derivative precursors->precursor1 Synthon 1 precursor2 Trifluoromethylated α-Haloketone (e.g., 3-Bromo-1,1,1-trifluoroacetone) precursors->precursor2 Synthon 2

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Precursors

The success of the overall synthesis hinges on the efficient preparation of the key building blocks. For this guide, we will focus on the synthesis of 6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine, as the 6-chloro substituent provides a versatile handle for further chemical elaboration through cross-coupling or nucleophilic substitution reactions.[4][5]

Precursor I: 3-Amino-6-chloropyridazine

The required aminopyridazine precursor is synthesized from the commercially available 3,6-dichloropyridazine. The process involves a nucleophilic aromatic substitution (SNAr) where one chlorine atom is selectively displaced by an amino group.

Reaction Scheme: 3,6-Dichloropyridazine → 3-Amino-6-chloropyridazine

Mechanism & Rationale: The reaction proceeds by treating 3,6-dichloropyridazine with ammonia, typically in the form of aqueous ammonium hydroxide, under elevated temperature and pressure.[6][7] The pyridazine ring is electron-deficient, which facilitates nucleophilic attack. The use of a sealed vessel, such as a stainless steel bomb, is necessary to maintain the concentration of ammonia and achieve the required reaction temperature above the boiling point of the aqueous solution.[6]

Experimental Protocol: Synthesis of 3-Amino-6-chloropyridazine (2)

  • Step 1: Reaction Setup

    • To a 250 mL stainless steel pressure vessel, add 3,6-dichloropyridazine (1) (15.0 g, 100.7 mmol).

    • Carefully add 150 mL of concentrated aqueous ammonium hydroxide.

    • Seal the vessel securely according to the manufacturer's specifications.

  • Step 2: Reaction Execution

    • Place the sealed vessel in an oil bath or heating mantle and heat to 110-120°C.

    • Maintain this temperature with vigorous stirring for 12-16 hours.

    • Monitor the reaction progress via Thin Layer Chromatography (TLC) if possible, using a sample withdrawn after cooling.

  • Step 3: Work-up and Isolation

    • After the reaction is complete, cool the vessel to room temperature and then further cool in an ice bath to 0°C. Caution: Ensure the vessel is fully cooled before opening to avoid the release of ammonia gas.

    • Upon opening, a precipitate should be present. Filter the reaction mixture through a Büchner funnel.

    • Wash the collected solid thoroughly with cold deionized water (3 x 30 mL) to remove any residual ammonia and ammonium salts.

    • Dry the solid under vacuum to yield 3-amino-6-chloropyridazine (2) as a pale-yellow solid.[6]

ParameterValueReference
Typical Yield80-85%[6]
Melting Point213 °C[8]
Molecular Weight129.55 g/mol
Precursor II: 3-Bromo-1,1,1-trifluoroacetone

This trifluoromethylated building block is a commercially available, highly electrophilic ketone. Its reactivity is centered on the carbonyl carbon and the carbon bearing the bromine atom. It serves as the three-carbon component required to form the imidazole ring.

The Core Directive: Cyclocondensation for the Imidazo[1,2-b]pyridazine Ring

The cornerstone of this synthesis is the cyclocondensation reaction between 3-amino-6-chloropyridazine and 3-bromo-1,1,1-trifluoroacetone. This transformation is a variation of the classic Hantzsch synthesis for imidazoles.

Reaction Mechanism

The reaction proceeds in a two-stage sequence within a single pot.

  • Initial Alkylation (SN2 Reaction): The most nucleophilic nitrogen of the 3-amino-6-chloropyridazine is the endocyclic nitrogen atom not adjacent to the amino group (N1).[1] This nitrogen atom performs a nucleophilic attack on the α-carbon of 3-bromo-1,1,1-trifluoroacetone, displacing the bromide ion to form an N-alkylated pyridazinium intermediate.

  • Intramolecular Cyclization & Dehydration: The exocyclic amino group then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the trifluoromethyl ketone moiety. This forms a five-membered heterocyclic intermediate (a carbinolamine). Subsequent dehydration (loss of a water molecule), often promoted by the acidic conditions generated in the reaction or by heat, leads to the formation of the aromatic imidazo[1,2-b]pyridazine ring system.

G cluster_mech Mechanism of Cyclocondensation start 3-Amino-6-chloropyridazine + 3-Bromo-1,1,1-trifluoroacetone intermediate1 Pyridazinium Intermediate (N-Alkylation) start->intermediate1 S_N2 Attack (-Br⁻) intermediate2 Carbinolamine Intermediate (Intramolecular Cyclization) intermediate1->intermediate2 Nucleophilic Attack (by -NH₂) product 6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine + H₂O intermediate2->product Dehydration (-H₂O)

Caption: Mechanistic pathway for imidazo[1,2-b]pyridazine formation.

Experimental Protocol: Synthesis of 6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine (3)
  • Step 1: Reaction Setup

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-6-chloropyridazine (2) (5.0 g, 38.6 mmol) in anhydrous ethanol (100 mL).

    • To this solution, add 3-bromo-1,1,1-trifluoroacetone (8.1 g, 42.5 mmol, 1.1 equivalents).

    • Add sodium bicarbonate (4.9 g, 58.0 mmol, 1.5 equivalents) to act as a mild base to neutralize the HBr formed during the reaction.[1]

  • Step 2: Reaction Execution

    • Heat the reaction mixture to reflux (approximately 78°C) with vigorous stirring.

    • Maintain the reflux for 8-12 hours. Monitor the reaction's progress by TLC (eluent: ethyl acetate/hexane, 1:1).

  • Step 3: Work-up and Purification

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water (100 mL) and extract with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate in vacuo to obtain the crude product.

    • Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine (3).

Summary of the Synthetic Workflow

The entire process provides a reliable and scalable route to the desired trifluoromethylated heterocyclic core.

G start1 3,6-Dichloropyridazine step1 Amination (S_NAr) start1->step1 start2 3-Bromo-1,1,1- trifluoroacetone step2 Cyclocondensation start2->step2 reagent1 NH₄OH (aq) reagent1->step1 precursor 3-Amino-6-chloropyridazine step1->precursor precursor->step2 purification Column Chromatography step2->purification reagent2 NaHCO₃, EtOH reagent2->step2 product 6-Chloro-2-(trifluoromethyl) imidazo[1,2-b]pyridazine purification->product

Caption: Overall experimental workflow for the synthesis.

Conclusion

This guide outlines a robust and efficient two-step synthesis for 6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine. The methodology relies on fundamental and well-established chemical transformations, beginning with the selective amination of 3,6-dichloropyridazine, followed by a key cyclocondensation reaction with a trifluoromethylated α-haloketone. The resulting product is a valuable building block for the development of novel pharmaceuticals and chemical probes, offering a versatile platform for further structural diversification.

References

  • Cai, Z., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. Available at: [Link]

  • El-Faham, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect. Available at: [Link]

  • Shaik, S. P., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Anti-Infective Agents. Available at: [Link]

  • Portella, C. (2014). Synthesis of α-(Trifluoromethyl)pyridazine Derivatives. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Paidi, K. R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. International Journal of Chemical Sciences. Available at: [Link]

  • Jismy, B., et al. (2024). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules. Available at: [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • MDPI (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. MDPI. Available at: [Link]

  • Zhang, L., et al. (2020). Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Google Patents (2007). WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.
  • Royal Society of Chemistry (2022). Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Pharmaffiliates (n.d.). 3-Amino-6-chloropyridazine. Pharmaffiliates. Available at: [Link]

  • SpectraBase (n.d.). 3-Amino-6-chloro-pyridazine. SpectraBase. Available at: [Link]

  • ResearchGate (2024). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester. Available at: [Link]

  • Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine

Foreword: Unveiling a Privileged Scaffold in Modern Drug Discovery The imidazo[1,2-b]pyridazine core is a recognized "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Privileged Scaffold in Modern Drug Discovery

The imidazo[1,2-b]pyridazine core is a recognized "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1] Its rigid, planar structure and rich electronic properties make it an ideal framework for designing molecules that can interact with a variety of biological targets with high affinity and specificity. The introduction of a trifluoromethyl (-CF3) group at the 2-position is a strategic modification known to enhance key drug-like properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the physicochemical properties of 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine, offering both theoretical insights and practical methodologies for its characterization. While direct experimental data for this specific molecule is emerging, this document consolidates information from closely related analogs and outlines robust protocols for its empirical determination, empowering researchers in their drug discovery and development endeavors.

Molecular Structure and Synthesis

The foundational step in characterizing any novel compound is its unambiguous synthesis and structural verification. The synthesis of 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine typically proceeds via the condensation of a 3-aminopyridazine with a trifluoromethyl-containing α-haloketone or its synthetic equivalent.

General Synthetic Pathway

A common and effective route involves the reaction of 3-aminopyridazine with 3-bromo-1,1,1-trifluoroacetone. This reaction is a variation of the well-established Tschitschibabin reaction for the synthesis of imidazo-fused heterocycles.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product 3-aminopyridazine 3-Aminopyridazine Solvent Solvent (e.g., Ethanol, DMF) 3-aminopyridazine->Solvent + Trifluoro_ketone 3-Bromo-1,1,1-trifluoroacetone Trifluoro_ketone->Solvent + Base Base (e.g., NaHCO3) Heat Heat (Reflux) Target_Molecule 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine Heat->Target_Molecule Cyclocondensation

Caption: General synthetic scheme for 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine.

Experimental Protocol: Synthesis

The following is a representative protocol for the synthesis of 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine.

  • Reaction Setup: To a solution of 3-aminopyridazine (1.0 eq) in anhydrous ethanol (20 mL/g of amine) is added sodium bicarbonate (2.0 eq).

  • Reagent Addition: 3-Bromo-1,1,1-trifluoroacetone (1.2 eq) is added dropwise to the stirred suspension at room temperature.

  • Reaction Progression: The mixture is heated to reflux and the reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Spectroscopic and Structural Characterization

Unambiguous characterization is paramount. A combination of spectroscopic techniques and, ideally, single-crystal X-ray diffraction is employed.

Spectroscopic Data

While the specific spectra for 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine are not publicly available, the expected spectroscopic data based on analogous structures are summarized below.

Technique Expected Observations
¹H NMR Aromatic protons on the pyridazine and imidazole rings.
¹³C NMR Carbons of the heterocyclic core and the quartet signal for the -CF₃ group.
¹⁹F NMR A singlet corresponding to the -CF₃ group.
Mass Spec (HRMS) The calculated exact mass for C₇H₄F₃N₃ is 187.0357. The observed mass should be within a narrow tolerance.
Crystal Structure

Single-crystal X-ray diffraction provides definitive proof of structure and insights into the solid-state packing and intermolecular interactions. For related imidazo[1,2-b]pyridazine derivatives, X-ray analysis has confirmed the planarity of the bicyclic system.[2] Obtaining a crystal structure for 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine would be a critical step in its full characterization.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for development as a therapeutic agent.

Solubility

Aqueous solubility is a key factor influencing drug absorption and distribution.

  • Kinetic Solubility: This is a high-throughput method often used in early drug discovery.[3] It involves dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer, with precipitation being monitored.[3]

  • Thermodynamic Solubility: This is the equilibrium solubility of the solid compound in a solvent and is more relevant for later-stage development.[3] The shake-flask method is the gold standard for this determination.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

  • Sample Preparation: An excess amount of the solid 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: The suspension is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is determined using a suitable analytical method, such as HPLC-UV or LC-MS.

G Start Add excess solid to buffer Equilibrate Agitate for 24-48h at constant T Start->Equilibrate Separate Centrifuge/Filter to remove solid Equilibrate->Separate Quantify Analyze supernatant by HPLC/LC-MS Separate->Quantify End Determine Saturated Concentration Quantify->End

Caption: Workflow for thermodynamic solubility determination.

Lipophilicity (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is crucial for membrane permeability and overall pharmacokinetic behavior. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

  • Shake-Flask Method: This is the traditional and most accurate method for LogP determination.[4]

  • HPLC Method: A faster, high-throughput method that correlates chromatographic retention time with known LogP values of standard compounds.[5]

Experimental Protocol: LogP Determination (Shake-Flask Method)

  • Phase Preparation: n-Octanol and water (or buffer) are mutually saturated by vigorous mixing followed by separation.

  • Partitioning: A known amount of 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine is dissolved in one of the phases (usually n-octanol). This solution is then mixed with a known volume of the other phase.

  • Equilibration: The biphasic system is agitated to allow for the partitioning of the compound between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Acidity/Basicity (pKa)

The pKa value(s) of a molecule dictate its ionization state at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. For nitrogen-containing heterocycles like imidazo[1,2-b]pyridazine, determining the pKa of the basic nitrogen atoms is essential.[6]

Methods for pKa Determination:

  • Potentiometric Titration: This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.

  • UV-Metric Titration: This method is useful for compounds with a chromophore that changes upon ionization. The absorbance at a specific wavelength is monitored as a function of pH.

  • Capillary Electrophoresis: This technique can also be used to determine pKa values based on the mobility of the ionized and neutral species.

The basicity of nitrogen heterocyles can be influenced by solvent effects, and measurements in different media (e.g., water, acetonitrile) can provide a more complete picture.[6]

Thermal Stability

Thermal stability is an important parameter for assessing the suitability of a compound for storage, formulation, and manufacturing processes.

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures.[7]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point, enthalpy of fusion, and other thermal transitions.[8]

Experimental Protocol: Thermal Analysis

  • Sample Preparation: A small, accurately weighed amount of 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine is placed in an appropriate TGA or DSC pan.

  • Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Interpretation: The TGA thermogram will show the onset of decomposition as a significant mass loss. The DSC thermogram will show an endothermic peak corresponding to the melting point.

Applications and Relevance in Drug Discovery

The imidazo[1,2-b]pyridazine scaffold is a component of several clinically important drugs and investigational agents. For instance, Ponatinib, a multi-targeted tyrosine kinase inhibitor, features this core structure.[9] The introduction of the 2-trifluoromethyl group is anticipated to confer several advantages:

  • Enhanced Metabolic Stability: The C-F bond is strong and less susceptible to metabolic oxidation, potentially leading to a longer half-life in vivo.

  • Increased Lipophilicity: The -CF₃ group generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

  • Modulation of Basicity: The electron-withdrawing nature of the -CF₃ group can decrease the basicity of the nearby nitrogen atoms, which can influence the pKa and, consequently, the pharmacokinetic profile.

  • Improved Target Binding: The -CF₃ group can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially leading to increased potency.

Summary of Physicochemical Properties

The following table summarizes the anticipated and known physicochemical properties of 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine and its parent scaffold.

Property Imidazo[1,2-b]pyridazine (Parent) 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine (Predicted/Target)
Molecular Formula C₆H₅N₃C₇H₄F₃N₃
Molecular Weight 119.12 g/mol 187.12 g/mol
LogP (Calculated) ~0.3Expected to be higher due to -CF₃ group
Aqueous Solubility ModerateLikely lower than the parent compound
pKa Basic (pyridazine N)Expected to be less basic than the parent
Thermal Stability Stable solidExpected to be a stable solid with a defined melting point

References

  • Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
  • Liu, X., et al. (2026). Synthesis, single-crystal X-ray analysis, spectroscopic, and anti-proliferative evaluation of imidazo[1,2-b]pyridazine. Journal of Molecular Structure.
  • Pawcenis, D., et al. (2022).
  • Koppel, I., et al. (2017). On the basicity of conjugated nitrogen heterocycles in different media. European Journal of Organic Chemistry, 2017(31), 4475-4489.
  • Lipinski, C. A., et al. (2012). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 64, 4-17.
  • Moslin, R. J., et al. (2018). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 9(11), 1088-1093.
  • Smolinski, A., et al. (2019). Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. PLoS ONE, 14(6), e0217485.
  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • Perera, M. Y. (1990). Nitrogen Containing Heterocycles as Potential Inhibitors of Serine Proteinase. University College London.
  • Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • Scilit. (2026).
  • Czernik, S. (2012). Thermal Analysis. Analytical Chemistry, 84(2), 247-269.
  • Asati, V., et al. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Molecules, 27(19), 6265.
  • Enamine. (n.d.). Aqueous Solubility Assay.
  • Scilit. (2026).
  • ResearchGate. (n.d.). Thermoanalytical results (TG, DTG and DSC)
  • Li, H., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Physical Chemistry Chemical Physics, 25(9), 6668-6681.
  • Leito, I., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN)
  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
  • Longdom Publishing. (n.d.).
  • Pharma Excipients. (2025).
  • ResearchGate. (2025).
  • ResearchGate. (2025).
  • Yalkowsky, S. H., & Dannenfelser, R. M. (1992).

Sources

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel heterocyclic compo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel heterocyclic compound 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine. As a molecule of significant interest in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document outlines the predicted spectral features based on analysis of the parent imidazo[1,2-b]pyridazine scaffold and known substituent effects of the trifluoromethyl group. Furthermore, it presents a comprehensive, field-proven protocol for the synthesis and definitive NMR-based structural elucidation of this compound, ensuring scientific integrity and reproducibility.

Introduction: The Structural Significance of 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine

The imidazo[1,2-b]pyridazine core is a privileged scaffold in drug discovery, exhibiting a wide range of biological activities. The introduction of a trifluoromethyl (CF₃) group at the 2-position is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. Consequently, 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine represents a key building block for the development of novel therapeutic agents.

Definitive structural characterization is the bedrock of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of molecular structure in solution. This guide provides an in-depth exploration of the expected ¹H and ¹³C NMR spectra of 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine, offering a predictive framework and a detailed experimental protocol for its empirical validation.

Predicted NMR Spectral Data

Molecular Structure and Numbering Scheme

The numbering convention for the imidazo[1,2-b]pyridazine ring system is crucial for unambiguous spectral assignment.

Diagram: Numbering Scheme of 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine

Caption: IUPAC numbering of the 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine scaffold.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR chemical shifts (in ppm) are based on the known spectrum of imidazo[1,2-b]pyridazine[1][2] and the expected electronic effects of the CF₃ group. The electron-withdrawing nature of the CF₃ group will deshield adjacent protons.

Table 1: Predicted ¹H NMR Data for 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine (in CDCl₃, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H-38.10 - 8.20s-Singlet due to the absence of adjacent protons. Deshielded by the adjacent nitrogen and the CF₃ group.
H-67.00 - 7.10ddJ = 9.2, 1.6Shielded relative to other pyridazine protons. Shows coupling to H-7 and H-8.
H-77.60 - 7.70ddJ = 9.2, 4.2Deshielded compared to H-6 due to its position relative to the bridgehead nitrogen. Shows coupling to H-6 and H-8.
H-88.25 - 8.35ddJ = 4.2, 1.6Strongly deshielded due to the adjacent bridgehead nitrogen. Shows coupling to H-7 and H-6.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be significantly influenced by the CF₃ group, which will cause a large downfield shift for the attached carbon (C-2) and introduce characteristic C-F couplings.[3]

Table 2: Predicted ¹³C NMR Data for 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)Rationale for Prediction
C-2145 - 148q¹JCF ≈ 270Directly attached to the CF₃ group, resulting in a quartet with a large coupling constant.
C-3118 - 120q²JCF ≈ 35Coupled to the fluorine atoms through two bonds, appearing as a quartet with a smaller coupling constant.
C-5a140 - 142s-Bridgehead carbon, expected to be in the aromatic region.
C-6115 - 117s-Shielded carbon in the pyridazine ring.
C-7128 - 130s-Aromatic carbon in the pyridazine ring.
C-8135 - 137s-Deshielded carbon due to the adjacent bridgehead nitrogen.
CF₃120 - 123q¹JCF ≈ 275The carbon of the trifluoromethyl group itself will appear as a quartet.

Experimental Protocol: A Self-Validating Workflow

To obtain definitive spectral data, a robust experimental plan is essential. This section details the synthesis and subsequent NMR analysis of 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine.

Synthesis of 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine

The synthesis of the target compound can be achieved through the cyclocondensation of 3-aminopyridazine with a suitable three-carbon building block bearing a trifluoromethyl group, such as 3-bromo-1,1,1-trifluoropropan-2-one.

Diagram: Synthetic Pathway

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 3-Aminopyridazine 3-Aminopyridazine Reaction Mixture Reaction Mixture 3-Aminopyridazine->Reaction Mixture 3-Bromo-1,1,1-trifluoropropan-2-one 3-Bromo-1,1,1-trifluoropropan-2-one 3-Bromo-1,1,1-trifluoropropan-2-one->Reaction Mixture Solvent: Ethanol Solvent: Ethanol Solvent: Ethanol->Reaction Mixture Base: NaHCO3 Base: NaHCO3 Base: NaHCO3->Reaction Mixture Temperature: Reflux Temperature: Reflux Temperature: Reflux->Reaction Mixture 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine Reaction Mixture->2-(Trifluoromethyl)imidazo[1,2-b]pyridazine Cyclocondensation

Caption: Proposed synthesis of 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 3-aminopyridazine (1.0 eq) in anhydrous ethanol, add sodium bicarbonate (2.0 eq).

  • Addition of Reagent: Add 3-bromo-1,1,1-trifluoropropan-2-one (1.1 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified product.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended.[4]

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (for definitive assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall connectivity.

Authoritative Grounding and Mechanistic Insights

The predicted chemical shifts and coupling constants are grounded in fundamental NMR principles and extensive empirical data from related heterocyclic systems. The electron-withdrawing inductive effect of the trifluoromethyl group is well-documented to deshield nearby nuclei.[3] Furthermore, the through-bond scalar coupling between fluorine and carbon (¹JCF, ²JCF, etc.) provides an unmistakable signature of the CF₃ group's presence and position.[5] The analysis of parent imidazo[1,2-b]pyridazine provides the foundational chemical shift values for the core structure.[1][2]

The proposed synthesis follows a well-established pathway for the formation of imidazo-fused heterocycles, known as the Tschitschibabin reaction, which involves the reaction of an amino-substituted heterocycle with an α-haloketone.

Conclusion

This technical guide provides a comprehensive, predictive, and actionable framework for understanding the ¹H and ¹³C NMR spectroscopy of 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine. By combining theoretical predictions based on known substituent effects with a detailed, reproducible experimental protocol, this document serves as an essential resource for researchers engaged in the synthesis, characterization, and application of this important class of molecules. The definitive structural elucidation enabled by these methods is a critical step in advancing drug discovery and materials science.

References

  • Doddrell, D., Burfitt, I., Grutzner, J. B., & Barfield, M. (1974). ¹³C Nuclear Magnetic Resonance Studies of Some Fluorinated and Trifluoromethylated Aromatic Compounds. Studies on ¹³C–¹⁹F Coupling Constants. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • BuyersGuideChem. (n.d.). 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine. Retrieved from [Link]

  • MDPI. (2016). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Molecules. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. Retrieved from [Link]

  • Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some Novel 2-(Trifluoromethyl)pyrimido[1,2-a]benzimidazoles and Pyrimido[1,2-a]benzimidazol-2(1H)-ones of Biological Interest. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Retrieved from [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The imidazo[1,2-b]pyridazine scaffold is a significant pharmacophore found in a variety of therapeutic agents, recognized for its diverse...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-b]pyridazine scaffold is a significant pharmacophore found in a variety of therapeutic agents, recognized for its diverse biological activities.[1][2] The introduction of a trifluoromethyl (-CF3) group can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity, making 2-(trifluoromethyl)imidazo[1,2-b]pyridazine a compound of considerable interest in modern drug discovery.[3] Mass spectrometry (MS) is an indispensable tool for the comprehensive analysis of such novel chemical entities, offering unparalleled sensitivity and selectivity for their identification, characterization, and quantification.[4][5] This guide provides an in-depth technical framework for the mass spectrometric analysis of 2-(trifluoromethyl)imidazo[1,2-b]pyridazine, drawing upon foundational principles and field-proven methodologies to empower researchers in their drug development endeavors.

Foundational Strategy: From Sample to Signal

A successful mass spectrometry analysis begins with a meticulously planned workflow. The journey from a complex biological or chemical matrix to a clean, interpretable mass spectrum requires a multi-step process encompassing sample preparation, chromatographic separation, and mass analysis. Each stage must be optimized to ensure the integrity and reproducibility of the final data.

Core Experimental Workflow

The logical flow of the analytical process is critical. For a small molecule like 2-(trifluoromethyl)imidazo[1,2-b]pyridazine in a biological matrix (e.g., plasma), a typical workflow involves protein precipitation followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach ensures that the analyte is effectively isolated from interfering matrix components before it is introduced into the mass spectrometer.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry P1 Plasma Sample Collection P2 Protein Precipitation (e.g., with Acetonitrile) P1->P2 P3 Centrifugation P2->P3 P4 Supernatant Transfer P3->P4 L1 Injection onto LC Column P4->L1 L2 Gradient Elution Separation L1->L2 M1 Electrospray Ionization (ESI) L2->M1 M2 Full Scan (MS1) Analysis M1->M2 M3 Tandem MS (MS/MS) Analysis M2->M3 Data Data Acquisition & Processing M3->Data

Caption: Overall workflow from sample preparation to data acquisition.

Detailed Protocol: Plasma Sample Preparation

The goal of sample preparation is to extract the analyte from the matrix while removing substances that could interfere with the analysis, such as proteins and salts.

  • Aliquot : Transfer 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Spike : Add an internal standard (IS). An ideal IS would be a stable isotope-labeled version of the analyte, such as 2-(trifluoromethyl)imidazo[1,2-b]pyridazine-¹³C₆,¹⁵N₃.

  • Precipitation : Add 300 µL of ice-cold acetonitrile. The acetonitrile disrupts the hydration shell of the proteins, causing them to precipitate out of the solution.

  • Vortex : Mix the sample vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge : Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C. This will pellet the precipitated proteins at the bottom of the tube.

  • Transfer : Carefully transfer the supernatant, which contains the analyte and IS, to a clean tube or a 96-well plate for LC-MS analysis.

Ionization Technique Selection: A Critical Decision

The choice of ionization technique is paramount as it dictates how the analyte is converted into gas-phase ions for mass analysis. For nitrogen-containing heterocyclic compounds like 2-(trifluoromethyl)imidazo[1,2-b]pyridazine, Electrospray Ionization (ESI) is the most suitable method due to its soft ionization nature, which typically produces intact protonated molecules.[6]

The trifluoromethyl group, being highly electronegative, can influence the ionization process. While ESI is generally robust for such compounds, the specific properties of per- and polyfluoroalkyl substances (PFAS) can sometimes affect the ESI process, though this is less of a concern for a molecule with a single -CF3 group compared to long-chain PFAS.[7]

G Start Analyte: 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine CheckPolarity Is the molecule polar and contains basic nitrogens? Start->CheckPolarity CheckThermal Is the molecule thermally labile? CheckPolarity->CheckThermal Yes APCI Consider APCI CheckPolarity->APCI No ESI Select Electrospray Ionization (ESI) CheckThermal->ESI Yes CheckThermal->APCI No Mode Select Positive Ion Mode ([M+H]+) ESI->Mode

Caption: Decision flowchart for selecting the optimal ionization technique.

Deciphering the Fragmentation: Structural Elucidation with MS/MS

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation.[8] By isolating the protonated molecule (the precursor ion) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern (product ions) is generated, which serves as a structural fingerprint.

For 2-(trifluoromethyl)imidazo[1,2-b]pyridazine (Molecular Formula: C₈H₅F₃N₂; Exact Mass: 186.0405), the protonated molecule [M+H]⁺ will have an m/z of 187.0478. The fragmentation is likely to be initiated by the cleavage of the fused ring system, which is a common pathway for such heterocyclic structures.[9][10]

Proposed Fragmentation Pathway

The fragmentation of the imidazo[1,2-b]pyridazine core is expected to involve characteristic losses. The trifluoromethyl group is generally stable, but its strong electron-withdrawing nature can influence the fragmentation of the adjacent ring.

G cluster_frags Product Ions parent [M+H]+ m/z 187.05 frag1 m/z 160.04 (-HCN) parent->frag1 Loss of HCN frag2 m/z 118.03 (-CF3CN) parent->frag2 Ring Cleavage frag3 m/z 91.04 (Pyridazine Ring Fragment) frag2->frag3 Further Fragmentation

Caption: Proposed MS/MS fragmentation pathway for [M+H]+.

  • Precursor Ion [M+H]⁺ (m/z 187.05) : The intact molecule with an added proton.

  • Product Ion (m/z 160.04) : A likely fragment resulting from the loss of hydrogen cyanide (HCN), a common loss from nitrogen-containing heterocycles.

  • Product Ion (m/z 118.03) : This could arise from a more complex ring-opening and rearrangement process, potentially involving the loss of a neutral fragment containing the trifluoromethyl group, such as trifluoroacetonitrile (CF₃CN).

  • Product Ion (m/z 91.04) : A fragment corresponding to the pyridazine portion of the molecule after cleavage of the imidazole ring.

Quantitative Analysis: The Power of LC-MS/MS

For quantitative applications, such as pharmacokinetics, LC-MS/MS is the gold standard due to its high sensitivity and selectivity.[5][11] The method typically operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

Method Validation Parameters

A robust quantitative method must be fully validated according to regulatory guidelines from bodies like the FDA and EMA.[12][13][14] The key validation parameters are summarized below.

ParameterAcceptance CriteriaRationale
Linearity Correlation coefficient (r²) ≥ 0.99Ensures a proportional response across a defined concentration range.[14]
Accuracy Within ±15% of nominal value (±20% at LLOQ)Measures the closeness of the determined value to the true value.[12][14]
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)Assesses the reproducibility of the measurements.[12][14]
LLOQ Signal-to-noise ratio ≥ 10; accurate and preciseThe lowest concentration that can be reliably quantified.[14]
Selectivity No significant interference at the retention time of the analyte and IS.[13]Confirms that the method is measuring only the intended analyte.
Matrix Effect CV of IS-normalized matrix factor ≤ 15%Evaluates the impact of co-eluting matrix components on ionization.[12]
Stability Analyte concentration within ±15% of initial under various conditionsEnsures the analyte is stable during sample handling and storage.[13]

Conclusion

The mass spectrometric analysis of 2-(trifluoromethyl)imidazo[1,2-b]pyridazine is a multifaceted process that requires a deep understanding of analytical chemistry principles. From strategic sample preparation and informed selection of ionization techniques to the detailed interpretation of fragmentation patterns and rigorous validation of quantitative methods, each step is crucial for generating reliable and high-quality data. This guide provides a comprehensive framework to assist researchers in navigating the complexities of this analysis, ultimately facilitating the advancement of drug discovery and development programs.

References

  • Vertex AI Search. (2020). Current Thoughts on Bioanalytical Method Validation for Biotherapeutics by Mass Spectrometry.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation.
  • BuyersGuideChem. 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine | C7H4F3N3.
  • ICH. (2022). Bioanalytical method validation and study sample analysis m10.
  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Xu, K., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC - NIH.
  • Zhang, X., et al. (2013). Study of the gas-phase intramolecular aryltrifluoromethylation of phenyl(trifluoromethyl)iodonium by ESI-MS/MS. PubMed.
  • Zwiener, C., & Seitz, W. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC - NIH.
  • Zwiener, C., & Seitz, W. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate.
  • Zhang, X., et al. (2013). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate.
  • Kramer, V. K., et al. (1969). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Scilit.
  • Dong, M. W. (2016). Application of LCMS in small-molecule drug development. European Pharmaceutical Review.
  • Wang, G., & Hsieh, Y. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. European Pharmaceutical Review.
  • BioAgilytix. LC/MS Applications in Drug Development.
  • PubChem. 6-(Trifluoromethyl)imidazo[1,2-b]pyridazin-2-amine.
  • Wikipedia. Pyridazine.
  • McLean, J. A., et al. (2018). Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). PMC - NIH.
  • PubChem. Imidazo(1,2-b)pyridazine.
  • Cao, M., et al. (2021). MolDiscovery: learning mass spectrometry fragmentation of small molecules. PMC - NIH.
  • Dunn, R. V., et al. Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Huddersfield Repository.
  • BLDpharm. 6-(Trifluoromethyl)imidazo[1,2-b]pyridazine.
  • Mohamed, Y. A., et al. (2009). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate.
  • Schalley, C. A., & Springer, A. (Eds.). (2009). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. ACS Publications.
  • Liu, X., et al. (2026). Synthesis, single-crystal X-ray analysis, spectroscopic, and anti-proliferative evaluation of imidazo[1,2-b]pyridazine. Scilit.
  • El-Gaby, M. S. A., et al. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO.
  • Li, Y., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. PubMed.
  • Benchchem. 7-(Trifluoromethyl)imidazo[1,2-a]pyridine | CAS 944580-91-0.
  • Gschwind, R. M., et al. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. ACS Publications.
  • Iakimova, E. T., et al. (2022). Mass Spectrometric Identification of Metabolites after Magnetic-Pulse Treatment of Infected Pyrus communis L. Microplants. MDPI.

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure of 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The imidazo[1,2-b]pyridazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds with appl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-b]pyridazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from oncology to infectious diseases. The introduction of a trifluoromethyl (CF3) group at the 2-position of this heterocyclic system profoundly influences its physicochemical properties, including metabolic stability, lipophilicity, and receptor-binding affinity. Understanding the three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray crystallography is paramount for rational drug design and the development of new therapeutic agents. This guide provides a comprehensive overview of the synthesis, crystallization, and crystallographic analysis of 2-(trifluoromethyl)imidazo[1,2-b]pyridazine derivatives. While a solved crystal structure for the parent compound, 2-(trifluoromethyl)imidazo[1,2-b]pyridazine, is not publicly available, this guide will use closely related structures and established methodologies to provide a detailed framework for its structural analysis.

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine system is a privileged heterocyclic scaffold due to its presence in a variety of pharmacologically active molecules.[1] This fused bicyclic system is a key component in drugs such as ponatinib, a multi-kinase inhibitor approved for the treatment of chronic myeloid leukemia.[1] Derivatives of this scaffold have shown a wide spectrum of biological activities, including anti-inflammatory, antibacterial, anticancer, antiviral, and antiparasitic properties.[1]

The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates. The CF3 group can improve metabolic stability by blocking sites of oxidation, increase lipophilicity to enhance membrane permeability, and modulate the acidity or basicity of nearby functional groups, thereby influencing drug-target interactions.

Given the therapeutic importance of the imidazo[1,2-b]pyridazine core and the beneficial effects of trifluoromethylation, a thorough understanding of the crystal structure of 2-(trifluoromethyl)imidazo[1,2-b]pyridazine derivatives is crucial for the design of next-generation therapeutics.

Synthesis and Crystallization of 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine Derivatives

The synthesis of the imidazo[1,2-b]pyridazine backbone is typically achieved through the condensation of a 3-aminopyridazine derivative with an α-haloketone. For the synthesis of 2-(trifluoromethyl)imidazo[1,2-b]pyridazine, a suitable starting material would be 3-amino-6-chloropyridazine and 3-bromo-1,1,1-trifluoropropan-2-one.

Experimental Protocol: Synthesis

A general procedure for the synthesis of a 2-(trifluoromethyl)imidazo[1,2-b]pyridazine derivative is as follows:

  • Reaction Setup: To a solution of a substituted 3-aminopyridazine (1.0 eq.) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF), add a base like sodium bicarbonate (2.0 eq.).

  • Addition of Ketone: Add 3-bromo-1,1,1-trifluoropropan-2-one (1.2 eq.) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 3-aminopyridazine 3-aminopyridazine Condensation Condensation Reaction 3-aminopyridazine->Condensation alpha-haloketone 3-bromo-1,1,1-trifluoropropan-2-one alpha-haloketone->Condensation Solvent_Base Solvent (e.g., EtOH, DMF) Base (e.g., NaHCO3) Solvent_Base->Condensation ImidazoPyridazine 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine Condensation->ImidazoPyridazine

Caption: Synthetic route to 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine.

Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical.

General Considerations for Crystallization:

  • Purity: The compound should be of the highest possible purity.

  • Solvent Selection: A solvent in which the compound is sparingly soluble is ideal. Often, a binary solvent system (a good solvent and a poor solvent) is employed.

  • Nucleation: The number of nucleation sites should be minimized to encourage the growth of a few large crystals rather than many small ones. Using clean glassware is essential.

  • Time and Temperature: Crystal growth should be slow and undisturbed.

Common Crystallization Methods:

MethodDescription
Slow Evaporation The compound is dissolved in a solvent and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly, leading to supersaturation and crystal formation.
Vapor Diffusion A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The vapor of the good solvent slowly diffuses into the anti-solvent, causing the compound to crystallize.
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization.

Single-Crystal X-ray Crystallography: A Methodological Overview

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.[2] The process involves three main stages:

  • Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. As the crystal is rotated, a diffraction pattern of spots is recorded on a detector.

  • Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the arrangement of atoms within the unit cell. This initial model is then refined to best fit the experimental data.

  • Structural Analysis: The refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions.

Caption: Workflow for single-crystal X-ray crystallography.

Case Study: Crystal Structure of 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one

In the absence of a published crystal structure for a 2-(trifluoromethyl)imidazo[1,2-b]pyridazine derivative, we can gain significant insights from the detailed structural analysis of the closely related compound, 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one. The imidazo[1,2-a]pyridine core is isomeric to the imidazo[1,2-b]pyridazine core, and the presence of the trifluoromethyl group provides a valuable model for understanding its role in crystal packing.

In the crystal structure of this analog, the bicyclic imidazo[1,2-a]pyridine core is essentially planar. The molecules are linked by pairs of C—H⋯N and C—H⋯O hydrogen bonds, forming strips. These strips are further connected by F⋯F contacts, creating layers which are then joined by π–π stacking interactions.

Key Intermolecular Interactions:

Interaction TypeDescription
C—H⋯N Hydrogen Bonds These interactions involve the hydrogen atoms of the imidazo[1,2-a]pyridine ring and the nitrogen atoms of adjacent molecules, contributing to the formation of molecular strips.
C—H⋯O Hydrogen Bonds The hydrogen atoms of the methyl group and the imidazo[1,2-a]pyridine ring interact with the oxygen atom of the ethanone group of neighboring molecules.
F⋯F Contacts The fluorine atoms of the trifluoromethyl group are involved in short contacts with fluorine atoms of adjacent molecules, linking the hydrogen-bonded strips into layers.
π–π Stacking The planar aromatic rings of the imidazo[1,2-a]pyridine core stack on top of each other, contributing to the overall stability of the crystal lattice.

Hirshfeld Surface Analysis:

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. For 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one, the analysis reveals that the molecular packing is dominated by F⋯H/H⋯F (31.6%), H⋯H (16.8%), C⋯H/H⋯C (13.8%), and O⋯H/H⋯O (8.5%) contacts. The significant contribution of F⋯H contacts highlights the important role of the trifluoromethyl group in directing the crystal packing.

Expected Crystal Structure of 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine Derivatives

Based on the analysis of the imidazo[1,2-a]pyridine analog and general principles of crystal engineering, we can predict the likely structural features of 2-(trifluoromethyl)imidazo[1,2-b]pyridazine derivatives:

  • Planarity: The imidazo[1,2-b]pyridazine core is expected to be largely planar, facilitating π–π stacking interactions.

  • Hydrogen Bonding: The nitrogen atoms of the pyridazine ring are potential hydrogen bond acceptors, likely forming C—H⋯N interactions with neighboring molecules.

  • Role of the Trifluoromethyl Group: The CF3 group is expected to play a crucial role in the crystal packing through:

    • C—H⋯F Hydrogen Bonds: Weak hydrogen bonds between the C-H bonds of adjacent molecules and the fluorine atoms.

    • F⋯F Interactions: Short contacts between fluorine atoms of neighboring trifluoromethyl groups.

    • Halogen Bonding: In some cases, the fluorine atoms may act as halogen bond acceptors.

  • Influence of Substituents: Additional substituents on the pyridazine ring will further influence the crystal packing by introducing new possibilities for intermolecular interactions.

Intermolecular_Interactions cluster_interactions Potential Intermolecular Interactions Molecule_A Molecule A (Imidazo[1,2-b]pyridazine Derivative) pi-pi π-π Stacking Molecule_A->pi-pi H-Bond C-H···N Hydrogen Bonding Molecule_A->H-Bond F-Interactions C-H···F Hydrogen Bonding F···F Contacts Molecule_A->F-Interactions Molecule_B Molecule B (Imidazo[1,2-b]pyridazine Derivative) Molecule_B->pi-pi Molecule_B->H-Bond Molecule_B->F-Interactions

Caption: Expected intermolecular interactions in the crystal packing.

Conclusion and Future Directions

The crystal structure of 2-(trifluoromethyl)imidazo[1,2-b]pyridazine derivatives is of significant interest to medicinal chemists and drug development professionals. While a definitive crystal structure for the parent compound is yet to be reported, this guide has provided a comprehensive framework for its synthesis, crystallization, and structural analysis based on established methodologies and data from closely related compounds.

The insights gained from single-crystal X-ray crystallography, including the precise determination of molecular geometry and the nature of intermolecular interactions, are invaluable for understanding structure-activity relationships and for the rational design of novel imidazo[1,2-b]pyridazine-based therapeutics with improved efficacy and pharmacokinetic properties. Future work should focus on obtaining high-quality single crystals of various 2-(trifluoromethyl)imidazo[1,2-b]pyridazine derivatives to experimentally validate the predicted structural features and to build a comprehensive library of crystallographic data for this important class of compounds.

References

  • Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. (2013). PubMed. [Link]

  • Imidazo(1,2-b)pyridazine | C6H5N3 | CID 136599. (n.d.). PubChem. [Link]

  • Crystal structure and Hirshfeld surface analysis of 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one. (2022). ResearchGate. [Link]

  • Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. (2011). PubMed. [Link]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (2010). PubMed Central. [Link]

  • 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine | C7H4F3N3. (n.d.). BuyersGuideChem. [Link]

  • Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. (2021). ResearchGate. [Link]

  • X-ray crystallography. (n.d.). Wikipedia. [Link]

Sources

Exploratory

Spectroscopic characterization of substituted imidazo[1,2-b]pyridazines

An In-Depth Technical Guide to the Spectroscopic Characterization of Substituted Imidazo[1,2-b]pyridazines This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Substituted Imidazo[1,2-b]pyridazines

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core spectroscopic techniques for the structural elucidation of substituted imidazo[1,2-b]pyridazines. As a privileged scaffold in medicinal chemistry, particularly known for kinase inhibitors like the successful drug ponatinib, the unambiguous characterization of these molecules is paramount for advancing drug discovery programs.[1][2][3] This document moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a robust and self-validating approach to chemical analysis.

The Central Role of Structural Characterization

The biological activity of an imidazo[1,2-b]pyridazine derivative is intrinsically linked to its three-dimensional structure and the electronic properties conferred by its substituents.[2] A minor change in substitution can dramatically alter a compound's affinity for its target, selectivity, and pharmacokinetic properties.[4][5] Therefore, a multi-faceted spectroscopic approach is not merely a procedural step but a foundational component of the structure-activity relationship (SAR) studies that drive modern drug development.[2] This guide details the primary analytical techniques—NMR, Mass Spectrometry, X-ray Crystallography, and others—used to provide a complete and accurate picture of these vital heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For imidazo[1,2-b]pyridazines, it provides definitive information on the substitution pattern and the electronic environment of every proton and carbon atom.[6][7]

Expertise & Experience: Choosing the Right Conditions

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is frequently employed due to its excellent solvating power for a wide range of polar and non-polar imidazo[1,2-b]pyridazine derivatives. Its high boiling point also makes it suitable for variable temperature experiments. Deuterated chloroform (CDCl₃) is an alternative for less polar analogues. The causality here is ensuring the analyte is fully dissolved to obtain sharp, well-resolved signals, which is fundamental for accurate interpretation.

Experimental Protocol: ¹H, ¹³C, and 2D-NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the purified imidazo[1,2-b]pyridazine derivative. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Ensure the solution is homogeneous.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay (D1) of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum, often using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (0-180 ppm) is necessary. Due to the low natural abundance of ¹³C, a greater number of scans and a longer experimental time are required.

  • 2D NMR Acquisition: To unambiguously assign signals, acquire two-dimensional spectra.

    • COSY (Correlation Spectroscopy): Reveals proton-proton couplings (¹H-¹H J-coupling), identifying adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.[8][9][10]

Logical Workflow for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Structural Elucidation Prep Dissolve 5-10 mg in 0.6 mL Solvent H1 1D ¹H NMR Prep->H1 Initial Analysis C13 1D ¹³C NMR H1->C13 Assign_H Assign Proton Environments H1->Assign_H COSY 2D COSY C13->COSY Assign_C Assign Carbon Framework C13->Assign_C HSQC 2D HSQC COSY->HSQC Connectivity Establish H-C Connectivity COSY->Connectivity HMBC 2D HMBC HSQC->HMBC HSQC->Assign_C HMBC->Connectivity Assign_H->Connectivity Assign_C->Connectivity Final_Structure Confirm Final Structure Connectivity->Final_Structure

Caption: Workflow for structural elucidation using NMR spectroscopy.

Data Interpretation: Decoding the Spectra

The imidazo[1,2-b]pyridazine core has a characteristic set of signals. Substituents will shift these signals based on their electron-donating or electron-withdrawing nature.

ProtonTypical Chemical Shift (ppm in DMSO-d₆)CarbonTypical Chemical Shift (ppm in DMSO-d₆)
H-2~8.0 - 8.5C-2~115 - 125
H-3~7.8 - 8.3C-3~110 - 120
H-6~8.2 - 8.8C-6~140 - 150
H-7~7.2 - 7.6C-7~120 - 130
H-8~7.5 - 8.0C-8~125 - 135
C-8a~145 - 155

Note: These are approximate ranges and can vary significantly based on substitution.[9][10][11][12]

  • ¹H NMR: Protons on the pyridazine ring (H-6, H-7, H-8) often appear as a set of coupled doublets or doublets of doublets, depending on the substitution pattern. The protons on the imidazole ring (H-2, H-3) are typically singlets or doublets.

  • ¹³C NMR: The position of carbon signals, particularly C-6 and the bridgehead carbon C-8a, are sensitive to the electronic effects of substituents.

  • HMBC is Key: The HMBC spectrum is the most powerful tool for confirming the overall structure. For example, a correlation from a substituent's proton to C-6 on the core definitively places that substituent at the 6-position.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the exact molecular weight of the compound and offers clues to its structure through fragmentation analysis. For drug-like molecules such as substituted imidazo[1,2-b]pyridazines, Electrospray Ionization (ESI) is the technique of choice.

Expertise & Experience: Why ESI is a Superior Choice

Electrospray Ionization (ESI) is a soft ionization technique ideal for the polar, often non-volatile, and thermally sensitive compounds found in drug discovery.[13] Unlike harsher methods like Electron Ionization (EI), ESI typically keeps the molecule intact, yielding a prominent protonated molecular ion peak ([M+H]⁺). This provides an unambiguous determination of the molecular weight, a critical self-validating check against the proposed structure. The causality is matching the ionization technique to the physicochemical properties of the analyte to obtain the most crucial piece of data: its mass.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.[14] The sample must be free of inorganic salts and particulates, which can interfere with ionization and block the instrument's tubing.[14][15] Filtration through a 0.22 µm syringe filter is highly recommended.

  • Infusion: The sample solution is directly infused into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. As the solvent evaporates, charged molecular ions ([M+H]⁺) are released into the gas phase.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Orbitrap), which separates them based on their mass-to-charge ratio (m/z). High-resolution instruments can measure mass to within a few parts per million (ppm), allowing for the determination of the elemental formula.

  • Tandem MS (MS/MS): To study fragmentation, the [M+H]⁺ ion is selected, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions are analyzed.

Logical Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Interpretation Prep Prepare Dilute Solution (~10 µg/mL) Filter Filter (0.22 µm) Prep->Filter ESI Electrospray Ionization (ESI) Filter->ESI HRMS Full Scan HRMS ESI->HRMS MSMS Tandem MS (MS/MS) HRMS->MSMS MW Determine Molecular Weight ([M+H]⁺) HRMS->MW Fragments Analyze Fragmentation Pattern MSMS->Fragments Formula Confirm Elemental Formula MW->Formula Final_Confirmation Confirm Structure & Purity Formula->Final_Confirmation Fragments->Final_Confirmation

Caption: Workflow for molecular weight and fragmentation analysis using ESI-MS.

Data Interpretation: Common Fragmentation Patterns

The fragmentation of the imidazo[1,2-b]pyridazine core can provide structural confirmation. While specific patterns depend on the substituents, some common fragmentation pathways have been observed. For instance, cleavage of bonds connecting substituents to the core is common. The study of related heterocyclic systems, like imidazo[1,2-a]pyridines, has shown that homolytic cleavage of substituent bonds and ring fissions are characteristic pathways that help identify the core scaffold and its substitution.[16][17]

X-ray Crystallography: The Unambiguous 3D Structure

While NMR and MS define connectivity and formula, X-ray crystallography provides the absolute, three-dimensional atomic arrangement of a molecule in the solid state. It is the gold standard for structural confirmation, resolving any ambiguity in stereochemistry or regiochemistry.

Expertise & Experience: The Value of a Crystal Structure

In drug development, a crystal structure is invaluable. It not only confirms the identity of the synthesized compound but also reveals its precise conformation and intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice.[18] When a compound is co-crystallized with its protein target, it provides direct experimental evidence of the binding mode, which is critical for rational drug design and optimizing SAR.[4] The causality is clear: obtaining this definitive structural data validates all other analytical results and provides unparalleled insight for future molecular design.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: This is often the most challenging step. High-purity material is dissolved in a suitable solvent or solvent system to near saturation. Single crystals are grown by slow evaporation, slow cooling, or vapor diffusion.

  • Crystal Mounting: A suitable, defect-free single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen to minimize thermal motion. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The electron density map is calculated, from which the positions of the atoms are determined (structure solution). This initial model is then refined against the experimental data to yield the final, precise atomic coordinates.

Logical Workflow for X-ray Crystallography

XRay_Workflow Purify Purify Compound (>98%) Grow Grow Single Crystals Purify->Grow Crucial Step Collect Collect Diffraction Data Grow->Collect Solve Solve Structure Collect->Solve Refine Refine Structure Solve->Refine Validate Validate & Analyze 3D Structure Refine->Validate

Caption: Workflow for single-crystal X-ray crystallography.

Complementary Techniques: IR and UV-Vis Spectroscopy

While not primary tools for complete structure elucidation, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable, complementary data that serve as quick quality control checks.

  • Infrared (IR) Spectroscopy: This technique is excellent for identifying the presence of specific functional groups. For imidazo[1,2-b]pyridazines, one would expect to see characteristic stretching vibrations for aromatic C-H bonds (~3000-3100 cm⁻¹), C=N and C=C bonds within the heterocyclic system (~1500-1650 cm⁻¹), and signals corresponding to any functional groups on the substituents (e.g., C=O stretch for an amide, N-H stretch for an amine).[19][20]

  • UV-Vis Spectroscopy: The imidazo[1,2-b]pyridazine core is a chromophore that absorbs UV light. The position of the maximum absorbance (λ_max) and the molar absorptivity are characteristic of the conjugated π-electron system.[21] Changes in substitution that extend or alter this conjugation will lead to predictable shifts in the absorption spectrum, providing a simple method to track chemical modifications.[22]

Integrated Analysis: A Holistic Approach

The true power of spectroscopic characterization lies in the integration of data from all techniques. A discrepancy in one method can be resolved by another, creating a self-validating system that ensures the highest degree of confidence in the final structure.

Integrated Characterization Workflow

Integrated_Workflow Synthesis Synthesized Compound MS MS Analysis (Formula & MW) Synthesis->MS NMR NMR Analysis (Connectivity) Synthesis->NMR IR_UV IR/UV Analysis (Functional Groups) Synthesis->IR_UV Proposed Proposed Structure MS->Proposed NMR->Proposed IR_UV->Proposed XRay X-ray Crystallography (3D Structure) Proposed->XRay Gold Standard Confirmation Confirmed Confirmed Structure Proposed->Confirmed Consistent Data XRay->Confirmed

Sources

Foundational

Biological Activity Screening of Novel Imidazo[1,2-b]pyridazine Analogs: A Senior Application Scientist's Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus in medicinal chemistry, demonstrating a remarkable br...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] Its versatility is highlighted by the FDA-approved multi-kinase inhibitor, ponatinib, used in the treatment of chronic myeloid leukemia.[4][5][6] This precedent has spurred significant interest in exploring novel analogs for various therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral treatments.[1][3][7] This guide provides a comprehensive framework for the initial biological activity screening of newly synthesized imidazo[1,2-b]pyridazine analogs, emphasizing robust methodologies and the rationale behind experimental design.

Foundational Screening: In Vitro Cytotoxicity Assessment

A critical initial step in evaluating any new chemical entity is to determine its inherent cytotoxicity. This foundational data informs the potential therapeutic window and guides concentration ranges for subsequent, more specific biological assays. The MTT assay is a widely adopted, reliable, and cost-effective colorimetric method for assessing metabolic activity as an indicator of cell viability.[8][9][10][11]

The principle of the MTT assay lies in the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals.[10][11] This conversion is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located in the mitochondria of metabolically active cells.[10] Therefore, the amount of formazan produced is directly proportional to the number of viable, respiring cells.[10] A decrease in formazan production in treated cells compared to untreated controls indicates a loss of cell viability, which can be a result of either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of novel imidazo[1,2-b]pyridazine analogs against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 - lung carcinoma, HCT-116 - colon carcinoma, MCF-7 - breast carcinoma)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]

  • Compound Preparation and Treatment: Prepare a stock solution of each imidazo[1,2-b]pyridazine analog in DMSO. Perform serial dilutions in a complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9][12]

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.[12]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12] Mix thoroughly by gentle pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve of % viability versus compound concentration.

Data Presentation: Hypothetical Cytotoxicity Data

Compound IDA549 IC50 (µM)HCT-116 IC50 (µM)MCF-7 IC50 (µM)
IMP-00115.222.518.9
IMP-0022.85.14.3
IMP-003>100>100>100
Doxorubicin0.50.80.6
Screening for Antimicrobial Activity

Given that numerous nitrogen-containing heterocyclic compounds exhibit antimicrobial properties, it is prudent to screen novel imidazo[1,2-b]pyridazine analogs for their potential as antibacterial or antifungal agents.[3][7][13] The determination of the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro antimicrobial activity of a compound.[14][15][16]

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a standardized incubation period.[14][15] This is a critical parameter as it provides a quantitative measure of a compound's potency. The broth microdilution method is a widely used technique for determining the MIC due to its efficiency and the small quantities of compound required.[15]

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of imidazo[1,2-b]pyridazine analogs against a panel of pathogenic bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[15] Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[14]

  • Compound Dilution: Prepare a stock solution of each test compound in DMSO. In a 96-well plate, perform a two-fold serial dilution of the compounds in MHB to obtain a range of concentrations (e.g., 128, 64, 32, 16, 8, 4, 2, 1 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compounds. The final volume in each well should be 100-200 µL.[15] Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[15]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation: Hypothetical MIC Data

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
IMP-001>128>128
IMP-002816
IMP-00448
Ciprofloxacin0.50.25
Evaluation of Anti-inflammatory Potential

Inflammation is a key pathological feature of many diseases, and the cyclooxygenase (COX) enzymes are important targets for anti-inflammatory drugs.[17] The imidazo[1,2-b]pyridazine scaffold has been explored for its anti-inflammatory properties.[1] A COX inhibition assay is a valuable tool to screen for this activity.

Cyclooxygenase (COX) exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[17] An effective anti-inflammatory agent would ideally exhibit selective inhibition of COX-2 over COX-1 to minimize side effects. The assay measures the peroxidase activity of the COX enzyme, which is coupled to a colorimetric reaction.[18]

Experimental Protocol: In Vitro COX Inhibition Assay

Objective: To determine the IC50 values of imidazo[1,2-b]pyridazine analogs for COX-1 and COX-2 inhibition.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • 96-well plate

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the assay buffer, heme, and enzymes according to the manufacturer's instructions.

  • Assay Setup: In a 96-well plate, set up wells for background, 100% initial activity, and inhibitor testing.

    • Background wells: Add assay buffer and heme.

    • 100% Initial Activity wells: Add assay buffer, heme, and the respective COX enzyme.[18]

    • Inhibitor wells: Add assay buffer, heme, the respective COX enzyme, and the test compound at various concentrations.[18]

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitors to bind to the enzymes.[17]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells except the background wells.

  • Signal Detection: Immediately add the colorimetric substrate (TMPD). The peroxidase activity of COX will oxidize TMPD, leading to a color change that can be monitored by measuring the absorbance at 590-611 nm over time.[18]

  • Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rates in the inhibitor wells to the 100% initial activity wells. The IC50 values are then calculated from the dose-response curves.

Data Presentation: Hypothetical COX Inhibition Data

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
IMP-00550.52.124.0
IMP-00615.218.50.8
Celecoxib15.00.05300
Visualizing the Screening Workflow and Biological Pathways

To provide a clear overview of the screening process and the potential mechanisms of action, the following diagrams are presented using Graphviz (DOT language).

G cluster_0 Initial Screening Cascade Synthesis of Analogs Synthesis of Analogs Cytotoxicity Screen (MTT) Cytotoxicity Screen (MTT) Synthesis of Analogs->Cytotoxicity Screen (MTT) Antimicrobial Screen (MIC) Antimicrobial Screen (MIC) Synthesis of Analogs->Antimicrobial Screen (MIC) Anti-inflammatory Screen (COX) Anti-inflammatory Screen (COX) Synthesis of Analogs->Anti-inflammatory Screen (COX) Hit Identification Hit Identification Cytotoxicity Screen (MTT)->Hit Identification Antimicrobial Screen (MIC)->Hit Identification Anti-inflammatory Screen (COX)->Hit Identification

Caption: A generalized workflow for the initial biological screening of novel compounds.

G Imidazo[1,2-b]pyridazine Analog Imidazo[1,2-b]pyridazine Analog Kinase (e.g., Mps1, Tyk2) Kinase (e.g., Mps1, Tyk2) Imidazo[1,2-b]pyridazine Analog->Kinase (e.g., Mps1, Tyk2) Inhibition Apoptosis Apoptosis Imidazo[1,2-b]pyridazine Analog->Apoptosis Induces Substrate Phosphorylation Substrate Phosphorylation Kinase (e.g., Mps1, Tyk2)->Substrate Phosphorylation Catalyzes Cell Cycle Progression Cell Cycle Progression Substrate Phosphorylation->Cell Cycle Progression Promotes Cell Cycle Progression->Apoptosis

Caption: Potential kinase inhibition pathway for anticancer activity.[19][20]

G stage1 Primary Screening - High-throughput assays - Identify initial hits stage2 Secondary Screening - Dose-response curves - Confirm activity stage1->stage2 Active Compounds stage3 Selectivity Profiling - Test against related targets - Determine specificity stage2->stage3 Confirmed Hits stage4 Lead Optimization - Structure-activity relationship - Improve potency and properties stage3->stage4 Selective Hits

Caption: Logical relationship between different stages of a screening campaign.

Conclusion

This guide outlines a robust and logical approach to the initial biological activity screening of novel imidazo[1,2-b]pyridazine analogs. By systematically evaluating cytotoxicity, antimicrobial potential, and anti-inflammatory effects, researchers can efficiently identify promising lead compounds for further development. The provided protocols are based on established and reliable methods, ensuring the generation of high-quality, reproducible data. The key to successful drug discovery lies not only in the synthesis of novel molecules but also in their rigorous and rational biological evaluation.

References

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]

  • Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases - -ORCA - Cardiff University. [Link]

  • Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH. [Link]

  • Exploring the untapped pharmacological potential of imidazopyridazines - RSC Publishing. [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC - NIH. [Link]

  • Exploring the untapped pharmacological potential of imidazopyridazines - PMC - NIH. [Link]

  • Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases - PubMed. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. [Link]

  • The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. - ResearchGate. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [Link]

  • Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed. [Link]

  • An ELISA method to measure inhibition of the COX enzymes - Springer Nature Experiments. [Link]

  • An ELISA method to measure inhibition of the COX enzymes - PubMed - NIH. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds - ResearchGate. [Link]

  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. [Link]

  • On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds - DergiPark. [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchGate. [Link]

  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC. [Link]

  • Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed. [Link]

  • Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. [Link]

  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed. [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review | Request PDF - ResearchGate. [Link]

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - NIH. [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - NIH. [Link]

  • Pyridazine Derivatives I Showed Potent Anticancer Activity and... | Download Scientific Diagram - ResearchGate. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC - NIH. [Link]

  • Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi - PubMed. [Link]

  • Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi | Request PDF - ResearchGate. [Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed. [Link]

  • Novel anti-inflammatory compounds that alleviate experimental autoimmune encephalomyelitis - PubMed. [Link]

Sources

Exploratory

The Imidazo[1,2-b]pyridazine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

Abstract The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activitie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of imidazo[1,2-b]pyridazine derivatives across various therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory conditions. We will delve into the critical structural modifications that govern the potency, selectivity, and pharmacokinetic profiles of these compounds, offering field-proven insights for researchers, scientists, and drug development professionals. This guide is designed to be a practical resource, complete with detailed experimental protocols and visual aids to facilitate a deeper understanding of this important chemical scaffold.

The Imidazo[1,2-b]pyridazine Core: A Foundation for Diverse Biological Activity

The imidazo[1,2-b]pyridazine system is a fused bicyclic heterocycle containing a bridgehead nitrogen atom. Its structural rigidity, coupled with the presence of multiple sites for substitution, makes it an ideal framework for the design of targeted therapeutics.[1] The numbering of the scaffold, as depicted below, is crucial for understanding the specific substitution patterns discussed in the subsequent sections.

Figure 1: Numbering of the Imidazo[1,2-b]pyridazine Scaffold

The inherent chemical properties of this scaffold have led to its exploration in a multitude of drug discovery programs, resulting in compounds with anticancer, anti-inflammatory, antiviral, antibacterial, and neuroprotective activities.[1] A notable example is Ponatinib, an FDA-approved multi-kinase inhibitor for the treatment of chronic myeloid leukemia, which features the imidazo[1,2-b]pyridazine core.[2]

General Synthetic Strategies

A common and effective method for the synthesis of the imidazo[1,2-b]pyridazine backbone involves the condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone under mild basic conditions, such as in the presence of sodium bicarbonate.[3] The presence of a halogen on the pyridazine ring is crucial for directing the alkylation to the desired ring nitrogen, thereby facilitating the cyclization.[3]

Further functionalization of the imidazo[1,2-b]pyridazine core is often achieved through modern synthetic methodologies, with metal-catalyzed cross-coupling reactions playing a pivotal role.[2] Techniques such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allow for the introduction of a wide array of substituents at various positions, enabling extensive SAR exploration.

Structure-Activity Relationships in Kinase Inhibition

The imidazo[1,2-b]pyridazine scaffold has proven to be a particularly fruitful starting point for the development of potent and selective kinase inhibitors.

Tyrosine Kinase 2 (Tyk2) Inhibitors

Tyk2 is a member of the Janus kinase (JAK) family and is a key mediator of pro-inflammatory cytokine signaling.[3] Imidazo[1,2-b]pyridazine derivatives have been developed as allosteric inhibitors that bind to the pseudokinase (JH2) domain of Tyk2. A significant breakthrough in this area was the discovery that replacing a 6-anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety dramatically improves metabolic stability.[4]

CompoundR1 (at C3)R2 (on pyridone)Tyk2 JH2 Ki (nM)
1 4-cyanophenylH0.025
2 4-chlorophenylH0.035
3 4-methoxyphenylH0.015
4 4-cyanophenyl2-pyridylNot reported

Key SAR Insights for Tyk2 Inhibition:

  • C6-Substitution: The 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) group is critical for improved metabolic stability. The N1-substituent on the 2-oxo-1,2-dihydropyridine ring can tolerate various alkyl, aryl, and heteroaryl groups, with a 2-pyridyl group enhancing Caco-2 permeability.[4]

  • C3-Substitution: A variety of substituents are tolerated at the C3 position, with a general trend indicating that electron-withdrawing or -donating groups on a phenyl ring can modulate potency.

Figure 2: Key SAR features for Tyk2 inhibition.
Monopolar Spindle 1 (Mps1) Kinase Inhibitors

Mps1 is a critical kinase involved in the spindle assembly checkpoint, making it an attractive target for cancer therapy. A lead optimization campaign that involved a scaffold hop from an imidazo[1,2-a]pyrazine to an imidazo[1,2-b]pyridazine led to the discovery of highly potent and orally bioavailable Mps1 inhibitors.[5]

CompoundScaffold6-SubstituentMps1 IC50 (nM)A549 IC50 (nM)
10a Imidazo[1,2-a]pyrazineAryl-Moderate
27f Imidazo[1,2-b]pyridazine1,1,1-trifluoro-2-methylpropan-2-ylamino0.70 (cellular)6.0

Key SAR Insights for Mps1 Inhibition:

  • Scaffold Hopping: The switch to the imidazo[1,2-b]pyridazine core was a key strategy to improve oral bioavailability.[5]

  • C6-Substitution: Property-based optimization at the 6-position was crucial for achieving high potency and good pharmacokinetic properties.[5]

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell signaling pathways and is a validated target for B-cell malignancies. Imidazo[1,2-b]pyridazine derivatives have been developed as potent and selective irreversible inhibitors of BTK.[6]

CompoundBTK IC50 (nM)Selectivity
22 (TM471-1) 1.3High across 310 kinases

Key SAR Insights for BTK Inhibition:

  • Covalent Inhibition: The design of these inhibitors incorporates a warhead that forms a covalent bond with a cysteine residue in the active site of BTK, leading to irreversible inhibition.

  • High Potency and Selectivity: Compound 22 demonstrated excellent potency and selectivity, leading to its advancement into Phase I clinical trials.[6]

Structure-Activity Relationships as Ligands for β-Amyloid Plaques

Beyond kinase inhibition, imidazo[1,2-b]pyridazine derivatives have been investigated as imaging agents for β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease.[7]

Compound2-Substituent6-SubstituentKi (nM)
3 4'-DimethylaminophenylMethoxy>1000
4 4'-DimethylaminophenylMethylthio11.0
16a 2-PyridinylMethylthio>1000

Key SAR Insights for Aβ Binding:

  • C2-Substituent: A 2-(4'-N,N-dimethylaminophenyl) moiety appears to be a crucial requirement for high binding affinity to Aβ plaques. Replacement of the phenyl ring with pyridinyl or thiophenyl rings leads to a significant loss of affinity.[7]

  • C6-Substituent: There is moderate tolerance for modifications at the 6-position. A methylthio group at this position was found to be superior to a methoxy group.[7]

Figure 3: Key SAR features for Aβ plaque binding.

Experimental Protocols

To ensure the practical applicability of this guide, we provide detailed, step-by-step methodologies for key experiments.

Representative Synthesis of a 6-Chloroimidazo[1,2-b]pyridazine Derivative

This protocol describes a general method for the synthesis of a 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile.[7]

Step 1: Formation of N,N-dimethyl-N'-(6-chloro-pyridazin-3-yl)-formamidine

  • To a reaction vessel, add 3-amino-6-chloropyridazine (1 equivalent).

  • Add N,N-dimethylformamide dimethyl acetal (excess, e.g., 8-10 equivalents).

  • Heat the reaction mixture at 90-130 °C for 3-10 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the excess N,N-dimethylformamide dimethyl acetal under reduced pressure to obtain the intermediate.

Step 2: Cyclization to 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile

  • Dissolve the intermediate from Step 1 in a suitable solvent (e.g., acetonitrile or DMF).

  • Add bromoacetonitrile (1.3 equivalents) dropwise to the solution.

  • Heat the reaction mixture at 80-120 °C for 8-10 hours.

  • Cool the reaction to room temperature.

  • Add a saturated aqueous solution of a weak base (e.g., sodium bicarbonate or sodium carbonate) to adjust the pH to ~8.

  • Allow the product to precipitate, then collect the solid by filtration.

  • Dissolve the solid in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from an ethyl acetate/n-hexane mixture) to afford the pure 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This protocol provides a general method for determining the in vitro inhibitory activity of compounds against a specific kinase.[8]

Materials:

  • Kinase of interest

  • Substrate (e.g., a generic peptide or protein substrate like α-casein)

  • [γ-³²P]-ATP

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

  • Test compounds dissolved in DMSO

  • 96-well filter plates (e.g., phosphocellulose)

  • Stop solution (e.g., 75 mM phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase and substrate in the assay buffer.

  • Add the test compound at various concentrations (typically a serial dilution) to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding [γ-³²P]-ATP.

  • Incubate the reaction at 30 °C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution.

  • Transfer the reaction mixture to the filter plate and wash several times with the stop solution to remove unincorporated [γ-³²P]-ATP.

  • Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of imidazo[1,2-b]pyridazine derivatives on cancer cell lines.[5][9]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Experimental_Workflow cluster_0 Drug Discovery Workflow for Imidazo[1,2-b]pyridazines Synthesis Synthesis of Imidazo[1,2-b]pyridazine Library Primary_Screening In Vitro Primary Screening (e.g., Kinase Inhibition Assay) Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Cell-Based Secondary Screening (e.g., MTT Assay) Hit_Identification->Secondary_Screening Lead_Optimization Lead Optimization (SAR) Secondary_Screening->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo_Studies In Vivo Efficacy and PK/PD Studies Lead_Optimization->In_Vivo_Studies

Figure 4: A general workflow for the discovery and development of imidazo[1,2-b]pyridazine-based therapeutics.

Conclusion

The imidazo[1,2-b]pyridazine scaffold continues to be a highly valuable framework in the field of medicinal chemistry. Its synthetic tractability and the ability to modulate its biological activity through targeted substitutions have led to the development of numerous potent and selective compounds for a range of therapeutic targets. This guide has provided a comprehensive overview of the key structure-activity relationships for this scaffold in the context of kinase inhibition and neurodegenerative disease, along with practical experimental protocols. It is our hope that this resource will serve as a valuable tool for researchers in their efforts to design and develop the next generation of imidazo[1,2-b]pyridazine-based therapeutics.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • Cui, M., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(3), 115-119. [Link]

  • El Akkaoui, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • Li, X., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Linse, S. (2020). Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT) Fluorescence in a Plate Reader. protocols.io. [Link]

  • Maeda, K., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry, 58(4), 1835-1847. [Link]

  • Middeldorf, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8785. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]

  • T. Horton. (1994). MTT Assay Protocol. [Link]

  • Assay Guidance Manual. (2013). Cell Viability Assays. National Center for Biotechnology Information. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 588-593. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • Wu, J. W., et al. (2017). Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. Royal Society Open Science, 4(1), 160651. [Link]

  • Sutharsan, S., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate. [Link]

  • CN111410940A. (2020). Synthesis method of 6-chloroimidazo [1, 2-b ] pyridazine-3-carbonitrile.

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine Derivatives as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Scaffold of Imidazo[1,2-b]pyridazine in Kinase Inhibition The imidazo[1,2-b]pyridazine core is recognized in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of Imidazo[1,2-b]pyridazine in Kinase Inhibition

The imidazo[1,2-b]pyridazine core is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets.[1][2] This structural motif is particularly prominent in the development of kinase inhibitors, with the FDA-approved multi-targeted kinase inhibitor Ponatinib serving as a landmark example, validating the therapeutic potential of this heterocyclic system.[3][4] Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3][5] Consequently, the development of potent and selective kinase inhibitors is a cornerstone of modern drug discovery.

The introduction of a trifluoromethyl (CF3) group at the 2-position of the imidazo[1,2-b]pyridazine scaffold is a strategic chemical modification. The CF3 group is a bioisostere of a methyl group but possesses unique properties; its strong electron-withdrawing nature and lipophilicity can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. These characteristics make 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine derivatives a promising class of compounds for targeted kinase inhibition.

This document provides a comprehensive guide to the synthesis, characterization, and application of these derivatives as kinase inhibitors. It is designed to equip researchers with the foundational knowledge and practical protocols required to explore this promising area of drug discovery.

Synthesis of the 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine Core

The synthesis of the core structure is a critical first step. A common and effective method involves the cyclocondensation of a substituted 3-aminopyridazine with a trifluoromethyl-containing building block.

Protocol 1: General Synthesis of 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine

This protocol describes a representative two-step synthesis starting from a commercially available chloropyridazinamine.

Step 1: Preparation of the 3-aminopyridazine precursor. This step can vary depending on the desired substitutions on the pyridazine ring. For this example, we will assume the use of 6-chloropyridazin-3-amine as a starting material, which allows for further functionalization at the 6-position via cross-coupling reactions.

Step 2: Cyclocondensation to form the imidazo[1,2-b]pyridazine ring.

  • To a solution of 6-chloropyridazin-3-amine (1.0 eq) in a suitable solvent such as n-butanol or DMF, add 3-bromo-1,1,1-trifluoropropan-2-one (1.2 eq).

  • Add a non-nucleophilic base, such as sodium bicarbonate (2.0 eq).

  • Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine intermediate.

This intermediate can then be further modified, for example, by Suzuki-Miyaura cross-coupling reactions at the 6-position to introduce a variety of substituents for structure-activity relationship (SAR) studies.[6]

Biochemical Characterization of Kinase Inhibition

The initial evaluation of a novel compound's inhibitory activity is performed using in vitro biochemical assays with purified recombinant kinases.

Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric Format)

This protocol is a standard method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[7]

Materials:

  • Purified recombinant kinase (e.g., FLT3, TYK2, BTK).

  • Specific peptide or protein substrate for the kinase.

  • 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine derivative stock solution (10 mM in DMSO).

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • [γ-³³P]ATP.

  • ATP solution.

  • 384-well plates.

  • Phosphocellulose filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A common range is from 100 µM to 1 nM in 10-point, 3-fold dilutions.

  • In the wells of a 384-well plate, add the kinase, the specific substrate, and the kinase reaction buffer.

  • Add the serially diluted test compound to the wells. Include wells with DMSO only as a negative control (100% activity) and a known inhibitor as a positive control.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will pass through.

  • Wash the filter plate multiple times with phosphoric acid to remove any remaining unincorporated radiolabeled ATP.

  • Dry the filter plate and add a scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the 2-(trifluoromethyl)imidazo[1,2-b]pyridazine scaffold is crucial for optimizing potency and selectivity. Key positions for modification include the 3, 6, and 8-positions of the heterocyclic core.

For example, studies on related imidazo[1,2-b]pyridazines targeting FMS-like tyrosine kinase 3 (FLT3) have shown that introducing a phenyl group at the 3-position can lead to potent inhibitory activity in the low nanomolar range.[1][8] Further substitution on this phenyl ring, such as with a 4-trifluoromethyl group, has been shown to retain this high potency.[1]

The following table summarizes representative data for a series of imidazo[1,2-b]pyridazine derivatives against FLT3-ITD, a common mutation in Acute Myeloid Leukemia (AML).

Compound IDR-group at 3-positionFLT3-ITD IC50 (nM)[1]CDK2/E IC50 (nM)[1]
34f Phenyl4860
34j 4-Fluorophenyl21100
34l 4-(Trifluoromethyl)phenyl4>10000
34m 4-(Trifluoromethoxy)phenyl3>10000

This data highlights how modifications distal to the core can significantly impact both potency and selectivity. The 4-(trifluoromethyl)phenyl and 4-(trifluoromethoxy)phenyl substitutions (compounds 34l and 34m ) maintain high potency against the target kinase (FLT3-ITD) while dramatically reducing off-target activity against CDK2/E, demonstrating a significant improvement in the selectivity profile.[1]

Cellular Activity and Target Engagement

Confirming that a compound inhibits its target within a cellular context is a critical step in the drug discovery process.

Protocol 3: Cellular Proliferation Assay (MTS/MTT)

This protocol measures the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on the target kinase for survival.

Materials:

  • Cancer cell line (e.g., MV4-11 or MOLM-13 for FLT3-dependent AML).[1]

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • Test compound stock solution (10 mM in DMSO).

  • MTS or MTT reagent.

  • Plate reader.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Add the diluted compound to the wells, including a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37 °C in a humidified incubator with 5% CO₂.

  • Add the MTS or MTT reagent to each well and incubate for 2-4 hours. The viable cells will convert the reagent into a colored formazan product.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.

Data Analysis:

  • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Protocol 4: Western Blotting for Phospho-Kinase Inhibition

This protocol directly assesses the ability of the compound to inhibit the phosphorylation of the target kinase and its downstream substrates within the cell.

Materials:

  • Cancer cell line.

  • Test compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies (total kinase, phospho-kinase, downstream phospho-substrate, and a loading control like β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • SDS-PAGE and Western blotting equipment.

Procedure:

  • Culture the cells and treat them with various concentrations of the test compound for a specified time (e.g., 2-4 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4 °C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Analysis: A dose-dependent decrease in the signal from the phospho-specific antibodies, with no change in the total protein levels, indicates successful target engagement and inhibition of the signaling pathway.

In Vivo Evaluation

Promising compounds should be evaluated in animal models to assess their pharmacokinetic properties and in vivo efficacy.

Protocol 5: In Vivo Pharmacodynamic (PD) and Efficacy Model

This protocol provides a general framework for evaluating a 2-(trifluoromethyl)imidazo[1,2-b]pyridazine derivative in a xenograft mouse model.

PD Study:

  • Establish tumors in immunodeficient mice by subcutaneous injection of a relevant cancer cell line.

  • Once tumors reach a certain size, administer a single dose of the test compound via a clinically relevant route (e.g., oral gavage).

  • At various time points post-dosing, collect tumor and plasma samples.

  • Analyze the plasma for drug concentration (pharmacokinetics).

  • Analyze the tumor lysates by Western blotting to assess the inhibition of the target kinase phosphorylation over time. This establishes a dose-response relationship for target engagement in vivo.[7]

Efficacy Study:

  • Establish tumors in mice as described above.

  • Randomize the mice into vehicle control and treatment groups.

  • Administer the test compound daily (or on another optimized schedule) at one or more dose levels.

  • Measure tumor volume and body weight regularly (e.g., twice a week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Data Analysis: The primary endpoint is typically tumor growth inhibition (TGI). A statistically significant reduction in tumor growth in the treated groups compared to the vehicle control indicates in vivo efficacy.

Visualizing Key Concepts

Signaling Pathway Inhibition

The following diagram illustrates the general mechanism of action of a kinase inhibitor targeting a receptor tyrosine kinase (RTK) like FLT3.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., FLT3) RTK->RTK ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., STAT5, MAPK) RTK->Downstream Phosphorylation Cascade ATP ATP ATP->RTK Inhibitor 2-(CF3)imidazo[1,2-b]pyridazine Derivative Inhibitor->RTK Blocks ATP Binding Site Proliferation Cell Proliferation & Survival Downstream->Proliferation Ligand Ligand Ligand->RTK Binding & Dimerization

Caption: Inhibition of RTK signaling by an ATP-competitive inhibitor.

Experimental Workflow

This diagram outlines the typical workflow for the discovery and characterization of a novel kinase inhibitor.

G cluster_discovery Discovery & Initial Characterization cluster_cellular Cellular & In Vivo Validation Synthesis Synthesis of Compound Library Biochem In Vitro Kinase Assay (IC50 Determination) Synthesis->Biochem SAR SAR Analysis Biochem->SAR SAR->Synthesis Optimization Cellular Cellular Proliferation Assay (GI50 Determination) SAR->Cellular Lead Compound Target Target Engagement (Western Blot) Cellular->Target InVivo In Vivo Models (PD & Efficacy) Target->InVivo

Caption: Drug discovery workflow for kinase inhibitors.

Conclusion

The 2-(trifluoromethyl)imidazo[1,2-b]pyridazine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The unique properties of the trifluoromethyl group, combined with the proven track record of the parent heterocycle, offer a compelling rationale for its exploration. By employing the systematic protocols for synthesis, biochemical and cellular characterization, and in vivo evaluation outlined in this guide, researchers can effectively investigate the therapeutic potential of this compound class and contribute to the development of next-generation targeted therapies.

References

  • Ugolkov, A. et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(16), 11339–11356. Available at: [Link]

  • Moslin, R. et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(6), 922–928. Available at: [Link]

  • Akwata, D. et al. (2024). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 15(1), 178-192. Available at: [Link]

  • Garrido, A. et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.
  • Pogacic, V. et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916–6924. Available at: [Link]

  • Ugolkov, A. et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. ACS Publications. Available at: [Link]

  • Sharma, S. et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Advances.
  • Shimizu, H. et al. (2011). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters, 21(3), 904-8. Available at: [Link]

  • Guesmi, Z. et al. (2019). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules, 24(18), 3249. Available at: [Link]

  • Wang, T. et al. (2022). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. European Journal of Medicinal Chemistry, 238, 114488. Available at: [Link]

  • Al-Ostoot, F. H. et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. Available at: [Link]

  • Akwata, D. et al. (2023). Discovery of imidazo[1,2- b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 15(1), 178-192. Available at: [Link]

  • Moslin, R. et al. (2015). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 6(10), 1796-1803. Available at: [Link]

  • Li, Y. et al. (2025). Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. Bioorganic Chemistry, 163, 108737. Available at: [Link]

  • Liu, Y. et al. (2025). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Nishimura, A. & Okada, Y. (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 47(3), 136-148. Available at: [Link]

  • Kobe, J. et al. (1970). Synthesis of pyridazine derivatives—XV: Some electrophilic substitutions on imidazo[1,2-b]-pyridazines. Tetrahedron, 26(13), 3357-3365. Available at: [Link]

  • Ben-M'barek, Y. et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. Available at: [Link]

Sources

Application

Application Note: Utilizing 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine in High-Throughput Screening for Novel Kinase Inhibitor Discovery

Introduction The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its rigid, planar structure and synthetic tractabi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its rigid, planar structure and synthetic tractability make it an ideal starting point for developing targeted therapeutics. The addition of a trifluoromethyl (-CF3) group at the 2-position, creating 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine, can significantly enhance metabolic stability and binding affinity, making it a compound of high interest for drug discovery campaigns.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine and its derivatives in high-throughput screening (HTS) to identify and characterize novel kinase inhibitors. Kinases are a major class of drug targets, and compounds based on the imidazo[1,2-b]pyridazine core have shown potent inhibitory activity against various kinases, including Tyrosine kinase 2 (Tyk2), PIM kinases, Mps1 (TTK), Bruton's Tyrosine Kinase (BTK), and Anaplastic Lymphoma Kinase (ALK).[4][5][6][7][8][9]

We will detail a robust HTS workflow, from primary biochemical screening and hit confirmation to secondary cell-based assays for confirming target engagement and cellular activity. The protocols provided herein are designed to be adaptable, scalable, and validated, ensuring the generation of high-quality, reproducible data.

Section 1: The Imidazo[1,2-b]pyridazine Scaffold as a Kinase Inhibitor

The imidazo[1,2-b]pyridazine nucleus is an ATP-mimetic scaffold. Many inhibitors that target the ATP-binding site of kinases share this core structure.[5] For example, derivatives have been identified as potent and selective inhibitors of Tyk2, a member of the Janus kinase (JAK) family, by binding to its pseudokinase (JH2) regulatory domain.[4] Others have been shown to inhibit PIM kinases through an unusual binding mode that does not form traditional hydrogen bonds with the kinase hinge region, a feature that can confer high specificity.[5]

The strategic placement of the trifluoromethyl group on this scaffold is a common medicinal chemistry tactic. The -CF3 group is a strong electron-withdrawing group that can alter the pKa of nearby functionalities, potentially enhancing interactions with key amino acid residues in the kinase ATP-binding pocket. Furthermore, it often improves metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the compound's half-life.

Section 2: High-Throughput Screening (HTS) Strategy

A successful HTS campaign for identifying novel inhibitors requires a multi-step, tiered approach to efficiently screen large compound libraries and eliminate false positives.[10][11] Our proposed workflow is designed to maximize efficiency and confidence in hit identification.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Orthogonal Screening P_Screen Primary Biochemical Screen (e.g., ADP-Glo™) Single High Concentration (10 µM) Hit_ID Initial Hit Identification (>% Inhibition Threshold) P_Screen->Hit_ID Confirm Hit Confirmation (Rescreen in Triplicate) Hit_ID->Confirm Dose_Resp Dose-Response Curve (IC50 Determination) Confirm->Dose_Resp Ortho_Assay Orthogonal Biochemical Assay (e.g., TR-FRET Binding) Dose_Resp->Ortho_Assay Cell_Assay Cell-Based Target Engagement (e.g., NanoBRET™) Ortho_Assay->Cell_Assay Selectivity Kinase Selectivity Profiling (Kinome Panel Screen) Cell_Assay->Selectivity Lead_Opt Lead_Opt Selectivity->Lead_Opt Lead Optimization

Sources

Method

Application Notes & Protocols for 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine in Cancer Cell Line Studies

Prepared by: Gemini, Senior Application Scientist I. Introduction: The Therapeutic Potential of the Imidazo[1,2-b]pyridazine Scaffold The imidazo[1,2-b]pyridazine nucleus is a privileged heterocyclic scaffold that has ga...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

I. Introduction: The Therapeutic Potential of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of bioactive molecules.[1] Among these, the successful kinase inhibitor Ponatinib has spurred a resurgence of interest in developing new derivatives for therapeutic applications, particularly in oncology.[1] Molecules based on this scaffold have been shown to exhibit a range of anticancer activities, including the inhibition of critical cellular signaling pathways.[2]

This document provides detailed application notes and protocols for the investigation of a specific derivative, 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine, in cancer cell line studies. While direct, extensive research on this particular compound is emerging, the following guidelines are synthesized from the well-established activities of structurally related imidazo[1,2-b]pyridazines. A significant body of evidence points towards the potent inhibitory effects of this class of compounds on various protein kinases that are crucial for cancer cell proliferation and survival.[2][3]

Notably, the imidazo[1,2-b]pyridazine core has been identified as a key pharmacophore for the inhibition of PIM kinases, a family of serine/threonine kinases (PIM1, PIM2, and PIM3).[3][4] These kinases are frequently overexpressed in a range of hematological malignancies and solid tumors, where they play a crucial role in regulating cell cycle progression, apoptosis, and drug resistance.[5][6] The trifluoromethyl (CF3) group is a common substituent in modern medicinal chemistry, known to enhance metabolic stability and target binding affinity. Therefore, it is hypothesized that 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine acts as a potent PIM kinase inhibitor.

These notes are designed for researchers, scientists, and drug development professionals to provide a robust framework for evaluating the anti-cancer efficacy and mechanism of action of 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine.

II. Postulated Mechanism of Action: Inhibition of the PIM Kinase Signaling Pathway

PIM kinases are constitutively active and their activity is primarily regulated at the level of protein expression. They are key downstream effectors of many signaling pathways, including the JAK/STAT pathway, that promote cell survival and proliferation. PIM kinases phosphorylate a number of substrates that are involved in cell cycle progression and apoptosis, such as p21, p27, and the pro-apoptotic protein BAD. By phosphorylating and inactivating these substrates, PIM kinases promote cell survival.

We postulate that 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine functions as an ATP-competitive inhibitor of PIM kinases.[3] The inhibitor is thought to bind to the ATP-binding pocket of the PIM kinase, preventing the phosphorylation of its downstream targets. This leads to the activation of pro-apoptotic pathways and cell cycle arrest, ultimately resulting in the inhibition of cancer cell growth.

PIM_Pathway Cytokine Growth Factors / Cytokines Receptor Cell Surface Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM PIM Kinase (PIM1, PIM2, PIM3) STAT->PIM Transcription BAD BAD PIM->BAD Phosphorylation (Inactivation) p21_p27 p21 / p27 PIM->p21_p27 Phosphorylation (Inactivation) Compound 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine Compound->PIM Inhibition Apoptosis Apoptosis BAD->Apoptosis CellCycle Cell Cycle Arrest p21_p27->CellCycle Proliferation Cell Proliferation & Survival Apoptosis->Proliferation CellCycle->Proliferation

Figure 1: Postulated signaling pathway of 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine.

III. Applications in Cancer Cell Line Studies

The following table summarizes key in vitro assays to characterize the anticancer activity of 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine. Recommended cell lines include those with known PIM kinase dependency, such as acute myeloid leukemia (e.g., MOLM-13, MV4-11) and prostate cancer (e.g., PC-3, DU-145) cell lines.[7]

Application Assay Purpose Typical Concentration Range Incubation Time Expected Outcome
Cytotoxicity & Antiproliferation MTT / CellTiter-Glo® AssayTo determine the half-maximal inhibitory concentration (IC50) and assess the effect on cell viability and proliferation.0.01 µM - 100 µM48 - 72 hoursDose-dependent decrease in cell viability.
Clonogenic Potential Colony Formation AssayTo evaluate the long-term effect on the ability of a single cell to form a colony.0.1x, 0.5x, 1x IC5010 - 14 daysReduction in the number and size of colonies.
Induction of Apoptosis Annexin V/PI Staining by Flow CytometryTo quantify the percentage of cells undergoing apoptosis and necrosis.0.5x, 1x, 2x IC5024 - 48 hoursIncrease in Annexin V positive cell population.
Cell Cycle Progression Propidium Iodide (PI) Staining by Flow CytometryTo analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M).0.5x, 1x, 2x IC5024 - 48 hoursArrest in a specific phase of the cell cycle (e.g., G1).
Target Engagement & Pathway Modulation Western BlottingTo confirm the inhibition of PIM kinase activity by assessing the phosphorylation status of its downstream targets (e.g., p-BAD, p-S6) and to observe markers of apoptosis (cleaved PARP, cleaved Caspase-3).1x IC506 - 24 hoursDecreased phosphorylation of PIM substrates; increased levels of apoptotic markers.

IV. Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine on cancer cells.

MTT_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h (adhesion) seed->incubate1 treat Treat with serial dilutions of compound incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize formazan crystals (DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Figure 2: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine in complete growth medium. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest compound dose.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.[8]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Analysis by Annexin V-FITC/PI Staining

This protocol quantifies apoptosis induced by 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine.

Apoptosis_Workflow start Start seed Seed cells in 6-well plate start->seed treat Treat with compound at desired concentrations seed->treat incubate Incubate for 24-48h treat->incubate harvest Harvest cells (supernatant + adherent) incubate->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate_dark Incubate for 15 min in the dark stain->incubate_dark analyze Analyze by Flow Cytometry incubate_dark->analyze

Figure 3: Workflow for apoptosis analysis using Annexin V/PI staining.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. After 24 hours, treat the cells with the compound at concentrations such as 0.5x, 1x, and 2x the predetermined IC50 value. Include a vehicle control.

  • Incubation: Incubate for 24 to 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Protocol 3: Western Blot Analysis of PIM Kinase Pathway Modulation

This protocol is for detecting changes in protein expression and phosphorylation states following treatment.

Western_Blot_Workflow start Start cell_treatment Treat cells with compound start->cell_treatment lysis Lyse cells and quantify protein cell_treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Block with 5% BSA or milk in TBST transfer->blocking primary_ab Incubate with primary antibody (e.g., p-BAD, total BAD, cleaved PARP, β-actin) blocking->primary_ab wash1 Wash with TBST primary_ab->wash1 secondary_ab Incubate with HRP-conjugated secondary antibody wash1->secondary_ab wash2 Wash with TBST secondary_ab->wash2 detection Detect with ECL substrate wash2->detection imaging Image blot detection->imaging

Figure 4: General workflow for Western Blot analysis.

Materials:

  • Treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-BAD, anti-BAD, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • ECL (Enhanced Chemiluminescence) detection reagent

Procedure:

  • Cell Lysis: After treating cells with 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine for the desired time, wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL reagent and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

V. References

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924. [Link]

  • Nautiyal, J., et al. (2023). Targeting PIM kinases in cancer therapy: An update on pharmacological small-molecule inhibitors. European Journal of Medicinal Chemistry, 265, 116016. [Link]

  • Juniper Publishers. (2025). PIM Kinase Inhibitors and Cancer Treatment. Cancer Therapy & Oncology International Journal. [Link]

  • Reddy, M. V. R., et al. (2005). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(22), 5039-5044. [Link]

  • Kumar, A., et al. (2025). Design and synthesis of novel 1,2,4-Thiadiazole linked imidazo[1,2-b]pyridazine as anticancer agents. ResearchGate. [Link]

  • Frontiers. (2021). Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2. Frontiers in Oncology. [Link]

Sources

Application

Application Notes and Protocols for the Development of Covalent Inhibitors Utilizing the Imidazo[1,2-b]pyridazine Scaffold

Introduction The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Its rigid, bicyclic nature provides a robust fra...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Its rigid, bicyclic nature provides a robust framework for the development of highly selective and potent therapeutic agents.[3][4] A particularly promising application of this scaffold is in the design of targeted covalent inhibitors. By incorporating a reactive electrophilic group, or "warhead," onto the imidazo[1,2-b]pyridazine core, it is possible to achieve irreversible binding to a specific nucleophilic residue within a target protein. This covalent modification can lead to prolonged target engagement and a durable pharmacological effect, offering significant advantages in the treatment of various diseases, including cancer and inflammatory disorders.[5][6]

This guide provides a comprehensive overview of the key steps involved in the development of covalent inhibitors based on the imidazo[1,2-b]pyridazine scaffold. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols and insights into the experimental choices that underpin a successful covalent inhibitor program.

Part 1: Synthesis of Imidazo[1,2-b]pyridazine-Based Covalent Inhibitors

The synthesis of a covalent inhibitor based on the imidazo[1,2-b]pyridazine scaffold can be broadly divided into two key stages: the construction of the core heterocyclic system and the subsequent installation of the covalent warhead.

Section 1.1: Synthesis of the Imidazo[1,2-b]pyridazine Core

The foundational step in this process is the synthesis of the imidazo[1,2-b]pyridazine ring system. A common and efficient method for this is the condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone.[7][8] The halogen at the 6-position of the pyridazine is crucial for directing the cyclization to the desired product.[7]

Protocol 1: Synthesis of a 2-Phenyl-6-chloro-imidazo[1,2-b]pyridazine Intermediate

This protocol describes a representative synthesis of a core scaffold that can be further functionalized.

Materials:

  • 3-Amino-6-chloropyridazine[5][6]

  • 2-Bromo-1-phenylethan-1-one (α-bromoacetophenone)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-amino-6-chloropyridazine (1.0 eq) and sodium bicarbonate (2.0 eq) in ethanol.

  • Addition of α-Bromoketone: To the stirred suspension, add a solution of 2-bromo-1-phenylethan-1-one (1.1 eq) in ethanol dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction by TLC. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 2-phenyl-6-chloro-imidazo[1,2-b]pyridazine.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 1.2: Installation of the Covalent Warhead

With the core scaffold in hand, the next critical step is the introduction of a covalent warhead. A widely used warhead for targeting cysteine residues is the acrylamide moiety. This is typically achieved through an amidation reaction between an amine-functionalized imidazo[1,2-b]pyridazine and acryloyl chloride.

Protocol 2: Synthesis of an Acrylamide-Functionalized Imidazo[1,2-b]pyridazine

This protocol outlines the synthesis of a covalent inhibitor by functionalizing the core scaffold with an acrylamide group. This example assumes the presence of an amino group on a phenyl substituent at the 2-position of the imidazo[1,2-b]pyridazine core.

Materials:

  • 2-(4-Aminophenyl)-6-chloro-imidazo[1,2-b]pyridazine (synthesized from the corresponding nitro-precursor)

  • Acryloyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

  • Ice bath

  • Magnetic stirrer and stir bar

  • Addition funnel

Procedure:

  • Reaction Setup: Dissolve the 2-(4-aminophenyl)-6-chloro-imidazo[1,2-b]pyridazine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM under an inert atmosphere (argon or nitrogen).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acryloyl Chloride: Add acryloyl chloride (1.1 eq) dropwise to the cooled, stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the final acrylamide-functionalized imidazo[1,2-b]pyridazine covalent inhibitor.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthesis_Workflow cluster_0 Core Scaffold Synthesis cluster_1 Warhead Installation 3-Amino-6-chloropyridazine 3-Amino-6-chloropyridazine Condensation Condensation 3-Amino-6-chloropyridazine->Condensation alpha-Bromoketone alpha-Bromoketone alpha-Bromoketone->Condensation Imidazo[1,2-b]pyridazine_Core Imidazo[1,2-b]pyridazine_Core Condensation->Imidazo[1,2-b]pyridazine_Core Cyclization Functionalized_Core Amino-functionalized Core Imidazo[1,2-b]pyridazine_Core->Functionalized_Core Functionalization (e.g., reduction of nitro group) Amidation Amidation Functionalized_Core->Amidation Acryloyl_Chloride Acryloyl_Chloride Acryloyl_Chloride->Amidation Covalent_Inhibitor Covalent_Inhibitor Amidation->Covalent_Inhibitor Acylation

Figure 1: General synthesis workflow for imidazo[1,2-b]pyridazine covalent inhibitors.

Part 2: Biochemical Characterization

Once the covalent inhibitor has been synthesized and purified, its biochemical properties must be thoroughly characterized to confirm its mechanism of action and determine its potency.

Section 2.1: Confirmation of Covalent Adduct Formation by Intact Protein Mass Spectrometry

Intact protein mass spectrometry is a direct and definitive method to verify that the inhibitor forms a covalent bond with its target protein.[9][10] The assay measures the mass of the protein before and after incubation with the inhibitor. A mass shift corresponding to the molecular weight of the inhibitor indicates covalent adduct formation.

Protocol 3: Intact Protein Mass Spectrometry Analysis

Materials:

  • Purified target protein

  • Imidazo[1,2-b]pyridazine covalent inhibitor

  • Dimethyl sulfoxide (DMSO)

  • Assay buffer (e.g., PBS or HEPES buffer, pH 7.4)

  • Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap)

  • Desalting column

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the inhibitor in DMSO.

    • In separate microcentrifuge tubes, incubate the target protein (e.g., at 1-5 µM) with the inhibitor (e.g., at a 5-10 fold molar excess) and a vehicle control (DMSO) in the assay buffer.

    • Incubate the reactions at a controlled temperature (e.g., room temperature or 37 °C) for a defined period (e.g., 1-2 hours).

  • Sample Desalting: Prior to MS analysis, desalt the protein samples using a suitable method, such as a C4 ZipTip or an online desalting column, to remove salts and unbound inhibitor.

  • LC-MS Analysis:

    • Inject the desalted samples into the LC-MS system.

    • Separate the protein using a short reverse-phase chromatography gradient.

    • Acquire the mass spectra in the positive ion mode over an appropriate m/z range.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein.

    • Compare the mass of the protein from the inhibitor-treated sample with the vehicle-treated control.

    • A mass increase in the inhibitor-treated sample that corresponds to the molecular weight of the inhibitor confirms the formation of a 1:1 covalent adduct.

Sample Theoretical Mass (Da) Observed Mass (Da) Mass Shift (Da) Conclusion
Protein + Vehicle50,000.050,000.5-Unmodified Protein
Protein + Inhibitor50,450.050,450.8+450.3Covalent Adduct Formation
Section 2.2: Determination of Inhibition Kinetics (k_inact and K_I)

For irreversible inhibitors, the IC₅₀ value is time-dependent and not an accurate measure of potency.[11][12] Instead, the second-order rate constant, k_inact/K_I, is the key parameter that describes the efficiency of covalent bond formation.[13] This is determined by measuring the rate of enzyme inactivation at various inhibitor concentrations.

Protocol 4: Continuous Enzyme Activity Assay for k_inact and K_I Determination

This protocol is for a generic kinase assay using a fluorescent readout.

Materials:

  • Purified target kinase

  • Peptide substrate for the kinase

  • ATP

  • Imidazo[1,2-b]pyridazine covalent inhibitor

  • Kinase assay buffer

  • Fluorescence plate reader with kinetic read capabilities

Procedure:

  • Assay Setup: In a 96- or 384-well plate, prepare a series of reactions containing the kinase, peptide substrate, and varying concentrations of the covalent inhibitor.

  • Initiation of Reaction: Initiate the kinase reaction by the addition of ATP.

  • Kinetic Measurement: Immediately begin monitoring the fluorescence signal in the plate reader at regular intervals over a set period (e.g., 60-120 minutes).

  • Data Analysis:

    • For each inhibitor concentration, plot the fluorescence signal versus time. The resulting progress curves will show a time-dependent decrease in the reaction rate as the enzyme is inactivated.

    • Fit each progress curve to a single exponential decay equation to determine the observed rate of inactivation (k_obs) at that inhibitor concentration.

    • Plot the k_obs values against the inhibitor concentrations.

    • Fit the resulting data to the following equation (Michaelis-Menten kinetics for irreversible inhibition) to determine k_inact and K_I: k_obs = k_inact * [I] / (K_I + [I]) where [I] is the inhibitor concentration.

    • The second-order rate constant is then calculated as k_inact/K_I.

Biochemical_Characterization_Workflow cluster_0 Covalent Adduct Confirmation cluster_1 Kinetic Characterization Synthesized_Inhibitor Imidazo[1,2-b]pyridazine Covalent Inhibitor Incubation Incubate with Target Protein Synthesized_Inhibitor->Incubation Enzyme_Assay Continuous Enzyme Activity Assay Synthesized_Inhibitor->Enzyme_Assay LC_MS Intact Protein LC-MS Incubation->LC_MS Mass_Shift Observe Mass Shift LC_MS->Mass_Shift Progress_Curves Generate Progress Curves Enzyme_Assay->Progress_Curves k_obs_Plot Plot k_obs vs. [Inhibitor] Progress_Curves->k_obs_Plot kinact_KI Determine k_inact and K_I k_obs_Plot->kinact_KI CETSA_Workflow Cell_Culture Treat Cells with Inhibitor or Vehicle Heating Heat Shock at Various Temperatures Cell_Culture->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate Soluble and Aggregated Proteins Lysis->Centrifugation Western_Blot Analyze Soluble Fraction by Western Blot Centrifugation->Western_Blot Data_Analysis Quantify Band Intensity and Plot Curves Western_Blot->Data_Analysis

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The imidazo[1,2-b]pyridazine scaffold provides a versatile and promising starting point for the development of novel covalent inhibitors. A systematic approach, beginning with a robust synthetic strategy and followed by rigorous biochemical and cellular characterization, is essential for advancing these compounds through the drug discovery pipeline. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical methodologies to successfully design, synthesize, and evaluate covalent inhibitors based on this privileged scaffold. Careful attention to experimental detail and a thorough understanding of the underlying principles of covalent inhibition will be paramount in unlocking the full therapeutic potential of this exciting class of molecules.

References

  • Current time information in Antwerp, BE. (n.d.). Google.
  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine. (n.d.). Google Patents.
  • Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. (2005, February 28). YAKHAK HOEJI. Inforang. Retrieved January 21, 2026, from [Link]

  • Synthesis of 3-amino-6-(1-pyrrolidinyl)-pyridazine. (n.d.). PrepChem.com. Retrieved January 21, 2026, from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Retrieved January 21, 2026, from [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI. Retrieved January 21, 2026, from [Link]

  • A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. (n.d.). NIH. Retrieved January 21, 2026, from [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. (2014, August 7). SciSpace. Retrieved January 21, 2026, from [Link]

  • Chemoproteomic methods for covalent drug discovery. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved January 21, 2026, from [Link]

  • Determination of kinact and Ki for covalent inhibition using the OmniaR assay. (2015, February 5). BioKin, Ltd. Retrieved January 21, 2026, from [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015, November 9). Annual Reviews. Retrieved January 21, 2026, from [Link]

  • High-Throughput Deconvolution of Intact Protein Mass Spectra for the Screening of Covalent Inhibitors. (2022, November 15). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. (n.d.). Peak Proteins. Retrieved January 21, 2026, from [Link]

  • How to calculate Kinact and Kobs for irreversible enzyme inhibition? (2019, December 25). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024, November 1). NIH. Retrieved January 21, 2026, from [Link]

  • Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. (2025, March 3). PubMed. Retrieved January 21, 2026, from [Link]

  • Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. (n.d.). TSI Journals. Retrieved January 21, 2026, from [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. (2025, April 15). PubMed. Retrieved January 21, 2026, from [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

Method

Application Notes & Protocols for the Synthesis of 6-Substituted Imidazo[1,2-b]pyridazine Derivatives

Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Privileged Core in Medicinal Chemistry The imidazo[1,2-b]pyridazine ring system is a fused heterocyclic scaffold of significant interest in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Privileged Core in Medicinal Chemistry

The imidazo[1,2-b]pyridazine ring system is a fused heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] Its structural rigidity, electron distribution, and ability to engage in various non-covalent interactions have established it as a "privileged scaffold." This core is featured in numerous bioactive molecules with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][3]

A notable example is Ponatinib, an FDA-approved kinase inhibitor for chronic myeloid leukemia, which features the imidazo[1,2-b]pyridazine core. The success of such drugs has spurred considerable interest in developing new derivatives.[2][3] Specifically, substitution at the 6-position of the scaffold has been shown to be a critical determinant of biological activity and selectivity, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] Compounds with diverse substituents at this position have been developed as potent inhibitors of Bruton's tyrosine kinase (BTK), Mps1 kinase, and as imaging agents for β-amyloid plaques associated with Alzheimer's disease.[4][5][6]

This guide provides a comprehensive overview and detailed protocols for the synthesis of the core 6-halo-imidazo[1,2-b]pyridazine intermediate and its subsequent functionalization at the 6-position through modern cross-coupling and substitution reactions.

Overall Synthetic Strategy

The most robust and widely adopted strategy for constructing the imidazo[1,2-b]pyridazine framework involves a two-stage process. The initial stage is the construction of the core bicyclic system via a condensation reaction. The second stage involves the strategic modification of a functional handle, typically a halogen, at the 6-position to introduce chemical diversity.

The foundational reaction is the condensation of a 3-amino-6-halopyridazine with a suitable α-haloketone. The halogen at the 6-position of the pyridazine ring is crucial; it serves as an electronic director, ensuring that the initial alkylation occurs preferentially at the N1 nitrogen of the pyridazine ring, which is essential for the subsequent intramolecular cyclization to form the desired imidazo[1,2-b]pyridazine product in good yield.[5] This halogen then becomes the key reactive site for introducing a wide array of substituents.

Below is a workflow diagram illustrating this two-stage synthetic approach.

G cluster_0 Stage 1: Core Scaffold Synthesis cluster_1 Stage 2: Diversification at C6-Position A 3-Amino-6-halopyridazine C 6-Halo-imidazo[1,2-b]pyridazine Core A:e->C:w Condensation B α-Haloketone B:e->C:w D 6-Aryl/Heteroaryl Derivatives C->D Suzuki-Miyaura Cross-Coupling E 6-Amino/Alkoxy/Thioether Derivatives C->E Nucleophilic Aromatic Substitution (SNAr)

Caption: General workflow for synthesis of 6-substituted imidazo[1,2-b]pyridazines.

Protocol 1: Synthesis of the 6-Chloro-2-phenylimidazo[1,2-b]pyridazine Core

This protocol details the foundational condensation reaction to form the key intermediate, which can then be functionalized. The reaction proceeds via nucleophilic attack of the pyridazine ring nitrogen onto the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration.

Rationale: The use of sodium bicarbonate provides a mild basic condition, which is sufficient to facilitate the reaction without promoting side reactions.[5] Ethanol is a common and effective solvent for this transformation, as it readily dissolves the reactants and facilitates the reaction at reflux temperature.

Materials:

  • 3-Amino-6-chloropyridazine

  • 2-Bromoacetophenone (or other desired α-bromoketone)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Step-by-Step Methodology:

  • Reactant Setup: To a 250 mL round-bottom flask, add 3-amino-6-chloropyridazine (1.0 eq), 2-bromoacetophenone (1.05 eq), and sodium bicarbonate (2.0 eq).

  • Solvent Addition: Add absolute ethanol to the flask until the reactants are fully submerged and a stirrable slurry is formed (approx. 10-15 mL per gram of aminopyridazine).

  • Reaction: Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer. Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), typically with a mobile phase of ethyl acetate/hexane. The reaction is generally complete within 4-8 hours.

  • Workup: Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

  • Isolation: Pour the cooled mixture into a beaker containing ice-water. A precipitate should form.

  • Filtration: Collect the solid product by vacuum filtration, washing the solid with cold water and then a small amount of cold ethanol to remove impurities.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.

  • Characterization: Confirm the structure and purity of the resulting 6-chloro-2-phenylimidazo[1,2-b]pyridazine using ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

Diversification at the 6-Position: Key Methodologies

The 6-halo substituent is a versatile handle for introducing a wide range of functional groups, primarily through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (S_NAr).[8]

  • Suzuki-Miyaura Cross-Coupling: This powerful Pd-catalyzed reaction is ideal for forming C-C bonds, allowing the introduction of various aryl and heteroaryl moieties.[9][10] This is crucial for exploring structure-activity relationships in drug discovery programs.

  • Nucleophilic Aromatic Substitution (S_NAr): This method is effective for installing heteroatom nucleophiles such as amines, thiols, and alcohols. The electron-deficient nature of the pyridazine ring facilitates this reaction, often proceeding under milder conditions than typical S_NAr reactions.[5][8]

Protocol 2: 6-Arylation via Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the Suzuki-Miyaura coupling of the 6-chloro-imidazo[1,2-b]pyridazine core with an arylboronic acid.

Rationale: This reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄) to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. A base (e.g., K₂CO₃) is essential for the transmetalation step, activating the boronic acid. A solvent mixture like dioxane/water provides the necessary medium for both organic and inorganic reagents.

Materials:

  • 6-Chloro-2-phenylimidazo[1,2-b]pyridazine (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • 1,4-Dioxane and Water (typically a 4:1 to 5:1 ratio)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Nitrogen or Argon gas supply

Step-by-Step Methodology:

  • Inert Atmosphere: Set up a Schlenk flask equipped with a reflux condenser under an inert atmosphere of nitrogen or argon.

  • Reagent Addition: To the flask, add the 6-chloro-2-phenylimidazo[1,2-b]pyridazine (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (0.05 eq).

  • Solvent Degassing: Add the degassed solvent mixture of dioxane and water (e.g., 4:1 v/v). Degassing is critical to prevent the oxidation of the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to 90-100 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting halide is consumed (typically 6-18 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 6-aryl-2-phenylimidazo[1,2-b]pyridazine.

Protocol 3: 6-Amination via Nucleophilic Aromatic Substitution (S_NAr)

This protocol outlines the substitution of the 6-chloro group with an amine nucleophile.

Rationale: The reaction is often performed at elevated temperatures to overcome the activation energy for the S_NAr mechanism. A high-boiling polar aprotic solvent like DMF or NMP is typically used.[11] The presence of a base may be required depending on the nucleophilicity of the amine.

Materials:

  • 6-Chloro-2-phenylimidazo[1,2-b]pyridazine (1.0 eq)

  • Desired primary or secondary amine (1.5 - 2.5 eq)

  • N,N-Dimethylformamide (DMF) or 1-Methyl-2-pyrrolidone (NMP)

  • Sealed reaction vial or pressure tube

  • Heating block or oil bath

Step-by-Step Methodology:

  • Reactant Setup: In a sealable reaction vial, combine the 6-chloro-2-phenylimidazo[1,2-b]pyridazine (1.0 eq) and the amine (2.0 eq).

  • Solvent Addition: Add DMF or NMP as the solvent.

  • Reaction: Seal the vial tightly and heat the mixture to 100-140 °C. The optimal temperature will depend on the reactivity of the specific amine.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. Reactions can take from 12 to 48 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into water to precipitate the product.

  • Isolation and Purification: Collect the solid by filtration. If an oil is obtained, extract with a suitable organic solvent like ethyl acetate. The crude product is then purified by column chromatography or recrystallization.

Summary of 6-Position Modifications

The following table summarizes various substituents that can be introduced at the 6-position of the imidazo[1,2-b]pyridazine core and the primary synthetic methods employed.

Substituent TypeReagent ExampleMethodKey ConditionsReference
Aryl/Heteroaryl Phenylboronic acidSuzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O[9][10]
Alkenyl Potassium vinyltrifluoroborateSuzuki-Miyaura CouplingPdCl₂(dppf), K₂CO₃, Toluene/H₂O[8]
Alkynyl PhenylacetyleneSonogashira CouplingPdCl₂(PPh₃)₂, CuI, Et₃N[8]
Amine MorpholineS_NArHeat in DMF or NMP[7][8]
Thioether Sodium thiomethoxideS_NArNaH, THF or DMF[5]
Ether Sodium methoxideS_NArNaH, THF or DMF[8]

Conclusion

The synthetic routes outlined in this guide provide a robust and versatile platform for the creation of diverse libraries of 6-substituted imidazo[1,2-b]pyridazine derivatives. The initial condensation reaction reliably furnishes the core scaffold, while the subsequent functionalization of the 6-halo position via well-established methodologies like Suzuki-Miyaura coupling and S_NAr allows for extensive structural modifications. This strategic approach is fundamental for medicinal chemists aiming to explore and optimize the therapeutic potential of this privileged heterocyclic system.

References

  • Cai, L., et al. (2008). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central. Available at: [Link]

  • Baviskar, A. T., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Available at: [Link]

  • Baviskar, A. T., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. Available at: [Link]

  • Oh, Y., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2021). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Sree Kanth, M., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate. Available at: [Link]

  • ResearchGate. Some synthetic routes to imidazo[1,2-b]pyridazines. ResearchGate. Available at: [Link]

  • ResearchGate. Suzuki‐Miyaura cross‐coupling of imidazo[1,2‐b]pyridazine with boronic acids in deep eutectic solvents. ResearchGate. Available at: [Link]

  • El Kazzouli, S., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Available at: [Link]

  • Wikipedia. (2023). Ullmann condensation. Wikipedia. Available at: [Link]

  • El Akkaoui, A., et al. (2008). Efficient and regioselective functionalization of imidazo[1,2-b]pyridazines via palladium-catalyzed cross-coupling reaction and SNAr. Sci-Hub. Available at: [Link]

  • Hervet, M., et al. (2002). Reactivity of 2-substituted imidazo[1,2-b]pyridazines: Preparation of 3-nitro, nitroso and chloro derivatives. Semantic Scholar. Available at: [Link]

  • ResearchGate. Gold‐catalyzed synthesis of imidazo[1,2‐b]pyridazine derivatives. ResearchGate. Available at: [Link]

  • Pinheiro, P. S. M., et al. (2020). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PubMed Central. Available at: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

Sources

Application

2-(Trifluoromethyl)imidazo[1,2-b]pyridazine as a Scaffold for TYK2 Inhibitor Design: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: Targeting TYK2 in Immune-Mediated Diseases Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical intracellular en...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting TYK2 in Immune-Mediated Diseases

Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical intracellular enzyme that mediates signaling for a specific set of cytokines, including interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs).[1][2][3] These cytokines are central to the pathogenesis of numerous autoimmune and inflammatory diseases, making TYK2 an attractive therapeutic target.[4][5] Unlike other JAK family members (JAK1, JAK2, and JAK3), TYK2's role appears more restricted to immune signaling, suggesting that its selective inhibition could offer a more targeted therapeutic approach with a potentially better safety profile compared to broader JAK inhibitors.[1][6]

A significant breakthrough in selective TYK2 inhibition has been the development of allosteric inhibitors that target the regulatory pseudokinase (JH2) domain, rather than the highly conserved ATP-binding site in the catalytic (JH1) domain.[7][8][9] This strategy has led to the development of highly selective molecules like Deucravacitinib (BMS-986165), the first FDA-approved oral allosteric TYK2 inhibitor.[10][11][12]

The imidazo[1,2-b]pyridazine scaffold has emerged as a promising starting point for the design of potent and selective TYK2 JH2 inhibitors.[7][13] This guide provides a detailed overview of the experimental workflow, from initial hit identification to lead optimization and characterization, using the 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine core.

The TYK2 Signaling Pathway: A Rationale for Inhibition

TYK2, in partnership with other JAKs, forms signaling complexes with cytokine receptors.[2] Upon cytokine binding, these receptors dimerize, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[5] Activated TYK2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[1] These phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation and immune responses.[4][5]

By inhibiting TYK2, the downstream signaling cascades of key pro-inflammatory cytokines are disrupted, offering a therapeutic benefit in diseases such as psoriasis, psoriatic arthritis, lupus, and inflammatory bowel disease.[1][3]

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-23, IL-12, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding TYK2 TYK2 Receptor->TYK2 2. Receptor Dimerization & Activation JAK_partner JAK Partner (JAK1 or JAK2) Receptor->JAK_partner TYK2->JAK_partner 3. Trans-phosphorylation STAT STAT TYK2->STAT 4. Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. Dimerization Gene Gene Transcription STAT_dimer->Gene 6. Nuclear Translocation

Caption: TYK2 Signaling Pathway Overview.

Experimental Workflow for TYK2 Inhibitor Development

The development of a novel TYK2 inhibitor based on the 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine scaffold follows a structured, multi-stage process. This workflow ensures a systematic progression from initial concept to a well-characterized lead compound.

Inhibitor_Development_Workflow Start Scaffold Identification: 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine Synthesis Chemical Synthesis & Library Generation Start->Synthesis Biochemical Biochemical Assays: TYK2 JH2 Binding & Kinase Activity Synthesis->Biochemical Iterative SAR Biochemical->Synthesis Cellular Cell-Based Assays: Target Engagement & Functional Inhibition Biochemical->Cellular Cellular->Synthesis Selectivity Selectivity Profiling: JAK Family & Kinome-wide Cellular->Selectivity ADME In Vitro ADME & Pharmacokinetics Selectivity->ADME InVivo In Vivo Efficacy Models ADME->InVivo Lead Lead Candidate InVivo->Lead

Caption: TYK2 Inhibitor Development Workflow.

Part 1: Synthesis of the 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core serves as a versatile platform for generating a library of potential TYK2 inhibitors. Structure-Activity Relationship (SAR) studies are crucial for optimizing potency and selectivity.[7][14] Iterative modifications at various positions of the scaffold are performed to enhance binding to the TYK2 JH2 domain.[15]

Protocol: General Synthetic Route

  • Step 1: Condensation Reaction: Begin with the condensation of 3-amino-6-chloropyridazine with a suitable trifluoromethyl-containing building block, such as 3-bromo-1,1,1-trifluoropropan-2-one, to form the core 2-(trifluoromethyl)imidazo[1,2-b]pyridazine structure.

  • Step 2: Functionalization: Introduce diversity through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the 6-position of the imidazo[1,2-b]pyridazine ring. This allows for the exploration of a wide range of substituents to probe the binding pocket of the TYK2 JH2 domain.[13][16]

  • Step 3: Further Modification: Perform additional chemical transformations on the introduced substituents to fine-tune properties such as solubility, metabolic stability, and cell permeability. For example, incorporating a deuterated methyl amide has been shown to improve selectivity over other JAKs.[13]

Part 2: Biochemical Assays for Potency and Selectivity

Biochemical assays are the first step in evaluating the synthesized compounds. These assays directly measure the interaction of the compounds with the TYK2 protein.

Protocol 1: TYK2 JH2 Pseudokinase Domain Binding Assay

This assay determines the binding affinity of the test compounds to the allosteric JH2 domain.[8]

  • Principle: A fluorescence polarization (FP)-based competition assay is commonly used. A fluorescently labeled probe with known affinity for the TYK2 JH2 domain is incubated with the purified TYK2 JH2 protein. Test compounds are then added, and their ability to displace the probe is measured by a decrease in the FP signal.[8]

  • Materials:

    • Purified recombinant human TYK2 JH2 domain protein.

    • Fluorescently labeled probe (e.g., JH2 probe 1).[8]

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100).

    • 384-well, low-volume, black microplates.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In the microplate, add the TYK2 JH2 protein and the fluorescent probe.

    • Add the diluted test compounds to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Measure the fluorescence polarization using a suitable plate reader.

    • Calculate the Ki or IC50 values from the resulting dose-response curves.

Protocol 2: TYK2 Kinase Activity Assay

This assay assesses whether the compounds, despite targeting the JH2 domain, have any direct inhibitory effect on the catalytic activity of the JH1 domain. This is a crucial step for confirming an allosteric mechanism of action.

  • Principle: A common method is the Transcreener® ADP² Assay, which directly measures the ADP produced by the kinase reaction.[17]

  • Materials:

    • Purified recombinant human TYK2 (catalytic domain).

    • Substrate peptide (e.g., IRS1 peptide).[17]

    • ATP.

    • Transcreener® ADP² Assay Kit (containing ADP Alexa Fluor 633 Tracer and ADP² Antibody-Tb).[17]

  • Procedure:

    • Set up the kinase reaction by combining the TYK2 enzyme, substrate peptide, and ATP in a reaction buffer.

    • Add the test compounds at various concentrations.

    • Initiate the reaction and incubate at a controlled temperature (e.g., 30°C).

    • Stop the reaction and add the Transcreener® ADP² detection mix.

    • Incubate to allow the detection reagents to equilibrate.

    • Read the plate on a TR-FRET compatible plate reader.

    • Determine the IC50 values to quantify the inhibition of kinase activity.

Compound TYK2 JH2 Binding (Ki, nM) TYK2 JH1 Kinase Activity (IC50, nM) Selectivity (JH1/JH2)
Deucravacitinib0.02>10,000>500,000
Example Compound A1.5>10,000>6,667
Example Compound B0.8>10,000>12,500

Note: Data for example compounds is hypothetical for illustrative purposes. Deucravacitinib data is based on published literature.[18]

Part 3: Cell-Based Assays for Functional Activity

Cell-based assays are essential to confirm that the biochemical activity of the compounds translates into functional inhibition of the TYK2 signaling pathway in a cellular context.

Protocol: Inhibition of Cytokine-Induced STAT Phosphorylation

This assay measures the ability of the compounds to block the downstream signaling of TYK2 in response to cytokine stimulation.

  • Principle: A cell line expressing the relevant cytokine receptors is stimulated with a specific cytokine (e.g., IFNα) to induce TYK2-mediated phosphorylation of a STAT protein (e.g., STAT3 or STAT5). The level of phosphorylated STAT is then quantified, typically using methods like AlphaLISA, Western blot, or flow cytometry.[19]

  • Materials:

    • Human cell line (e.g., Jurkat T-cells or THP-1 monocytes).[19][20]

    • Recombinant human IFNα.

    • Antibodies specific for total STAT and phosphorylated STAT.

    • Detection reagents (e.g., AlphaLISA kits).[19]

  • Procedure:

    • Culture the cells to the appropriate density.

    • Pre-incubate the cells with serial dilutions of the test compounds for a defined period (e.g., 1-2 hours).

    • Stimulate the cells with a pre-determined concentration of IFNα.

    • Incubate for a short period (e.g., 15-30 minutes) to allow for STAT phosphorylation.

    • Lyse the cells and perform the detection assay (e.g., AlphaLISA) according to the manufacturer's protocol.

    • Calculate the IC50 values based on the inhibition of STAT phosphorylation.

Compound IFNα-induced pSTAT3 (IC50, nM) IL-12-induced pSTAT4 (IC50, nM) EPO-induced pSTAT5 (IC50, nM)
Deucravacitinib3.2~5>10,000
Example Compound A8.5~15>10,000
Example Compound B4.1~8>10,000

Note: Data for example compounds is hypothetical. Deucravacitinib data is based on published literature. EPO-induced pSTAT5 is a measure of JAK2-dependent signaling and is used to assess selectivity.[9][20]

Part 4: In Vivo Pharmacodynamic and Efficacy Models

Promising compounds are advanced to in vivo studies to evaluate their pharmacokinetic properties and efficacy in animal models of autoimmune disease.

Protocol: IL-23-Induced Skin Inflammation Model (Mouse Model of Psoriasis)

  • Principle: Intradermal injection of IL-23 in mice induces a psoriasis-like skin inflammation, characterized by epidermal thickening (acanthosis) and inflammatory cell infiltration. This model is highly dependent on the TYK2 signaling pathway.[10]

  • Procedure:

    • Administer the test compound orally to mice at various doses.

    • After a pre-determined time, inject recombinant murine IL-23 intradermally into the ear.

    • Continue daily oral dosing of the compound and IL-23 injections for a set number of days (e.g., 4-9 days).[10]

    • At the end of the study, measure ear thickness as a primary endpoint.

    • Collect ear tissue for histological analysis (to measure acanthosis) and qPCR analysis of inflammatory gene expression (e.g., IL-17A, IL-22).

Conclusion and Future Directions

The 2-(trifluoromethyl)imidazo[1,2-b]pyridazine scaffold represents a validated and promising starting point for the design of novel, selective, allosteric TYK2 inhibitors. By following a systematic workflow encompassing chemical synthesis, biochemical screening, cell-based functional assays, and in vivo efficacy models, researchers can effectively identify and optimize lead candidates for the treatment of a wide range of autoimmune and inflammatory diseases. The key to success lies in the iterative optimization of the scaffold to achieve high affinity for the TYK2 JH2 domain while maintaining exceptional selectivity over other kinases, thereby maximizing therapeutic potential and minimizing off-target effects.

References

  • BellBrook Labs. (n.d.). TYK2 Activity Assay | A Validated TYK2 Inhibitor Screening Assay. Retrieved from [Link][17]

  • Bristol Myers Squibb. (n.d.). Tyrosine Kinase 2 (TYK2) Immune Pathway. Retrieved from [Link][1]

  • Bristol Myers Squibb. (n.d.). The Role of TYK2 in Immunology. Retrieved from [Link][2]

  • Ghoreschi, K., et al. (2022). Current understanding of the role of tyrosine kinase 2 signaling in immune responses. Cytokine, 150, 155785.[4]

  • Bristol Myers Squibb. (n.d.). TYK2 Tyrosine Kinase 2 - Immunology Pathways. Retrieved from [Link][3]

  • Moslin, R. J., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(3), 700–712.[7][15]

  • Liu, C., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(3), 324–330.[13][14][16]

  • Fensome, A., et al. (2020). Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences. Scientific Reports, 10(1), 8963.[21]

  • American Chemical Society. (2024, February 6). TYK2 Inhibitors for Treating Autoimmune and Inflammatory Diseases. Retrieved from [Link][22]

  • Drug Hunter. (2025, June 12). Deucravacitinib: A Deuterated First-in-Class Oral Allosteric TYK2 JH2 Inhibitor Originating from a Phenotypic Screen. Retrieved from [Link][10]

  • National Center for Biotechnology Information. (n.d.). Deucravacitinib. PubChem Compound Database. Retrieved from [Link][11]

  • BPS Bioscience. (n.d.). TYK2 JH2 Pseudokinase Domain Inhibitor Screening Assay Kit. Retrieved from [Link][8]

  • Wikipedia. (n.d.). Deucravacitinib. Retrieved from [Link][12]

  • Wang, Y., et al. (2022). Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. ACS Medicinal Chemistry Letters, 13(5), 803–809.[20]

  • Moslin, R. J., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(3), 700-712.[15]

  • Liu, C., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(3), 324-330.[14]

  • Lin, T. H., et al. (2021). Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways. Frontiers in Immunology, 12, 634413.[9]

  • BioWorld. (2026, January 20). Sundance Biosciences patents new TYK2 inhibitors for multiple sclerosis. Retrieved from [Link][19]

  • ResearchGate. (n.d.). In vitro whole blood assays for JAK 1-3 and TYK2 inhibitors. Retrieved from [Link][6]

  • Liu, C., et al. (2019). Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(3), 324-330.[16]

  • PubMed. (2024, May 7). Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold. Retrieved from [Link][23]

Sources

Method

Targeting PIM Kinases: An Application Guide to Imidazo[1,2-b]pyridazine-Based Compounds

This guide provides an in-depth exploration of the PIM kinase family as a therapeutic target and details the application of imidazo[1,2-b]pyridazine-based compounds as potent and selective inhibitors. It is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the PIM kinase family as a therapeutic target and details the application of imidazo[1,2-b]pyridazine-based compounds as potent and selective inhibitors. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical protocols for preclinical evaluation.

Introduction: The PIM Kinase Family - Critical Nodes in Cancer Signaling

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a small family of constitutively active serine/threonine kinases, comprising three highly homologous isoforms: PIM1, PIM2, and PIM3. Unlike many other kinases, their activation does not depend on phosphorylation, but rather their expression levels are transcriptionally and post-translationally regulated. They have emerged as significant targets in oncology due to their central role in promoting cell survival, proliferation, and metabolic adaptation—hallmarks of cancer.

PIM kinases are downstream effectors of numerous cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway. Once expressed, they phosphorylate a wide array of cytoplasmic and nuclear substrates, influencing processes such as:

  • Cell Cycle Progression: By phosphorylating proteins like p21, p27, and Cdc25A.

  • Apoptosis Inhibition: Through phosphorylation of the pro-apoptotic protein BAD, which promotes its sequestration by 14-3-3 proteins, thereby preventing it from antagonizing the pro-survival Bcl-2 proteins.

  • Cap-Dependent Translation: By phosphorylating and inactivating the translational repressor 4E-BP1, which in turn releases eIF4E to initiate translation of key oncogenic proteins like c-MYC.

  • Metabolic Reprogramming: Influencing glucose metabolism and supporting the high metabolic demands of cancer cells.

Given their direct role in tumor cell maintenance and survival, the development of small molecule inhibitors against PIM kinases represents a promising therapeutic strategy. The imidazo[1,2-b]pyridazine scaffold has proven to be a particularly fruitful starting point for generating potent and selective PIM inhibitors.

The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Structure for PIM Inhibition

The imidazo[1,2-b]pyridazine core has been successfully exploited to develop ATP-competitive inhibitors that target the unique hinge-binding region of PIM kinases. These compounds have demonstrated high potency and, in many cases, selectivity for the PIM family over other kinases.

Mechanism of Action and Downstream Effects

Imidazo[1,2-b]pyridazine-based inhibitors function by occupying the ATP-binding pocket of the PIM kinase catalytic domain. This direct competition prevents the transfer of phosphate from ATP to the kinase's substrates. The downstream consequences of this inhibition are profound, effectively reversing the pro-survival signaling orchestrated by PIM kinases. Treatment of cancer cells with these inhibitors leads to a dose-dependent decrease in the phosphorylation of key PIM substrates. This can be observed through techniques like Western blotting, which will show reduced levels of phosphorylated BAD (at Ser112) and phosphorylated 4E-BP1 (at multiple sites including Ser65).

This cascade of events ultimately leads to the desired anti-cancer effects: cell cycle arrest, induction of apoptosis, and a reduction in cell proliferation.

PIM_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptors Cytokine/Growth Factor Receptors JAKs JAKs Receptors->JAKs Activation STATs STATs JAKs->STATs Phosphorylation PIM PIM Kinase (Upregulated Expression) STATs->PIM Transcriptional Upregulation BAD BAD PIM->BAD Phosphorylates 4EBP1 4E-BP1 PIM->4EBP1 Phosphorylates Bcl2 Bcl-2 / Bcl-xL BAD->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits eIF4E eIF4E 4EBP1->eIF4E Inhibits Translation Protein Synthesis (e.g., c-MYC) eIF4E->Translation Survival Cell Survival & Proliferation Translation->Survival Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->PIM Experimental_Workflow Start Imidazo[1,2-b]pyridazine Compound Assay1 Protocol 1: In Vitro Kinase Assay Start->Assay1 Assay2 Protocol 2: Cellular Proliferation Assay Start->Assay2 Data1 Determine IC₅₀ (Potency & Selectivity) Assay1->Data1 Conclusion Comprehensive Inhibitor Profile Data1->Conclusion Data2 Determine EC₅₀ (Cellular Efficacy) Assay2->Data2 Assay3 Protocol 3: Western Blot Analysis Data2->Assay3 Treat cells with EC₅₀ concentration Data2->Conclusion Data3 Confirm Target Engagement (p-BAD, p-4E-BP1 levels) Assay3->Data3 Data3->Conclusion

Figure 2: Preclinical Evaluation Workflow. This workflow outlines the logical progression for characterizing a novel PIM kinase inhibitor, from initial biochemical potency testing to confirmation of cellular mechanism of action.

Protocol 1: In Vitro PIM Kinase Activity Assay (ADP-Glo™ Kinase Assay)

Principle: This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. The amount of ADP is directly proportional to kinase activity.

Materials:

  • Recombinant human PIM1, PIM2, or PIM3 enzyme.

  • PIMtide (ARKRRRHPSGPPTA) or similar peptide substrate.

  • Imidazo[1,2-b]pyridazine compound stock solution (e.g., 10 mM in DMSO).

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ATP solution.

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

  • White, opaque 384-well assay plates.

  • Plate-reading luminometer.

Procedure:

  • Compound Dilution: Prepare a serial dilution series of the imidazo[1,2-b]pyridazine compound in kinase buffer. Typically, an 11-point, 3-fold dilution starting from 100 µM is appropriate. Include a DMSO-only control (vehicle control, 0% inhibition) and a no-enzyme control (100% inhibition).

  • Reaction Setup: To each well of the 384-well plate, add:

    • 2.5 µL of diluted compound or control.

    • 5 µL of a 2X enzyme/substrate mix (containing PIM kinase and peptide substrate at their optimal concentrations).

  • Initiate Kinase Reaction: Add 2.5 µL of 4X ATP solution to each well to start the reaction. The final ATP concentration should be at or near its Km for the specific PIM isoform.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP: Add 10 µL of Kinase Detection Reagent to each well. This reagent contains enzymes that will convert the ADP produced by the PIM kinase into ATP. Incubate for 30 minutes at room temperature.

  • Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced.

  • Data Analysis:

    • Normalize the data using the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

Principle: This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

  • Cancer cell line of interest (e.g., MV-4-11, MOLM-13, PC-3).

  • Complete cell culture medium.

  • Imidazo[1,2-b]pyridazine compound stock solution (10 mM in DMSO).

  • White, clear-bottom 96-well cell culture plates.

  • CellTiter-Glo® Reagent (Promega).

  • Plate-reading luminometer.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 90 µL of complete medium. Incubate overnight to allow for cell attachment (if applicable) and recovery.

  • Compound Treatment: Prepare a serial dilution of the compound in complete medium. Add 10 µL of the diluted compound to the appropriate wells. Include a DMSO-only vehicle control.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure Luminescence: Read the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (defined as 100% viability).

    • Plot the percent viability versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the EC₅₀ value.

Protocol 3: Western Blot Analysis of PIM Downstream Targets

Principle: This protocol confirms target engagement within the cell by measuring the phosphorylation status of known PIM substrates.

Materials:

  • Cancer cell line of interest.

  • Imidazo[1,2-b]pyridazine compound.

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-BAD (Ser112), anti-BAD, anti-phospho-4E-BP1 (Ser65), anti-4E-BP1, anti-Actin or GAPDH (loading control).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the imidazo[1,2-b]pyridazine compound at various concentrations (e.g., 0.1x, 1x, 10x EC₅₀) for a specified time (e.g., 4-24 hours). Include a vehicle control.

    • Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize lysate samples to equal protein amounts (e.g., 20-30 µg) and boil in Laemmli sample buffer.

    • Separate proteins by size on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody (e.g., anti-phospho-BAD) overnight at 4°C, diluted according to the manufacturer's recommendation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped of antibodies and re-probed with antibodies for total protein (e.g., anti-BAD) and a loading control (e.g., anti-Actin) to confirm equal loading and to assess the ratio of phosphorylated to total protein.

Conclusion and Future Directions

The imidazo[1,2-b]pyridazine scaffold has proven to be a highly effective chemical framework for the development of potent PIM kinase inhibitors. The protocols detailed in this guide provide a comprehensive workflow for the preclinical characterization of these compounds, from initial biochemical potency to the confirmation of on-target cellular activity. By systematically evaluating novel compounds using these methods, researchers can identify promising candidates for further development. Future work will likely focus on optimizing the selectivity profiles of these inhibitors, exploring synergistic combinations with other anti-cancer agents, and advancing the most promising compounds into in vivo animal models to assess their therapeutic potential in a more complex biological system.

References

  • PIM Kinases as Therapeutic Targets in Cancer. Cancer Research. [Link]

  • Pim-1 kinase: a new player in the world of oncogenes. Journal of Clinical Investigation. [Link]

  • Discovery of Imidazo[1,2-b]pyridazine-Based Pim Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Discovery of a Potent and Selective Imidazo[1,2-b]pyridazine-Based Pan-Pim Kinase Inhibitor. ACS Medicinal Chemistry Letters. [Link]

  • GDC-0339, a potent and selective pan-PIM kinase inhibitor for the treatment of hematologic malignancies. Molecular Cancer Therapeutics. [Link]

Application

Application Notes and Protocols for the Evaluation of Imidazo[1,2-b]pyridazines in Anti-Leukemic Research

For: Researchers, scientists, and drug development professionals in oncology. Introduction: The Rationale for Imidazo[1,2-b]pyridazines in Leukemia Therapy The landscape of leukemia treatment has been significantly resha...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in oncology.

Introduction: The Rationale for Imidazo[1,2-b]pyridazines in Leukemia Therapy

The landscape of leukemia treatment has been significantly reshaped by the advent of targeted therapies, which aim to exploit the specific molecular vulnerabilities of cancer cells. The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged structure" in medicinal chemistry, capable of interacting with a variety of biological targets with high affinity and selectivity.[1][2] This has led to a surge of interest in its potential as an anti-leukemic agent. Notably, the FDA-approved multi-kinase inhibitor ponatinib, which is based on this scaffold, has demonstrated the clinical potential of this class of compounds in treating chronic myeloid leukemia (CML).[2][3]

Leukemias, both acute and chronic, are often driven by aberrant signaling pathways that promote uncontrolled cell proliferation and survival. A key mechanism of action for many imidazo[1,2-b]pyridazine derivatives is the inhibition of protein kinases, enzymes that play a central role in these signaling cascades.[4] By targeting kinases that are frequently mutated or overexpressed in leukemic cells, these compounds can selectively induce apoptosis and inhibit tumor growth.

This guide provides a comprehensive overview of the application of imidazo[1,2-b]pyridazine derivatives in anti-leukemic research, with a focus on practical, field-proven protocols for their evaluation. We will delve into the causality behind experimental choices and provide self-validating methodologies to ensure the scientific integrity of your research.

Key Molecular Targets of Imidazo[1,2-b]pyridazines in Leukemia

Several kinases have been identified as key targets for imidazo[1,2-b]pyridazine derivatives in the context of leukemia. Understanding these targets is crucial for designing relevant screening assays and interpreting experimental results.

  • FMS-like Tyrosine Kinase 3 (FLT3): Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are found in approximately 30% of acute myeloid leukemia (AML) cases and are associated with a poor prognosis.[5] Constitutively active FLT3-ITD drives leukemic cell proliferation and survival through downstream signaling pathways such as STAT5. Several imidazo[1,2-b]pyridazine derivatives have shown potent inhibitory activity against both wild-type and mutated FLT3.[5][6]

  • PIM Kinases: The PIM family of serine/threonine kinases (PIM1, PIM2, and PIM3) are downstream effectors of many cytokine signaling pathways and are frequently overexpressed in hematologic malignancies.[7] They play a crucial role in cell cycle progression and apoptosis. Imidazo[1,2-b]pyridazines have been identified as potent inhibitors of PIM kinases, demonstrating anti-leukemic activity in vitro.[7]

  • Bruton's Tyrosine Kinase (BTK): BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of malignant B-cells in diseases like chronic lymphocytic leukemia (CLL) and some types of non-Hodgkin lymphoma.[8] Covalent and non-covalent imidazo[1,2-b]pyridazine-based BTK inhibitors are in development.[8]

  • Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK4 is a key mediator in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which can be aberrantly activated in certain leukemias and lymphomas, such as diffuse large B-cell lymphoma (DLBCL) with MYD88 mutations.[9] Imidazo[1,2-b]pyridazine derivatives have been designed as potent IRAK4 inhibitors.[9]

The following diagram illustrates the central role of these kinases in leukemic signaling pathways.

Caption: Key signaling pathways in leukemia targeted by imidazo[1,2-b]pyridazine derivatives.

Experimental Workflow for Evaluating Anti-Leukemic Imidazo[1,2-b]pyridazines

A systematic approach is essential for the preclinical evaluation of novel anti-leukemic compounds. The following workflow outlines the key stages, from initial screening to in vivo validation.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation A Compound Synthesis & Solubilization B Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) A->B C Biochemical Kinase Inhibition Assay B->C Active Compounds D Western Blot Analysis of Downstream Signaling C->D Potent Inhibitors E Leukemia Xenograft Mouse Model D->E Confirmed Mechanism F Pharmacodynamic & Efficacy Studies E->F

Caption: A typical experimental workflow for the preclinical evaluation of imidazo[1,2-b]pyridazines.

Detailed Application Notes and Protocols

Part 1: Compound Preparation and Solubilization

Causality: Accurate and reproducible biological data begins with proper compound handling. Most imidazo[1,2-b]pyridazine derivatives are hydrophobic and require a solvent like dimethyl sulfoxide (DMSO) for solubilization.[4][10] The final concentration of DMSO in cell-based assays must be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[4][11]

Protocol: Preparation of Compound Stock Solutions

  • Weighing: Accurately weigh the imidazo[1,2-b]pyridazine compound using a calibrated analytical balance.

  • Dissolution: Dissolve the compound in high-purity, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary, but compound stability should be considered.[10]

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[4]

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in cell culture medium. It is crucial to add the DMSO stock to the medium and mix immediately to prevent precipitation.[12]

Part 2: In Vitro Cytotoxicity Assays

Causality: The initial step in evaluating a potential anti-leukemic compound is to determine its effect on the viability and proliferation of leukemia cells. Assays like MTT and CellTiter-Glo provide a quantitative measure of cytotoxicity.[3][13] It is essential to test compounds against a panel of leukemia cell lines with known genetic backgrounds (e.g., FLT3-ITD positive vs. negative) to identify potential mechanisms of action and selectivity.

Protocol: MTT Assay for Leukemia Suspension Cells

This protocol is adapted for suspension cells, which are common in leukemia research.[2][14]

  • Cell Seeding: Seed leukemia cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a predetermined optimal density (typically 0.5-1.0 x 10^5 cells/ml) in a final volume of 100 µL of culture medium per well.[2]

  • Compound Treatment: Add serial dilutions of the imidazo[1,2-b]pyridazine compound to the wells. Include a vehicle control (DMSO at the same final concentration) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[15]

  • Solubilization: Centrifuge the plate to pellet the cells and formazan crystals. Carefully aspirate the supernatant and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[15]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values by plotting the percentage of cell viability against the compound concentration.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures ATP levels as an indicator of metabolically active cells and is generally more sensitive than the MTT assay.[16][17]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours).

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.[16]

  • Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[18]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate IC50 or GI50 values as described for the MTT assay.

Part 3: Biochemical Kinase Inhibition Assays

Causality: To confirm that the observed cytotoxicity is due to the inhibition of a specific kinase, it is essential to perform in vitro biochemical assays using the purified recombinant enzyme.[19][20] These assays directly measure the ability of the compound to inhibit the enzymatic activity of the target kinase.

Protocol: ADP-Glo™ Kinase Assay for FLT3, PIM1, and BTK

The ADP-Glo™ assay is a versatile platform that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[6][20][21]

  • Reagent Preparation: Prepare the kinase reaction buffer, ATP solution, and substrate solution as per the manufacturer's instructions.[6][20] Dilute the recombinant kinase (e.g., FLT3, PIM1, or BTK) to the desired concentration.

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations. Then, add the diluted kinase.

  • Kinase Reaction: Initiate the reaction by adding a mixture of the substrate and ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).[6]

  • ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]

  • ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[6]

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the IC50 value for the compound by plotting the percentage of kinase inhibition against the compound concentration.

Part 4: Western Blot Analysis of Downstream Signaling

Causality: To validate the mechanism of action within a cellular context, it is crucial to demonstrate that the compound inhibits the phosphorylation of downstream substrates of the target kinase.[22] For example, an effective FLT3 inhibitor should reduce the phosphorylation of STAT5 in FLT3-ITD-positive leukemia cells.[22][23]

Protocol: Western Blot for Phospho-STAT5

  • Cell Treatment: Treat leukemia cells (e.g., MOLM-13) with the imidazo[1,2-b]pyridazine compound at various concentrations for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Pellet the cells by centrifugation and wash with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[8][22]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[24]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-STAT5 (p-STAT5) overnight at 4°C. Also, probe a separate blot or strip the same blot and re-probe with an antibody for total STAT5 as a loading control.[23]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[22]

  • Analysis: Quantify the band intensities to determine the ratio of p-STAT5 to total STAT5.

Part 5: In Vivo Leukemia Xenograft Models

Causality: To assess the therapeutic potential of a promising compound in a more physiologically relevant setting, in vivo studies using animal models are necessary.[1][25] Patient-derived xenograft (PDX) models, where primary human leukemia cells are transplanted into immunodeficient mice, are considered the gold standard for preclinical drug testing.[7][25]

Protocol: AML Patient-Derived Xenograft (PDX) Model

  • Animal Model: Use highly immunodeficient mice, such as NOD/SCID gamma (NSG) mice, which are capable of supporting the engraftment of human hematopoietic cells.[7][26]

  • Cell Preparation: Thaw cryopreserved primary AML patient cells and assess their viability.[7]

  • Transplantation: Inject a sufficient number of viable AML cells (typically 1-5 x 10^6 cells per mouse) intravenously into the mice.[1][7]

  • Engraftment Monitoring: Monitor the engraftment of human leukemia cells in the peripheral blood of the mice by flow cytometry for human CD45 expression, starting 3-4 weeks post-transplantation.[7]

  • Compound Treatment: Once engraftment is established, randomize the mice into treatment and vehicle control groups. Administer the imidazo[1,2-b]pyridazine compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.

  • Efficacy Evaluation: Monitor the tumor burden in the peripheral blood, bone marrow, and spleen throughout the study. Assess overall survival and any signs of toxicity.[27]

  • Pharmacodynamic Studies: At the end of the study, collect tissues to analyze the levels of the target kinase and its downstream effectors (e.g., p-STAT5) by western blot or immunohistochemistry to confirm target engagement in vivo.

Data Presentation: Summary of Biological Activities

The following table summarizes the reported in vitro activities of representative imidazo[1,2-b]pyridazine derivatives against various leukemia-associated kinases and cell lines.

Compound IDTarget KinaseIC50 (nM)Leukemia Cell LineGI50 (nM)Reference
34f FLT3-ITD4MV4-11 (AML)7[5]
34f FLT3-D835Y1MOLM-13 (AML)9[5]
K00135 PIM1~100Primary AML blastsVaries[7]
Compound 5 IRAK41.3OCI-LY10 (DLBCL)Varies[9]
Compound 22 BTK1.3N/AN/A[8]

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.

Conclusion and Future Directions

The imidazo[1,2-b]pyridazine scaffold represents a highly promising platform for the development of novel anti-leukemic agents. The protocols and application notes provided in this guide offer a robust framework for the systematic evaluation of these compounds, from initial in vitro screening to in vivo validation. By understanding the underlying rationale for each experimental step and adhering to rigorous methodologies, researchers can generate high-quality, reproducible data that will accelerate the discovery and development of the next generation of targeted leukemia therapies. Future research in this area will likely focus on optimizing the selectivity and pharmacokinetic properties of these compounds, as well as exploring their potential in combination therapies to overcome drug resistance.

References

  • Gocal, P., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry. [Link]

  • Zhang, J., et al. (2020). Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. European Journal of Medicinal Chemistry. [Link]

  • Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. [Link]

  • Gocal, P., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. ACS Publications. [Link]

  • Zhang, H., et al. (2020). An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models. STAR Protocols. [Link]

  • Li, Z., et al. (2024). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • SignalChem. (n.d.). PIM1, Active. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ PIM1 Kinase Assay Kit. [Link]

  • Gilead Sciences, Inc. (2018). Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement. SLAS Discovery. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Asian Pacific Journal of Cancer Prevention. (2014). How to Establish Acute Myeloid Leukemia Xenograft Models Using Immunodeficient Mice. [Link]

  • Kim, M. Y., et al. (2014). How to Establish Acute Myeloid Leukemia Xenograft Models Using Immunodeficient Mice. Asian Pacific Journal of Cancer Prevention. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays? [Link]

  • University of Oslo. (n.d.). CellTiter-Glo Assay. [Link]

  • Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. [Link]

  • ResearchGate. (2013). What is the min DMSO concentration to dissolve unknown drugs? [Link]

  • Journal of Biological Chemistry. (2018). High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates. [Link]

  • Forman, L. A., et al. (1999). Considerations regarding use of solvents in in vitro cell based assays. In Vitro & Molecular Toxicology. [Link]

  • Wei, J., et al. (2024). Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. Frontiers in Pharmacology. [Link]

  • BPS Bioscience. (n.d.). FLT3 Kinase Assay Kit. [Link]

  • Lazzari, E., et al. (2018). Targeting STAT5 or STAT5-Regulated Pathways Suppresses Leukemogenesis of Ph+ Acute Lymphoblastic Leukemia. Clinical Cancer Research. [Link]

  • Page, B. D. G., et al. (2014). Small Molecule STAT5-SH2 Domain Inhibitors Exhibit Potent Antileukemia Activity. ACS Medicinal Chemistry Letters. [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

Sources

Method

Cell-based assays for evaluating the efficacy of imidazo[1,2-b]pyridazine compounds

Application Note & Protocols Title: Cell-Based Assay Strategies for Efficacy Evaluation of Imidazo[1,2-b]pyridazine Compounds Audience: Researchers, scientists, and drug development professionals. Abstract: The imidazo[1...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Title: Cell-Based Assay Strategies for Efficacy Evaluation of Imidazo[1,2-b]pyridazine Compounds

Audience: Researchers, scientists, and drug development professionals.

Abstract: The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, frequently forming the core of potent kinase inhibitors investigated for therapeutic use, particularly in oncology. Evaluating the efficacy of novel compounds based on this scaffold requires a systematic, multi-tiered approach using cell-based assays. This guide provides a comprehensive workflow, from initial high-throughput screening for cytotoxic and antiproliferative effects to detailed mechanistic studies that elucidate the mode of action, including apoptosis induction, cell cycle arrest, and specific target engagement within cellular signaling pathways. Each section provides the scientific rationale behind the chosen assay, detailed step-by-step protocols, and guidance on data interpretation, empowering researchers to build a robust efficacy profile for their lead candidates.

A Strategic Workflow for Compound Evaluation

The journey from a promising chemical scaffold to a validated drug candidate is iterative. For imidazo[1,2-b]pyridazine compounds, which often target essential cellular processes like proliferation and survival, a phased assay cascade is critical. This approach ensures that resources are focused on compounds with the most promising cellular activity and desired mechanism of action. Our proposed workflow is structured into three logical phases:

  • Phase 1: Primary Screening - Broadly assess antiproliferative and cytotoxic activity across relevant cell lines to identify active compounds and determine effective concentration ranges (e.g., IC50 values).

  • Phase 2: Mechanistic Elucidation - Investigate how the lead compounds exert their effects. Key questions include whether they induce programmed cell death (apoptosis) or cause a halt in the cell division cycle.

  • Phase 3: Target Engagement & Pathway Analysis - Confirm that the compound interacts with its intended molecular target within the complex cellular environment and modulates downstream signaling as hypothesized.

This structured approach ensures a comprehensive understanding of a compound's biological impact, moving from a general effect to a specific mechanism.

Phase 1: Primary Screening for Antiproliferative Activity & Cytotoxicity

Rationale: The foundational step in evaluating any potential anti-cancer agent is to determine its ability to inhibit cell growth or induce cell death. This phase utilizes robust, high-throughput assays to quickly assess a compound's general potency and differentiate between a cytostatic (growth-inhibiting) and a cytotoxic (cell-killing) effect. The data generated here, primarily the half-maximal inhibitory concentration (IC50), is crucial for dose selection in subsequent, more complex assays.

Protocol 1.1: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable, metabolically active cells reduce the yellow MTT tetrazolium salt to a purple formazan product.[1][2] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell viability.[3]

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-b]pyridazine compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).[1]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[1]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[1][3]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[1]

  • Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle-treated control cells. Plot the percent viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

Protocol 1.2: LDH Release Assay for Cytotoxicity

Principle: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[4] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[4] A coupled enzymatic reaction results in the conversion of a tetrazolium salt into a colored formazan product, the amount of which is proportional to the amount of LDH released and, therefore, the number of lysed cells.[5][6] This assay is crucial for distinguishing true cytotoxicity from the cytostatic effects measured by assays like MTT.[7]

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is essential to set up additional control wells for this assay:

    • Maximum LDH Release Control: Treat cells with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation.[7][8]

    • Vehicle Control: Untreated cells.

    • Culture Medium Background: Medium without cells.

  • Supernatant Collection: Centrifuge the 96-well plate at 400 x g for 5 minutes to pellet any detached cells.[6] Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Cayman Chemical, Promega). Add the reaction mix to each well containing the supernatant.[6][8]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[5][8]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[5][8]

  • Data Analysis: Correct for background absorbance from the medium-only wells. Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Compound-Treated LDH Activity - Vehicle Control LDH Activity) / (Maximum LDH Release - Vehicle Control LDH Activity)] x 100.

Data Presentation and Decision Making

Summarize the IC50 values from the MTT assay and the % cytotoxicity from the LDH assay in a clear, tabular format. This allows for direct comparison of compound potency across different cell lines.

Table 1: Example Primary Screening Data for Imidazo[1,2-b]pyridazine Compounds

Compound IDCell LineMTT IC50 (µM)% Cytotoxicity (at 10 µM)
IMPD-001HCT1160.8575%
IMPD-001A5491.2068%
IMPD-002HCT11615.612%
IMPD-002A549> 505%
StaurosporineHCT1160.0595%

Staurosporine is included as a common positive control.

G cluster_0 Phase 1: Primary Screening Start Compound Library (Imidazo[1,2-b]pyridazines) Assay1 MTT Assay (Cell Viability) Assay2 LDH Assay (Cytotoxicity) Data1 Calculate IC50 (Potency) Data2 Calculate % Cytotoxicity (Mechanism) Decision Potent (IC50 < 10 µM) and Cytotoxic? Proceed Advance to Phase 2 (Mechanistic Studies) Deprioritize Deprioritize or Re-synthesize

Phase 2: Mechanistic Elucidation - Apoptosis & Cell Cycle

Rationale: Once a compound demonstrates potent antiproliferative activity, the next critical step is to determine the underlying mechanism. Imidazo[1,2-b]pyridazine-based kinase inhibitors often function by inducing apoptosis or by arresting the cell cycle at specific checkpoints, preventing cell division. These assays provide a deeper biological understanding of the compound's cellular effects.

Protocol 2.1: Caspase-Glo® 3/7 Assay for Apoptosis Induction

Principle: A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspases-3 and -7 are key "executioner" caspases. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspases-3 and -7.[9][10] This cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[9][10][11]

Detailed Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled, 96-well plate suitable for luminescence assays. Treat with compounds at concentrations around their IC50 values (e.g., 0.5x, 1x, 2x IC50) for a predetermined time (e.g., 24 hours). Include vehicle and positive controls (e.g., Staurosporine).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[11][12] Allow it to equilibrate to room temperature before use.[11][12]

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL of medium).[11]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[10] Incubate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: After subtracting background, express the data as a fold-change in luminescence relative to the vehicle-treated control.

Protocol 2.2: Annexin V / Propidium Iodide (PI) Staining for Apoptosis

Principle: In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[13][14] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify early apoptotic cells.[14] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It is therefore used to identify late apoptotic and necrotic cells, which have lost membrane integrity.[14] Flow cytometry analysis of dual-stained cells allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic populations.[13]

Detailed Protocol:

  • Cell Culture and Treatment: Culture 1-5 x 10^5 cells and treat with the compound of interest for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells once with cold 1X PBS.[15]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[15][16]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC or APC) and 5-10 µL of PI staining solution to the cell suspension.[15][17]

  • Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[13][15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube.[13][15] Analyze the samples by flow cytometry immediately. Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.

Protocol 2.3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[18] PI is a stoichiometric DNA dye, meaning it binds to DNA in proportion to the amount of DNA present.[18] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount. After staining, flow cytometry is used to measure the fluorescence intensity of individual cells, revealing the cell cycle profile. As PI also binds to RNA, treatment with RNase is essential for accurate DNA content analysis.[18]

Detailed Protocol:

  • Cell Culture and Treatment: Treat approximately 1 x 10^6 cells with the test compound for a relevant duration (e.g., 24 hours).

  • Harvest and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing to prevent clumping.[19][20] Incubate for at least 2 hours at 4°C (cells can be stored in ethanol for weeks).[19][20]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[21]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[19]

  • Analysis: Analyze the samples on a flow cytometer, collecting the linear fluorescence signal for PI.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

G CellCycle {Cell Cycle Phases|{G1|S|G2/M}} Assay_PI PI Staining for DNA Content CellCycle->Assay_PI Quantifies Phases Apoptosis {Apoptosis Hallmarks|Phosphatidylserine (PS) Flipping|Caspase-3/7 Activation|DNA Fragmentation} Assay_AnnexinV Annexin V/PI Assay Apoptosis:ps->Assay_AnnexinV Detects Assay_Caspase Caspase-Glo® 3/7 Assay Apoptosis:casp->Assay_Caspase Measures

Phase 3: Target Engagement & Downstream Signaling

Rationale: Imidazo[1,2-b]pyridazine derivatives are frequently designed as inhibitors of specific protein kinases.[22][23][24] While previous assays confirm a desired cellular phenotype (e.g., apoptosis), it is essential to verify that the compound is engaging its intended target and modulating the relevant signaling pathway.[22] Western blotting is a powerful and widely used technique to measure changes in protein phosphorylation, which serves as a direct proxy for the activity of an upstream kinase.[25]

Example Target: Src Family Kinases Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell growth, division, migration, and survival.[26][27] Its dysregulation is implicated in many cancers.[28] A common method to assess Src inhibition is to measure the phosphorylation status of its downstream substrates.

Protocol 3.1: Western Blotting for Phospho-Protein Analysis

Principle: This protocol measures the level of a specific phosphorylated protein relative to the total amount of that protein. A potent kinase inhibitor should decrease the phosphorylation of its direct substrates without affecting the total protein levels. It is critical to use phosphatase inhibitors during sample preparation to preserve the phosphorylation state of the proteins.[25][29] Blocking with Bovine Serum Albumin (BSA) is often preferred over milk, as milk contains phosphoproteins (casein) that can cause high background.[29][30]

Detailed Protocol:

  • Cell Lysis: Treat cells with the imidazo[1,2-b]pyridazine compound for a short period (e.g., 1-4 hours) to observe direct effects on signaling. Wash cells with ice-cold PBS and lyse them on ice with RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.[29]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • Sample Preparation: Mix the lysate with an equal volume of 2x Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.[25][29]

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[29]

  • Blocking: Block the membrane for 1 hour at room temperature with a solution of 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[25][29][30]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-Src (Tyr416)) diluted in 5% BSA/TBST.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.[25]

  • Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA/TBST.

  • Detection: After further washes in TBST, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[25]

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped of antibodies and re-probed for the total protein (e.g., anti-total-Src) and a loading control (e.g., anti-GAPDH or anti-β-actin).

Data Presentation

Present the western blot images clearly labeled. Quantify the band intensities and present the data as a bar graph showing the ratio of the phospho-protein to the total protein.

Table 2: Example Western Blot Densitometry Data

Treatmentp-Src/Total Src Ratio (Normalized to Vehicle)
Vehicle (0.1% DMSO)1.00
IMPD-001 (0.5 µM)0.45
IMPD-001 (1.0 µM)0.12
IMPD-001 (2.0 µM)0.05

G cluster_pathway Simplified Src Signaling Pathway Receptor Growth Factor Receptor Src Src Kinase Substrate Downstream Substrate (e.g., FAK) pSubstrate Phosphorylated Substrate Response Cell Proliferation & Survival Inhibitor Imidazo[1,2-b]pyridazine Compound

Summary and Strategic Outlook

This application note outlines a robust, tiered strategy for the cellular evaluation of novel imidazo[1,2-b]pyridazine compounds. By progressing from broad phenotypic screening to specific mechanistic and target-engagement assays, researchers can efficiently identify compounds with high therapeutic potential. This systematic approach not only builds a comprehensive efficacy profile but also provides crucial insights into the compound's mechanism of action, which is vital for further preclinical and clinical development. The integration of quantitative assays with specific, mechanism-based readouts ensures that lead candidates are selected based on a holistic understanding of their biological activity.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2019). Bio-protocol, 9(19), e3379.
  • Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad. Retrieved from [Link]

  • Cell Viability Assays. (2012). In Assay Guidance Manual.
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLoS ONE, 6(11), e26908.
  • Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs. Retrieved from [Link]

  • DNA Staining with Propidium Iodide for Cell Cycle Analysis. (n.d.). Flow Cytometry Facility, University of Iowa.
  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.).
  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. (n.d.). Flow Cytometry Core Facility, University of Virginia School of Medicine. Retrieved from [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Annexin V/PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology. Retrieved from [Link]

  • Caspase 3/7 Activity. (2025). protocols.io. Retrieved from [Link]

  • Cell Cycle Analysis by DNA Content. (n.d.). UC San Diego Moores Cancer Center Flow Cytometry Core.
  • LDH cytotoxicity assay. (2024). protocols.io. Retrieved from [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (n.d.).
  • Lowell, C. A., & Mayadas, T. N. (2012). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. Cold Spring Harbor Perspectives in Biology, 4(11), a008545.
  • Src family. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73.
  • Roskoski, R. Jr. (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacological Research, 94, 9–25.
  • Abram, C. L., & Lowell, C. A. (2009). Src kinase-mediated signaling in leukocytes. Journal of Leukocyte Biology, 85(4), 533-545.
  • Kinase Activity Assay. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (2022).
  • LDH Assay. (n.d.). Cell Biologics Inc.
  • Src Kinases. (n.d.). Creative BioMart. Retrieved from [Link]

  • The Z prime value (Z´). (2025). BMG LABTECH. Retrieved from [Link]

  • Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323. (n.d.).
  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161700.
  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed.
  • Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. (2010). Journal of Medicinal Chemistry, 53(14), 5228–5241.
  • Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. (2010). ACS Medicinal Chemistry Letters, 1(3), 110–114.
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). Journal of Medicinal Chemistry, 55(21), 9039–9055.

Sources

Application

Application Notes &amp; Protocols for In Vivo Evaluation of Imidazo[1,2-b]pyridazine Derivatives

Preamble: The Imidazo[1,2-b]pyridazine Scaffold - A Privileged Structure in Modern Drug Discovery The imidazo[1,2-b]pyridazine nucleus is a fused heterocyclic system that has garnered significant attention in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Imidazo[1,2-b]pyridazine Scaffold - A Privileged Structure in Modern Drug Discovery

The imidazo[1,2-b]pyridazine nucleus is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This scaffold is considered a "privileged structure" because it can serve as a potent ligand for a multitude of biological targets. Its structural rigidity, combined with the potential for diverse substitutions at multiple positions, allows for the fine-tuning of pharmacological properties.[1] A prime example of its clinical success is Ponatinib (Iclusig®) , an FDA-approved multi-kinase inhibitor used in the treatment of chronic myeloid leukemia.[1] Beyond oncology, derivatives have shown promise as anti-inflammatory agents, antivirals, antibacterials, and modulators of the central nervous system.[3][4]

The transition from promising in vitro data to a viable clinical candidate is a journey fraught with challenges, primarily navigated through rigorous in vivo animal studies. This guide provides a framework and detailed protocols for the preclinical evaluation of novel imidazo[1,2-b]pyridazine derivatives, focusing on the causality behind experimental design to ensure robust and translatable results.

Foundational Principles: Designing a Self-Validating In Vivo Study

Before proceeding to specific disease models, a robust study design must be established. The choices made at this stage are critical for the integrity and reproducibility of the data.

Ethical Considerations and Animal Welfare

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board. The principles of the 3Rs (Replacement, Reduction, Refinement) should be the guiding philosophy for all experimental designs.

Formulation and Vehicle Selection: The Causality of Bioavailability

An effective formulation ensures that the test compound is solubilized and stable, maximizing its potential for absorption. The choice of vehicle is paramount and can dramatically impact a compound's pharmacokinetic profile.

  • Rationale: A poorly chosen vehicle can lead to precipitation of the compound at the injection site, causing erratic absorption and high variability. For oral dosing, the formulation must protect the compound from the harsh gastric environment and facilitate its passage across the intestinal epithelium.

  • Common Vehicles:

    • Aqueous: Saline, Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W). Suitable for highly soluble compounds.

    • Suspensions: 0.5% - 1% Carboxymethylcellulose (CMC) or Methylcellulose (MC) in water. Used for poorly soluble compounds administered orally or via intraperitoneal injection.

    • Solutions with Co-solvents: Combinations of PEG400, Solutol HS 15, Tween 80, and ethanol are often used to solubilize lipophilic compounds. For example, a vehicle of 10% DMSO, 40% PEG300, and 50% water is common.

  • Protocol: A small-scale pilot study should always be performed to assess the physical and chemical stability of the final formulation over the expected duration of the experiment.

Route of Administration and Dose Selection

The intended clinical application dictates the primary route of administration. For a drug intended for chronic use, oral (PO) administration is preferred. For acute indications or to bypass first-pass metabolism, intravenous (IV) or intraperitoneal (IP) routes may be selected. Dose-range finding (DRF) studies are essential to identify a tolerated dose range that can be used in subsequent efficacy studies.

Pharmacokinetic (PK) Profiling: Understanding Compound Exposure

A successful drug must reach its target tissue in sufficient concentration for a sufficient duration. PK studies are non-negotiable for correlating dose, exposure, and therapeutic effect.

Step-by-Step Protocol: Single-Dose PK Study in Rats

This protocol outlines a typical study to determine key PK parameters following oral and intravenous administration.

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group), 8-10 weeks old.

  • Acclimatization: Animals are acclimatized for at least 7 days prior to the study.

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle, with free access to food and water. Animals are fasted overnight before dosing.

  • Dosing:

    • IV Group: Administer the compound (e.g., 2 mg/kg) dissolved in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) via the tail vein.

    • PO Group: Administer the compound (e.g., 10 mg/kg) as a suspension or solution via oral gavage.

  • Blood Sampling: Collect sparse blood samples (~100-150 µL) from the tail vein or saphenous vein into EDTA-coated tubes at pre-determined time points (e.g., Pre-dose, 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters, including Clearance (CL), Volume of Distribution (Vd), Half-life (t½), Cmax, Tmax, and Area Under the Curve (AUC). Oral bioavailability (%F) is calculated as: (%F) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Data Presentation: Comparative Pharmacokinetics

The table below summarizes representative PK data for imidazo[1,2-b]pyridazine derivatives, illustrating how these parameters can vary across species.[5][6]

CompoundSpeciesClearance (mL/min/kg)Oral Bioavailability (%F)Source
Tyk2 Inhibitor 6 Rat7.8114%[5]
Tyk2 Inhibitor 6 Mouse1686%[5]
Tyk2 Inhibitor 6 Dog2550%[5]
TRK Inhibitor 15m RatNot Reported55.26%[6]

Efficacy Evaluation in Animal Models of Disease

Efficacy studies are designed to test the hypothesis that the compound can favorably modify the course of a disease. The choice of model is critical and must be pathologically relevant to the human condition being targeted.

Application in Oncology: Non-Small Cell Lung Cancer Xenograft Model

Many imidazo[1,2-b]pyridazine derivatives have been investigated as kinase inhibitors for cancer therapy.[7] The following protocol is based on an A549 xenograft model to test mTOR inhibitors.[7]

G cluster_prep Preparation Phase cluster_implant Implantation & Tumor Growth cluster_treat Treatment Phase cluster_end Endpoint Analysis A549 A549 Cell Culture Harvest Harvest & Count Cells A549->Harvest Implant Subcutaneous Injection of A549 Cells Harvest->Implant Animals Acclimatize Nude Mice Animals->Implant Monitor Monitor Tumor Growth (Calipers) Implant->Monitor Random Randomize into Groups (e.g., 100-150 mm³) Monitor->Random Treat Administer Vehicle or Test Compound Daily Random->Treat Measure Measure Tumor Volume & Body Weight (2-3x / week) Treat->Measure Endpoint Sacrifice & Excise Tumors Measure->Endpoint Analysis Tumor Weight Analysis & Statistical Comparison Endpoint->Analysis

Caption: Workflow for a subcutaneous tumor xenograft study.

  • Cell Culture: Culture A549 human non-small cell lung cancer cells in appropriate media until they reach ~80% confluency.

  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Tumor Implantation: Harvest A549 cells and resuspend in sterile PBS or Matrigel. Subcutaneously inject 5 x 10⁶ cells into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with digital calipers 2-3 times per week. Calculate tumor volume (V) using the formula: V = (W² x L) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle control, Test Compound at 25 mg/kg, Positive Control).

  • Treatment: Administer the test compound and vehicle control daily via the predetermined route (e.g., oral gavage) for a specified period (e.g., 21 days).

  • Efficacy Endpoints:

    • Primary: Tumor growth inhibition (TGI). This is calculated at the end of the study.

    • Secondary: Body weight change (as an indicator of toxicity), tumor weight at necropsy.

  • Statistical Analysis: Compare the mean tumor volumes between the treated and vehicle groups using an appropriate statistical test, such as a two-way ANOVA with repeated measures.

Application in Inflammation: Rat Adjuvant-Induced Arthritis (AIA) Model

This model is highly relevant for studying autoimmune diseases like rheumatoid arthritis and is used to evaluate compounds like Tyk2 inhibitors.[5] The underlying mechanism involves the JAK-STAT pathway, which is a key signaling cascade in cytokine-mediated inflammation.

G cluster_jak JAK Kinases Cytokine Inflammatory Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 activates Tyk2 Tyk2 Receptor->Tyk2 activates STAT STAT Protein Tyk2->STAT phosphorylates pSTAT pSTAT (Phosphorylated) STAT->pSTAT Dimer pSTAT Dimer pSTAT->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Gene Transcription (Inflammation) Nucleus->Gene TestCmpd Imidazo[1,2-b]pyridazine Derivative (Tyk2 Inhibitor) TestCmpd->Tyk2 INHIBITS

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Imidazo[1,2-b]pyridazine Derivatives

Welcome to the technical support center for the purification of imidazo[1,2-b]pyridazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of imidazo[1,2-b]pyridazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common challenges encountered during the purification of this important class of N-heterocyclic compounds. The basic nature of the imidazo[1,2-b]pyridazine core often necessitates specific strategies to achieve high purity. This document provides troubleshooting guides and frequently asked questions (FAQs) to address these specific issues.

Frequently Asked Questions (FAQs)

Q1: My imidazo[1,2-b]pyridazine derivative is streaking badly on the silica gel TLC plate. What is causing this and how can I fix it?

A1: Streaking is a common issue when purifying nitrogen-containing heterocycles like imidazo[1,2-b]pyridazines on standard silica gel.[1] This phenomenon is primarily due to the interaction of the basic nitrogen atoms in your compound with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to poor elution and tailing or streaking of the spot.

To resolve this, you can:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier into your mobile phase. Triethylamine (TEA) or ammonia solution are commonly used for this purpose. A typical starting concentration is 0.1-1% (v/v) of TEA in your eluent system.[1] This modifier will neutralize the acidic sites on the silica, minimizing the unwanted interaction with your basic compound and resulting in sharper, more defined spots.

  • Switch the Stationary Phase: Consider using a different stationary phase that is less acidic. Basic or neutral alumina can be an excellent alternative to silica gel for the purification of basic compounds.[1]

Q2: I am struggling to find a suitable solvent system for the column chromatography of my highly polar imidazo[1,2-b]pyridazine derivative. What are my options?

A2: Purifying highly polar compounds using traditional normal-phase chromatography on silica gel can be challenging.[1] If your imidazo[1,2-b]pyridazine derivative is highly polar, you have a few robust options:

  • Reversed-Phase Chromatography: This is often the method of choice for polar compounds.[1] You can use a C18-functionalized silica column with a polar mobile phase, such as a gradient of water and acetonitrile or water and methanol. To improve peak shape, it is often beneficial to add a modifier like formic acid or trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%).[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another excellent technique for separating polar compounds.[1] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, with a smaller amount of aqueous buffer.

Q3: My imidazo[1,2-b]pyridazine derivative has poor UV activity, making it difficult to monitor the purification process. How can I visualize it on a TLC plate and detect it during HPLC?

A3: When a compound lacks a strong UV chromophore, alternative visualization and detection methods are necessary.[1]

  • TLC Staining: You can use a variety of general chemical stains to visualize your compound on a TLC plate. Common stains include:

    • Potassium permanganate stain

    • Ceric ammonium molybdate (CAM) stain

    • Iodine vapor[1]

  • Alternative HPLC Detectors: For HPLC, you can employ detectors other than a standard UV-Vis detector. These include:

    • Evaporative Light Scattering Detector (ELSD)

    • Refractive Index (RI) Detector

    • Charged Aerosol Detector (CAD)

    • Mass Spectrometer (MS)

Troubleshooting Guides

Issue 1: Poor Separation or Overlapping Peaks in Column Chromatography

Possible Cause: Inappropriate solvent system or stationary phase.

Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting poor chromatographic separation.

Detailed Steps:

  • Analyze Polarity on TLC: Run a series of TLC plates with different solvent systems to determine the relative polarity of your target compound and the impurities.[1]

  • Adjust Solvent Ratio:

    • If your compound and impurities have low Rf values (move slowly), increase the polarity of the mobile phase.

    • If the Rf values are too high (move quickly), decrease the polarity of the mobile phase.[1]

  • Switch Stationary Phase: If adjusting the solvent system on silica gel does not provide adequate separation, consider switching to a different stationary phase. For basic compounds like imidazo[1,2-b]pyridazines, neutral or basic alumina is a good alternative.[1] For very polar derivatives, reversed-phase chromatography on C18 silica is often successful.[1]

Issue 2: Oiling Out During Crystallization

Possible Cause: The solution is supersaturated, cooled too quickly, or impurities are present.

Troubleshooting Workflow:

Caption: Troubleshooting guide for crystallization issues.

Detailed Steps:

  • Add More Solvent: If your compound oils out, add a small amount of the hot crystallization solvent to dissolve the oil, then allow the solution to cool down much more slowly.[1]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.[1]

    • Seeding: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.[1]

  • Re-purify if Necessary: If crystallization is still unsuccessful, it is likely that the presence of impurities is inhibiting the process. In this case, further purification by column chromatography may be required before attempting crystallization again.

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Basic Imidazo[1,2-b]pyridazine Derivative on Silica Gel

Objective: To purify a basic imidazo[1,2-b]pyridazine derivative that exhibits streaking on a standard silica gel TLC plate.

Materials:

  • Crude imidazo[1,2-b]pyridazine derivative

  • Silica gel (230-400 mesh)[2]

  • Hexane

  • Ethyl acetate

  • Triethylamine (TEA)

  • TLC plates (silica gel 60 F254)

  • Glass column for flash chromatography

  • Collection tubes

Procedure:

  • TLC Analysis with Modifier:

    • Prepare a stock solution of your chosen eluent (e.g., 70:30 Hexane:Ethyl Acetate).

    • Prepare a second eluent with the addition of 1% TEA (v/v).

    • Spot your crude material on two separate TLC plates and develop one in each eluent system.

    • Observe the difference in spot shape. The eluent with TEA should produce a more compact spot with a higher Rf value.

  • Column Preparation:

    • Dry pack or slurry pack a glass column with silica gel in your chosen mobile phase (containing 1% TEA).

    • Equilibrate the column by running several column volumes of the mobile phase through it.

  • Sample Loading:

    • Dissolve your crude product in a minimum amount of dichloromethane or the mobile phase.

    • Alternatively, for better resolution, perform a dry loading by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with your chosen mobile phase.

    • Collect fractions and monitor the elution by TLC.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization of an Imidazo[1,2-b]pyridazine Derivative

Objective: To obtain high-purity crystalline material of an imidazo[1,2-b]pyridazine derivative.

Materials:

  • Crude imidazo[1,2-b]pyridazine derivative

  • A range of solvents for solubility testing (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetonitrile, toluene, water)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • Test the solubility of your crude material in small amounts of various solvents at room temperature and upon heating.

    • An ideal recrystallization solvent will dissolve your compound when hot but not when cold. The impurities should either be insoluble in the hot solvent or soluble in the cold solvent.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Data Presentation

Table 1: Common Purification Strategies for Imidazo[1,2-b]pyridazine Derivatives

Compound Characteristics Primary Purification Method Stationary Phase Typical Mobile Phase Considerations
Non-polar to moderately polar, basicNormal-phase flash chromatographySilica gelHexane/Ethyl Acetate or Dichloromethane/Methanol with 1% TEAThe addition of a basic modifier is crucial to prevent streaking.
Highly polar, basicReversed-phase flash chromatographyC18 SilicaWater/Acetonitrile or Water/Methanol with 0.1% Formic Acid/TFAThe acidic modifier improves peak shape for basic compounds.
Crystalline solid with moderate purityRecrystallizationN/AEthanol, Methanol, Acetonitrile, or Ethyl AcetateProper solvent selection is key to obtaining high purity and yield.

References

  • Liu, X., et al. (2026-01-01). Synthesis, single-crystal X-ray analysis, spectroscopic, and anti-proliferative evaluation of imidazo[1,2-b]pyridazine. Journal of Molecular Structure. Available from: [Link]

  • Liu, X., et al. (2026-01-06). Synthesis, single-crystal X-ray analysis, spectroscopic, and anti-proliferative evaluation of imidazo[1,2-b]pyridazine. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PubMed Central. Available from: [Link]

  • PubMed. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Available from: [Link]

  • PubMed. [Separation of N-heteropolycyclic Aromatic Hydrocarbons From Polycyclic Aromatic Hydrocarbons. Separation Through Complex Chromatography]. Available from: [Link]

  • Semantic Scholar. Synthesis, single-crystal X-ray analysis, spectroscopic, and anti-proliferative evaluation of imidazo[1,2-b]pyridazine. Available from: [Link]

  • PubMed Central. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Available from: [Link]

  • TSI Journals. Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Available from: [Link]

  • ResearchGate. Synthesis of imidazo[1,2‐b]pyridazines 150 and 151 as inhibitors of TNF‐α production. Available from: [Link]

  • ResearchGate. Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Available from: [Link]

  • RSC Publishing. Prescribed drugs containing nitrogen heterocycles: an overview. Available from: [Link]

  • ACS Publications. Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. Available from: [Link]

  • Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Available from: [Link]

  • PubMed Central. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available from: [Link]

  • Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. Available from: [Link]

  • ResearchGate. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review | Request PDF. Available from: [Link]

  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available from: [Link]

  • PubMed. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. Available from: [Link]

  • PubMed. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. Available from: [Link]

  • PubMed. Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. Available from: [Link]

  • MDPI. Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Available from: [Link]

  • ResearchGate. (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]

  • National Center for Biotechnology Information. Imidazo(1,2-b)pyridazine. PubChem. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Imidazo[1,2-b]pyridazine Synthesis via Microwave Irradiation

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the microwave-assisted synthesis of imidazo[1,2-b]pyridazines. This guide is designed for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the microwave-assisted synthesis of imidazo[1,2-b]pyridazines. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance their synthetic efficiency, troubleshoot common issues, and successfully scale their reactions. As your dedicated application scientist, I will provide field-proven insights grounded in established chemical principles to help you navigate the nuances of this powerful synthetic methodology.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during the microwave-assisted synthesis of the imidazo[1,2-b]pyridazine scaffold.

Q1: Why is my reaction yield for imidazo[1,2-b]pyridazine synthesis consistently low, even with microwave heating?

A1: Low yields in this synthesis are typically traced back to one of four areas: (1) Sub-optimal reaction parameters (temperature/time), (2) Poor microwave absorption by the reaction medium, (3) Reactant stability, or (4) Incorrect regiochemistry during cyclization. The condensation between a 3-aminopyridazine and an α-bromoketone is the most common route.[1] The nucleophilicity of the pyridazine ring nitrogen not adjacent to the amino group can lead to undesired alkylation, hindering the cyclization required for the imidazo[1,2-b]pyridazine core.[1] Using a 3-amino-6-halopyridazine can electronically favor the correct reaction pathway, often leading to good yields.[1]

Q2: I'm observing significant charring or decomposition of my starting materials. What's causing this?

A2: Charring is a clear indicator of excessive temperature, which can create localized "hot spots" within the reaction vessel. This is often caused by:

  • Inhomogeneous Heating: Ensure vigorous stirring is active throughout the reaction to distribute microwave energy evenly.

  • Incorrect Power Settings: Use a dynamic power setting that modulates to maintain a target temperature rather than a constant high-power output.

  • Thermal Runaway: Highly absorbing solvents (e.g., DMF, DMSO) can heat extremely rapidly. Set a ramp time of a few minutes to allow the system to gently reach the target temperature.[2]

  • Reagent Instability: Your starting materials or product may be thermally labile at the set temperature. Attempt the reaction at a lower temperature (e.g., 80-100°C) for a longer duration.

Q3: What are the ideal solvent choices for this reaction?

A3: The ideal solvent must serve two purposes: dissolve the reactants and efficiently absorb microwave energy. Solvents with a high dielectric constant and tangent delta are preferred.

  • Excellent Choices: Ethanol (EtOH), Isopropanol (IPA), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP).

  • Good Choices: Acetonitrile (ACN), Tetrahydrofuran (THF). These may require a co-solvent or ionic liquid to improve heating efficiency.

  • Green Chemistry Approach: A mixture of water and isopropanol (H₂O-IPA) has been shown to be an effective and environmentally benign medium for this type of synthesis under microwave conditions.[3]

Q4: How do I handle pressure build-up in the sealed reaction vessel?

A4: Pressure is a function of solvent vapor pressure at a given temperature. Modern microwave reactors are equipped with pressure sensors that will automatically regulate power to prevent over-pressurization. If you are consistently hitting pressure limits, consider switching to a higher-boiling point solvent (e.g., from EtOH to NMP) which will exert less vapor pressure at the same temperature. Maximum operating limits for typical quartz or PTFE vessels are often around 80 bar.[4][5][6]

Q5: Can I scale up my microwave synthesis of imidazo[1,2-b]pyridazines from a 1 mmol to a 100 mmol scale?

A5: Yes, scalability is feasible, but it is not always a linear process.[2][4] Direct scale-up without re-optimization can sometimes lead to different outcomes due to changes in microwave penetration depth and heat dissipation.[5][7] For significant scale-up (e.g., to 100-500 mmol), transitioning from a small-scale single-mode reactor to a larger multimode batch reactor is often necessary to ensure even heating.[2][4][5][6] It has been demonstrated that similar isolated product yields can be achieved on a larger scale without changing the optimized reaction conditions in many cases.[4][5][6]

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and solving specific experimental failures.

Problem 1: Low to No Product Formation

If TLC or LC-MS analysis shows only starting material or minimal product after the reaction, follow this diagnostic workflow.

G start Low/No Product q1 Is the reaction heating to the set temperature? start->q1 sol1 Check Microwave Absorption: - Add a stir bar. - Use a more polar solvent (e.g., EtOH, DMF). - Ensure sufficient reaction volume (min. 2-3 mL). q1->sol1 a1_no q2 Are starting materials stable and pure? q1->q2 a1_yes a1_yes Yes a1_no No sol2 Verify Reagents: - Check purity of 3-aminopyridazine and α-bromoketone by NMR/LCMS. - Use freshly prepared/purchased reagents. q2->sol2 a2_no q3 Are reaction conditions aggressive enough? q2->q3 a2_yes a2_yes Yes a2_no No sol3 Increase Reaction Intensity: - Incrementally increase temperature (e.g., 100°C -> 120°C -> 140°C). - Increase reaction time (e.g., 15 min -> 30 min). - Screen different bases (e.g., NaHCO3, K2CO3). q3->sol3 a3_no final_check If issues persist, consider an alternative synthetic route or catalyst system. q3->final_check a3_yes a3_yes Yes a3_no No

Caption: Troubleshooting workflow for low product yield.

Problem 2: Formation of Multiple Side Products/Impurities

The presence of multiple spots on a TLC plate or peaks in an LC-MS chromatogram indicates a lack of selectivity.

  • Causality: The primary cause is often a reaction temperature that is too high, providing enough energy to overcome the activation barriers for undesired pathways. Another common issue is the choice of base. A base that is too strong can deprotonate other sites on the molecule or promote self-condensation of the ketone.

  • Self-Validating Protocol:

    • Reduce Temperature: Decrease the reaction temperature by 20°C and double the reaction time. Monitor the reaction every 5 minutes by TLC/LC-MS to find the optimal point where product formation is maximized and side product formation is minimized.

    • Change the Base: The condensation is often performed under mild basic conditions, such as with sodium bicarbonate (NaHCO₃), to facilitate the final cyclization step.[1] If you are using a stronger base like K₂CO₃ or an organic base, switch to NaHCO₃.

    • Solvent Effects: The polarity of the solvent can influence reaction selectivity. Screen a range of solvents from polar protic (EtOH) to polar aprotic (DMF, ACN) to see how it impacts the product profile.

Experimental Protocols & Data
Optimized General Protocol for Microwave-Assisted Synthesis

This protocol describes a typical synthesis of a 6-chloro-2-phenylimidazo[1,2-b]pyridazine.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Purification prep1 1. Add 3-amino-6-chloropyridazine (1.0 mmol) to a 10 mL microwave vial. prep2 2. Add 2-bromoacetophenone (1.0 mmol). prep1->prep2 prep3 3. Add NaHCO3 (1.5 mmol). prep2->prep3 prep4 4. Add Ethanol (4 mL) and a stir bar. prep3->prep4 react1 5. Seal the vial and place in microwave reactor. prep4->react1 react2 6. Set parameters: Temp: 120°C Time: 15 min Ramp: 2 min Stirring: High react1->react2 react3 7. Run the reaction. react2->react3 workup1 8. Cool vial to RT using compressed air. react3->workup1 workup2 9. Filter the reaction mixture to remove solids. workup1->workup2 workup3 10. Concentrate the filtrate in vacuo. workup2->workup3 workup4 11. Purify crude product via column chromatography (Hexanes/EtOAc). workup3->workup4

Caption: Step-by-step workflow for microwave synthesis.

Data Presentation: Guideline for Reaction Optimization

Use the following table as a template for systematically optimizing your reaction conditions. Start with the baseline conditions and vary one parameter at a time.

EntrySolventTemperature (°C)Time (min)Base (equiv.)Yield (%)Purity (LC-MS)
1EtOH10020NaHCO₃ (1.5)45%80%
2EtOH120 20NaHCO₃ (1.5)78% 95%
3EtOH14020NaHCO₃ (1.5)75%88% (decomp)
4DMF12010 NaHCO₃ (1.5)82%96%
5DMF12010K₂CO₃ (1.5) 65%75% (impure)

This table illustrates a hypothetical optimization. Your results will vary based on the specific substrates used.

References
  • Gros, P. C., & Tundis, A. (2010).
  • Stadler, A., Yousefi, B. H., Dallinger, D., Walla, P., Van der Eycken, E., Kaval, N., & Kappe, C. O. (2003). Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors. Organic Process Research & Development, 7(5), 707-716.
  • Stadler, A., & Kappe, C. O. (2003). Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors.
  • Stadler, A., et al. (2003). Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors.
  • Stadler, A., et al. (2003). Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors.
  • Guillaumet, G., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions.
  • Zheng, M. Q., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central.
  • Zhang, W., et al. (2007). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. PMC - NIH.
  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.
  • Berteina-Raboin, S., et al. (2021). Synthesis of Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrazines and Imidazo[1,2-b]pyridazines by Multicomponent Reactions Using Green Solvents.
  • Darbem, M. P., et al. (2022). Synthesis of imidazo[1,2-b]pyridazines 150 and 151 as inhibitors of TNF-α production.
  • Paidi, K. R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals.
  • Morales-Castañeda, A. A., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
  • Chung, N. T., Dung, V. C., & Duc, D. X. (2025). Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. Bentham Science Publishers.
  • Kumar, S., et al. (2020). An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media. New Journal of Chemistry.
  • Yaka, G., et al. (2020).
  • Kumar, S., et al. (2018). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent.
  • Morales-Castañeda, A. A., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
  • Paidi, K. R., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity.
  • Rodríguez, J. C., et al. (2022). Microwave-assisted synthesis and luminescent activity of imidazo[1,2-a]pyridine derivatives.
  • Organic Chemistry Portal. (2024). Imidazo[1,2-a]pyridine synthesis. .

  • Wang, Y., et al. (2023).
  • Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC - NIH.

Sources

Troubleshooting

Addressing solubility issues of imidazo[1,2-b]pyridazine compounds in biological assays

Technical Support Center: Imidazo[1,2-b]pyridazine Solubility Introduction The imidazo[1,2-b]pyridazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent and selective...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Imidazo[1,2-b]pyridazine Solubility

Introduction

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent and selective inhibitors across various therapeutic areas.[1][2][3] However, the planar, aromatic, and often lipophilic nature of these compounds frequently leads to poor aqueous solubility.[4] This low solubility is a major technical hurdle in biological assays, causing compound precipitation, inaccurate concentration measurements, and ultimately, unreliable data.[5][6]

This guide provides a comprehensive, question-and-answer-based resource for researchers encountering solubility challenges with imidazo[1,2-b]pyridazine derivatives. We will move from foundational FAQs to in-depth troubleshooting guides, explaining the scientific rationale behind each strategy to empower you to make informed decisions for your specific compound and assay system.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding compound handling and solubility.

Q1: My imidazo[1,2-b]pyridazine compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. Why is this happening?

A: This is a classic case of a compound "crashing out" of solution. While your compound may be highly soluble in 100% Dimethyl Sulfoxide (DMSO), its solubility in the final aqueous buffer is the critical parameter.[7] DMSO is a strong organic solvent, but when you dilute it into your buffer (e.g., to a final concentration of 0.1-1% DMSO), the overall solvent environment becomes predominantly aqueous.[7] If the aqueous solubility of your compound is lower than the final concentration you are testing, it will precipitate. The DMSO molecules become solvated by water, rendering them unable to keep your compound dissolved.[7]

Q2: What is the best organic solvent to start with for my stock solution?

A: DMSO is the most common and recommended starting point due to its powerful solubilizing capabilities for a wide range of organic molecules and its miscibility with water.[8] However, if solubility issues persist even with DMSO, other organic solvents can be considered, though their compatibility with your specific assay must be verified.

SolventPolarityNotes & Considerations
Dimethyl Sulfoxide (DMSO) Aprotic, PolarUniversal solvent, but can be cytotoxic at >1% and may interfere with some assays.[9] Can absorb water, which reduces its solubilizing power.[10]
Dimethyl Formamide (DMF) Aprotic, PolarGood alternative to DMSO. Can be more aggressive and has higher toxicity concerns.
Ethanol (EtOH) Protic, PolarLess effective for highly lipophilic compounds. Generally better tolerated by cells than DMSO/DMF, but can still have biological effects.
Methanol (MeOH) Protic, PolarSimilar to ethanol, but more toxic. Typically used only when other options fail.

Q3: How do I know if poor solubility is affecting my IC50 value?

A: Poor solubility will almost always lead to an overestimation of the true IC50 value.[6][11] The compound precipitates out of the assay medium, so the actual concentration of the dissolved (and therefore active) compound is much lower than the nominal concentration you prepared.[6] This means you will need to add a much higher nominal concentration to see an effect, artificially inflating the apparent IC50. Visual inspection for cloudiness or precipitate is the first step. If you suspect solubility issues, performing a kinetic solubility assay is highly recommended.[11][12]

Q4: Is there a maximum recommended concentration for my DMSO stock solution?

A: While it's tempting to make a highly concentrated stock (e.g., 50-100 mM) to minimize the final DMSO percentage in your assay, this can be counterproductive. Highly concentrated stocks of lipophilic compounds are more prone to precipitation over time, especially if subjected to freeze-thaw cycles or if the DMSO absorbs atmospheric water.[8][10] A stock concentration of 10-20 mM is often a more stable and reliable starting point. Always create the stock solution by adding the solvent to the solid compound and ensuring complete dissolution, using techniques like vortexing or sonication if necessary.[10][13]

Part 2: In-Depth Troubleshooting Guides

If the basic FAQs do not resolve your issue, these guides provide systematic approaches to tackle more persistent solubility problems.

Guide 1: Optimizing Your Dilution Strategy

The way you dilute your DMSO stock into the aqueous buffer can dramatically impact whether the compound stays in solution.

  • The Problem: Adding a small volume of concentrated DMSO stock directly into a large volume of buffer creates localized supersaturation, causing rapid precipitation before the compound can be adequately dispersed.

  • The Scientific Rationale: The key is to avoid a sudden, drastic change in the solvent environment. A gradual transition from a high-organic to a high-aqueous environment gives the compound molecules a better chance to disperse and stay solvated.

  • Troubleshooting Workflow: The following diagram illustrates a decision-making process for optimizing your experimental setup.

G cluster_0 Solubility Troubleshooting Workflow A Compound Precipitates in Assay Buffer? B Perform Serial Dilutions in 100% DMSO First A->B Yes C Add Diluted Stock to Buffer (Not Buffer to Stock) B->C D Vortex/Mix Vigorously During Addition C->D E Still Precipitating? D->E F Proceed to Co-Solvent (Guide 2) or pH Modification (Guide 3) E->F Yes G Solubility Issue Resolved E->G No

Caption: Decision workflow for addressing compound precipitation.

Step-by-Step Protocol:

  • Prepare in DMSO: Instead of making the final dilution directly from your 10 mM stock, perform intermediate serial dilutions in 100% DMSO to get closer to the final concentration.

  • Order of Addition Matters: Always add the small volume of DMSO stock to the large volume of aqueous buffer while vortexing or mixing vigorously. Never add buffer to the DMSO stock.

  • Pre-warm Buffer: Gently warming the assay buffer to 37°C (if the assay permits) can slightly increase the solubility limit.

  • Final DMSO Concentration: Try to keep the final DMSO concentration at or below 0.5%. If higher concentrations are needed, a solvent tolerance test must be performed to ensure it doesn't affect the biological system.[9]

Guide 2: Using Co-Solvents to Enhance Aqueous Solubility

If optimizing the dilution protocol is insufficient, introducing a co-solvent can modify the properties of the buffer to be more hospitable to your compound.

  • The Problem: The high polarity and strong hydrogen-bonding network of water make it a poor solvent for large, non-polar molecules.[14]

  • The Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system.[14][15] They disrupt water's hydrogen bond network, creating a "friendlier" microenvironment that can better solvate lipophilic imidazo[1,2-b]pyridazine compounds.[14]

  • Commonly Used Co-solvents:

Co-SolventTypical Final Conc. (%)AdvantagesDisadvantages
PEG 400 (Polyethylene Glycol) 1-10%Low toxicity, widely used in formulations.Can increase viscosity of the medium.
Ethanol 1-2%Well-tolerated by many cell lines.Can have biological effects at higher concentrations.
Glycerol 2-5%Low toxicity.Significantly increases viscosity.

Protocol for Co-Solvent Use:

  • Determine Co-Solvent Tolerance: First, test the effect of the co-solvent alone on your assay system (cells, enzyme, etc.) to find the maximum concentration that does not cause artifacts.

  • Prepare Co-Solvent Buffer: Prepare your assay buffer containing the predetermined, safe concentration of the co-solvent (e.g., PBS with 5% PEG 400).

  • Dilute: Use this co-solvent-containing buffer as your diluent for the DMSO stock, following the best practices outlined in Guide 1.

Guide 3: pH Modification for Ionizable Compounds

Many heterocyclic compounds contain nitrogen atoms that can be protonated or deprotonated, making their solubility highly dependent on pH.

  • The Problem: The neutral form of a compound is often less soluble than its ionized (charged) salt form. Imidazo[1,2-b]pyridazines are nitrogen-containing heterocycles and are often weakly basic.[16][17]

  • The Scientific Rationale: The nitrogen atoms in the imidazo[1,2-b]pyridazine ring system can act as proton acceptors (bases).[17] By lowering the pH of the buffer (making it more acidic), you can protonate these nitrogens, creating a positively charged species (a salt). This charged form will have much greater electrostatic interaction with polar water molecules, significantly increasing solubility.[18][19]

  • Troubleshooting Steps:

    • Assess pKa: If known, determine the pKa of your compound. You will need to adjust the buffer pH to be at least 1-2 units below the pKa to ensure the majority of the compound is in its protonated, soluble form.

    • Assay Compatibility: Crucially, you must confirm that your biological assay is tolerant of the required pH change. Many enzymes and cells are sensitive to pH shifts.

    • Test pH Range: If the pKa is unknown, empirically test a range of acidic buffers (e.g., pH 6.5, 6.0, 5.5) to find a pH that solubilizes the compound without compromising the assay.

    • Stock Solution pH: In some cases, preparing the initial stock solution in DMSO with a small amount of acid (e.g., 10 mM HCl) can help before diluting into a slightly acidic buffer.

Guide 4: Advanced Formulation with Cyclodextrins

For the most challenging compounds, complexation agents like cyclodextrins can be used.

  • The Problem: The compound is too hydrophobic to be solubilized by co-solvents or pH changes alone.

  • The Scientific Rationale: Cyclodextrins are cone-shaped molecules made of sugar units. They have a hydrophilic (water-loving) exterior and a lipophilic (fat-loving) interior cavity.[20][21] The poorly soluble imidazo[1,2-b]pyridazine molecule can become encapsulated within the lipophilic core, forming an "inclusion complex."[22][23] This complex presents its hydrophilic exterior to the water, effectively solubilizing the entire package.[20][23]

  • Mechanism of Action Diagram:

G cluster_0 Cyclodextrin Inclusion Complex Formation compound Imidazo[1,2-b]pyridazine (Poorly Soluble) complex Soluble Inclusion Complex compound->complex Encapsulation cyclodextrin Cyclodextrin (Hydrophilic Exterior, Lipophilic Interior) cyclodextrin->complex

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Recommended Cyclodextrin:

  • HP-β-CD (Hydroxypropyl-beta-cyclodextrin): This chemically modified cyclodextrin is widely used due to its high aqueous solubility and low toxicity compared to unmodified beta-cyclodextrin.[20][21]

Protocol for Using HP-β-CD:

  • Prepare HP-β-CD Solution: Make a stock solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v).

  • Complexation: Add your compound (from a concentrated DMSO stock) to the HP-β-CD solution and allow it to stir or shake for several hours (or overnight) to facilitate complex formation.

  • Dilution: Dilute this complexed solution into your final assay buffer.

  • Validation: As with other excipients, you must run a control with just the HP-β-CD in your assay to ensure it does not cause interference.

References

  • Jadhav, N., et al. (2013). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science. [Link]

  • Various Authors. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]

  • Various Authors. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. [Link]

  • Di, L., et al. (2012). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Shayan, M., et al. (2023). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. [Link]

  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]

  • Lin, X., et al. (2021). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • LibreTexts Chemistry. (2023). Preparing Solutions. Chemistry LibreTexts. [Link]

  • Kumar, L., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. [Link]

  • Various Authors. (2023). Use of 2-Hydroxypropyl-β-cyclodextrin as a Solubilizing and Stabilizing Excipient for Protein Drugs. ResearchGate. [Link]

  • Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research. [Link]

  • Di, L., et al. (2012). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. ResearchGate. [Link]

  • Reddit User. (2022). How to tackle compound solubility issue. Reddit. [Link]

  • Chu, J. Y., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Aqueous and cosolvent solubility data for drug-like organic compounds. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Various Authors. (2023). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Molecules. [Link]

  • Kumar, B. V., et al. (2021). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Advances. [Link]

  • Oldenburg, K. (2006). Samples in DMSO: What an end user needs to know. Ziath. [Link]

  • Asati, V., et al. (2023). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules. [Link]

  • Higashi, K., & Ueda, H. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. [Link]

  • Ishikawa, M., & Hashimoto, Y. (2009). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]

  • The Proteo-Chem Lab. (2019). Solution-making strategies & practical advice. YouTube. [Link]

  • Bozorov, K., et al. (2019). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. ResearchGate. [Link]

  • Various Authors. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica. [Link]

  • Bensaas, E. H., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]

  • Various Authors. (2012). Summary of IC 50 values and kinetic solubility obtained for drug discovery compounds. ResearchGate. [Link]

  • de Castro, V. H., et al. (2021). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals. [Link]

  • Cui, M., et al. (2011). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry. [Link]

  • Higashi, K., & Ueda, H. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. PubMed. [Link]

  • Kim, J. Y., et al. (2023). MHY498 Nanosuspensions for Improved Topical Drug Delivery: Understanding of Its Solubility Behavior in DEGME + Water Mixtures and Preparation of Nanosuspension Using Box–Behnken Design. Pharmaceutics. [Link]

  • Modasiya, M. K., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Ciriminna, R., & Pagliaro, M. (2014). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Molecules. [Link]

  • Sharma, D., et al. (2020). CO-SOLVENCY: A NOVEL TECHNIQUE FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. World Journal of Pharmaceutical Research. [Link]

  • EMBL-EBI. (2025). ChEMBL. EMBL-EBI. [Link]

  • Luzar, A., & Chandler, D. (1993). A molecular mechanism of solvent cryoprotection in aqueous DMSO solutions. Journal of Chemical Physics. [Link]

Sources

Optimization

Technical Support Center: Enhancing Oral Bioavailability of Imidazo[1,2-b]pyridazine-Based Drugs

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address the challenges associated with improving the oral bioavailability of imidazo[1,2-b]pyridazine-based drug candidates. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors.[1][2][3] However, these compounds often exhibit poor aqueous solubility and are subject to extensive metabolism, creating significant hurdles for oral drug delivery.

This guide is designed to provide practical, evidence-based solutions to common experimental issues, grounding all recommendations in established scientific principles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the preclinical development of imidazo[1,2-b]pyridazine-based compounds.

Q1: My lead imidazo[1,2-b]pyridazine compound shows potent in vitro activity but has virtually no detectable plasma concentration after oral dosing in rats. Where do I start my investigation?

A: This is a classic and common problem, often pointing to severe limitations in oral absorption. The issue typically stems from one or more of three primary factors: extremely low aqueous solubility, rapid first-pass metabolism, or high P-glycoprotein (P-gp) mediated efflux. A systematic approach is crucial.

Initial Steps & Rationale:

  • Physicochemical Profiling: Before attempting complex formulations, you must understand the fundamental properties of your compound.

    • Aqueous Solubility: Determine the kinetic and thermodynamic solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal (GI) tract. Imidazo[1,2-b]pyridazine derivatives are often poorly soluble.[4][5]

    • LogP/LogD: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. While high lipophilicity can aid membrane permeation, excessively high values (cLogP > 5) can lead to poor solubility and increased metabolic clearance.[4]

    • pKa Determination: Identify if your molecule has ionizable centers. This is critical for determining its dissolution behavior in the GI tract and for guiding salt formation strategies.[6]

  • In Vitro ADME Assays:

    • Metabolic Stability: Incubate the compound with liver microsomes (human, rat) to assess its susceptibility to Phase I and Phase II metabolism.[4] A short half-life in this assay is a strong indicator of high first-pass clearance.

    • Caco-2 Permeability Assay: This assay provides a bidirectional assessment of intestinal permeability. A high efflux ratio (B-A/A-B > 2) suggests the compound is a substrate for efflux transporters like P-gp.[4]

The results from these initial assays will guide your next steps. For example, if the compound has high permeability but is metabolically unstable, formulation strategies may be less effective than medicinal chemistry approaches to block metabolic "hot spots."

Q2: My compound's primary issue is extremely low aqueous solubility (<1 µg/mL). Salt formation attempts have failed. What formulation strategies should I prioritize?

A: When simple salt formation is not viable (e.g., for non-ionizable compounds or when salts are unstable), advanced formulation strategies that enhance solubility and dissolution rate are necessary. The key is to present the drug to the GI tract in a higher energy or more readily dispersible state.[7][8]

Recommended Strategies:

  • Amorphous Solid Dispersions (ASDs): This is one of the most powerful techniques for enhancing the solubility of poorly soluble drugs.[9]

    • Mechanism: The drug is molecularly dispersed within a hydrophilic polymer matrix in an amorphous (non-crystalline) state. This high-energy form has a much higher apparent solubility than the stable crystalline form.

    • Common Polymers: Polyvinylpyrrolidone (PVP), copovidone (PVPVA), and hydroxypropyl methylcellulose acetate succinate (HPMCAS).

    • Screening: Start with solvent-casting small-scale batches to screen for drug-polymer miscibility and physical stability before moving to scalable methods like spray-drying or hot-melt extrusion.

  • Lipid-Based Formulations (LBFs): These are particularly effective for lipophilic drugs.

    • Mechanism: The drug is dissolved in a mixture of lipids, surfactants, and co-solvents. Upon gentle agitation in aqueous media (like GI fluids), these systems spontaneously form fine oil-in-water emulsions or microemulsions, keeping the drug in a solubilized state for absorption.[7][9]

    • Types: Self-Emulsifying Drug Delivery Systems (SEDDS) are a common and effective choice.

    • Benefit: LBFs can also mitigate P-gp efflux and bypass first-pass metabolism by promoting lymphatic absorption.

  • Particle Size Reduction (Nanonization):

    • Mechanism: Reducing particle size to the sub-micron (nanometer) range dramatically increases the surface area-to-volume ratio. According to the Noyes-Whitney equation, this leads to a significant increase in the dissolution rate.[10]

    • Methods: Wet media milling and high-pressure homogenization are common top-down approaches to produce nanosuspensions.[10] These nanosuspensions can then be used as a liquid dosage form or dried into a solid form.

The following diagram illustrates the workflow for selecting a suitable strategy.

G cluster_0 Initial Assessment cluster_1 Problem Identification & Strategy Selection cluster_2 Formulation Strategies cluster_3 Medicinal Chemistry Strategies start Low Oral Bioavailability for Imidazo[1,2-b]pyridazine physchem Physicochemical & ADME Profiling (Solubility, LogP, Metabolism, Caco-2) solubility Primary Issue: Poor Solubility? metabolism Primary Issue: Rapid Metabolism / High Efflux? solubility->metabolism asd Amorphous Solid Dispersions (ASDs) solubility->asd prodrug Prodrug Approach metabolism->prodrug lbf Lipid-Based Formulations (e.g., SEDDS) nano Nanosuspensions structural_mod Structural Modification (Block Metabolic Sites)

Caption: Decision workflow for bioavailability enhancement.

Q3: My Caco-2 assay shows good permeability (Papp > 10 x 10⁻⁶ cm/s) and my compound is stable in liver microsomes, but in vivo exposure is still poor. What's going on?

A: This scenario strongly suggests a dissolution rate-limited absorption problem. While the compound can permeate the intestinal wall and can survive metabolic enzymes, it is not dissolving fast enough in the GI tract to reach a sufficient concentration at the site of absorption.

  • The "Spring and Parachute" Concept: Your goal is to generate a high initial concentration of the dissolved drug (the "spring") and then maintain that supersaturated state long enough for absorption to occur (the "parachute"). Amorphous solid dispersions are a prime example of this approach.[8]

  • Re-evaluation of Solubility Data: Ensure your solubility measurements were conducted under biorelevant conditions (e.g., using Fasted-State Simulated Intestinal Fluid - FaSSIF). The simple buffer solubility may not be representative.

  • Solid Form Characterization: Confirm the crystalline form (polymorph) of the material used in your in vivo study. Different polymorphs can have vastly different solubilities and dissolution rates.[7] It's possible a less soluble, more stable polymorph was used.

  • Actionable Step: Prioritize enabling formulations like ASDs or nanosuspensions. These are designed specifically to overcome dissolution rate limitations for compounds that otherwise have favorable ADME properties.[9][10]

Frequently Asked Questions (FAQs)

What is the Biopharmaceutics Classification System (BCS) and how does it apply to imidazo[1,2-b]pyridazines?

The BCS is a scientific framework that classifies a drug substance based on its aqueous solubility and intestinal permeability.[11] It is a crucial tool for guiding formulation development.

BCS ClassSolubilityPermeabilityLikely Rate-Limiting Step to AbsorptionRecommended Strategy Focus
I HighHighGastric EmptyingSimple, immediate-release dosage forms.
II Low High Drug Dissolution Solubility/Dissolution Enhancement (ASDs, Nanosuspensions, LBFs)
III HighLowPermeabilityPermeation Enhancers, Prodrugs.
IV LowLowDissolution & PermeabilityCombination of strategies (e.g., enabling formulation + prodrug).

Most imidazo[1,2-b]pyridazine-based drug candidates fall into BCS Class II or BCS Class IV . Their inherent aromatic, heterocyclic structures often lead to low aqueous solubility, making dissolution the primary barrier to oral absorption.[4][5][12] Therefore, formulation strategies are paramount for this chemical class.

Can I improve bioavailability by modifying the imidazo[1,2-b]pyridazine scaffold itself?

Yes, this is a highly effective but resource-intensive strategy often pursued in parallel with formulation work. Medicinal chemistry can address fundamental liabilities in the molecule.

  • Improving Solubility: Introduction of polar functional groups (e.g., carbinols, small amines) can increase aqueous solubility. However, this must be balanced, as adding too many hydrogen bond donors can decrease permeability.[4]

  • Blocking Metabolism: If a specific metabolic "hot spot" is identified (e.g., through metabolite identification studies), that position can be blocked. For example, replacing a metabolically labile proton with a fluorine atom.

  • Modulating Permeability: In a study on Tyk2 JH2 inhibitors, researchers found that creating an intramolecular hydrogen bond by placing a 2-pyridyl group on a neighboring ring shielded polar atoms, significantly enhancing Caco-2 permeability and leading to excellent oral bioavailability.[4] This demonstrates how subtle conformational control can dramatically improve drug-like properties.

What are the pros and cons of using a prodrug approach?

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[11][13]

AdvantagesDisadvantages
Improved Solubility: Attaching a highly polar or ionizable promoiety (e.g., a phosphate group) can dramatically increase aqueous solubility.[11]Synthetic Complexity: Requires additional synthetic steps to create and purify the prodrug.
Enhanced Permeability: A lipophilic promoiety can be attached to a polar drug to increase its passive diffusion across the intestinal membrane.Inefficient Conversion: The conversion to the active drug may be incomplete or too slow, leading to reduced efficacy. The promoiety itself could also have toxicity.
Targeted Delivery: Some prodrugs are designed to be cleaved by specific enzymes at the target site.Altered Pharmacokinetics: The PK profile of the released drug may be different from that of the parent drug administered directly, requiring careful characterization.

For imidazo[1,2-b]pyridazines, a phosphate prodrug could be an excellent strategy if the parent molecule has a hydroxyl group and its primary challenge is solubility (BCS Class II/IV).

How does nanotechnology improve the delivery of these drugs?

Nanotechnology offers several platforms to overcome bioavailability challenges.[14][15] The primary advantage is the manipulation of materials at the nanometer scale to create drug delivery systems with unique properties.

  • Nanocrystals/Nanosuspensions: As discussed, this is a direct application where the drug itself is milled to nanoparticle size, increasing its dissolution rate.[10]

  • Polymeric Nanoparticles: The drug can be encapsulated within or conjugated to a biodegradable polymer matrix (e.g., PLGA). This can protect the drug from degradation in the GI tract, provide controlled release, and even target specific cells.

  • Lipid-Based Nanosystems: This includes nanoemulsions (similar to SEDDS but pre-formed) and solid lipid nanoparticles (SLNs), where the drug is dissolved in a solid lipid core.[9][16] These systems are excellent for highly lipophilic drugs and can enhance lymphatic uptake.

The diagram below illustrates how a lipid-based system like a SEDDS functions.

G cluster_0 In Capsule (Pre-Administration) cluster_1 In GI Tract (Post-Administration) cluster_2 At Gut Wall (Absorption) sedds SEDDS Formulation (Drug dissolved in Oil, Surfactant, Co-solvent) agitation Contact with GI Fluids + Gentle Agitation sedds->agitation emulsion Spontaneous Formation of Fine Oil-in-Water Micro/Nanoemulsion agitation->emulsion droplets Drug Partitioned Within Lipid Droplets emulsion->droplets absorption Increased Surface Area for Absorption Drug remains in solubilized state droplets->absorption bioavailability Enhanced Oral Bioavailability absorption->bioavailability

Caption: Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS).

Experimental Protocols

Protocol 1: Screening for Optimal Salt/Co-crystal Forms

This protocol outlines a small-scale screen to identify salt or co-crystal forms with improved aqueous solubility. This was successfully used for an imidazo[1,2-b]pyridazine antimalarial lead.[5]

Objective: To rapidly identify counter-ions or co-formers that significantly enhance the apparent solubility of a lead compound.

Materials:

  • Imidazo[1,2-b]pyridazine free base.

  • A library of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, malonic acid, fumaric acid).[5][6]

  • Solvents for slurry conversion (e.g., acetonitrile, ethanol, acetone).

  • 96-well plate, shaker, centrifuge.

  • HPLC with UV detector.

Methodology:

  • Preparation: Add an excess of the solid free base (e.g., 5 mg) to each well of a 96-well plate.

  • Counter-ion Addition: To each well, add a solution containing an equimolar amount of a selected acid in the chosen slurry solvent (e.g., 500 µL of acetonitrile). Include a control well with only the free base and solvent.

  • Equilibration: Seal the plate and place it on an orbital shaker at room temperature for 24-48 hours. This allows the system to reach equilibrium.

  • Phase Separation: Centrifuge the plate at high speed (e.g., 3000 rpm for 15 minutes) to pellet all solid material.

  • Sampling: Carefully remove a small aliquot (e.g., 100 µL) of the supernatant from each well. Be cautious not to disturb the solid pellet.

  • Quantification: Dilute the supernatant samples appropriately and analyze the concentration of the dissolved compound by a validated HPLC-UV method.

  • Solid Phase Analysis (Optional but Recommended): Analyze the remaining solid pellet by techniques like X-Ray Powder Diffraction (XRPD) to confirm the formation of a new crystalline salt form.

  • Analysis: Compare the supernatant concentrations. A significant increase in concentration compared to the control well indicates the formation of a more soluble salt or co-crystal. Successful salt formation can increase solubility by orders of magnitude.[5][6]

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) via Spray Drying

Objective: To prepare a solid, amorphous dispersion of an imidazo[1,2-b]pyridazine compound with a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • Imidazo[1,2-b]pyridazine compound.

  • Polymer (e.g., Kollidon® VA 64 (PVPVA) or HPMCAS).

  • Volatile organic solvent system capable of dissolving both drug and polymer (e.g., dichloromethane/methanol 1:1 v/v).

  • Benchtop spray dryer.

  • Dissolution testing apparatus (USP II, paddle).

  • FaSSIF (Fasted-State Simulated Intestinal Fluid).

Methodology:

  • Solution Preparation: Prepare a solution by completely dissolving the drug and polymer in the solvent system. A typical starting point is a 25% drug loading (w/w, drug relative to drug+polymer). For example, dissolve 250 mg of drug and 750 mg of PVPVA in 50 mL of solvent.

  • Spray Dryer Setup: Set the spray dryer parameters. These need to be optimized for each system, but typical starting points are:

    • Inlet Temperature: 80-120 °C (high enough to evaporate the solvent but low enough to prevent drug/polymer degradation).

    • Atomization/Gas Flow Rate: Adjusted to produce fine droplets.

    • Solution Feed Rate: A slow, controlled rate (e.g., 5 mL/min).

  • Spray Drying: Feed the solution through the spray dryer. The solvent rapidly evaporates from the atomized droplets, leaving behind fine particles of the solid drug-polymer dispersion. Collect the resulting powder from the cyclone.

  • Characterization:

    • Amorphous Nature: Confirm the absence of crystallinity using XRPD (which should show a broad "halo" instead of sharp Bragg peaks) and differential scanning calorimetry (DSC) (which should show a single glass transition temperature, Tg).

    • Potency: Determine the actual drug content in the powder using HPLC to ensure no drug was lost during the process.

  • Dissolution Testing:

    • Perform a dissolution test comparing the spray-dried ASD to the unformulated crystalline drug.

    • Use a non-sink condition in FaSSIF to observe the "spring and parachute" effect.

    • Add a fixed amount of powder (e.g., equivalent to 200 µg/mL final concentration if fully dissolved) to the dissolution vessel.

    • Take samples at regular intervals (e.g., 2, 5, 10, 15, 30, 60, 120 min), filter immediately, and analyze by HPLC.

  • Analysis: Plot concentration versus time. A successful ASD should show a rapid increase in concentration to a supersaturated level, far exceeding the solubility of the crystalline drug, followed by a gradual decline as it may eventually precipitate. This supersaturation window is key to enhancing absorption in vivo.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab. URL: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. Inventi Rapid: Pharm Tech. URL: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. URL: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. URL: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. URL: [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC - NIH. URL: [Link]

  • Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. PubMed. URL: [Link]

  • Cocrystal and Salt Forms of an Imidazopyridazine Antimalarial Drug Lead. PubMed. URL: [Link]

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm (RSC Publishing). URL: [Link]

  • 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism. The Journal of Pharmacology and Experimental Therapeutics. URL: [Link]

  • The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. ResearchGate. URL: [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. URL: [Link]

  • Imidazopyridazine. Wikipedia. URL: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. URL: [Link]

  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. URL: [Link]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central. URL: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. URL: [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. URL: [Link]

  • Physiochemical assessment of pharmaceutical salt forms. AIMS Press. URL: [Link]

  • Strategies to improve oral bioavailability. ResearchGate. URL: [Link]

  • Editorial on Special Issue: “Advances in Nanotechnology-Based Drug Delivery Systems”. MDPI. URL: [Link]

  • Strategies to improve oral drug bioavailability. Semantic Scholar. URL: [Link]

  • Nano based drug delivery systems: Emerging trends and future prospects. GSC Biological and Pharmaceutical Sciences. URL: [Link]

  • Inhalable Nanotechnology-Based Drug Delivery Systems for the Treatment of Inflammatory Lung Diseases. MDPI. URL: [Link]

Sources

Troubleshooting

Troubleshooting unexpected side reactions in imidazo[1,2-b]pyridazine functionalization

Technical Support Center: Imidazo[1,2-b]pyridazine Functionalization Welcome to the technical support center for the synthesis and functionalization of the imidazo[1,2-b]pyridazine scaffold. This versatile heterocyclic c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Imidazo[1,2-b]pyridazine Functionalization

Welcome to the technical support center for the synthesis and functionalization of the imidazo[1,2-b]pyridazine scaffold. This versatile heterocyclic core is a cornerstone in modern medicinal chemistry, forming the basis of numerous therapeutic agents, including the FDA-approved kinase inhibitor Ponatinib.[1][2] However, its unique electronic properties and the reactivity of its fused ring system can present significant challenges, leading to unexpected side reactions and difficulties in achieving desired regioselectivity.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the mechanistic underpinnings of these challenges and provide actionable, evidence-based solutions to streamline your research and development efforts.

Section 1: Issues in Core Scaffold Synthesis

The most common route to the imidazo[1,2-b]pyridazine core involves the condensation of a 3-aminopyridazine with an α-haloketone.[3] While seemingly straightforward, this initial cyclization is a critical step where side reactions can derail the entire synthetic sequence.

FAQ 1.1: My cyclization reaction between 3-aminopyridazine and an α-bromoketone is low-yielding and produces a regioisomeric byproduct. What is the cause?

Answer: This is a classic regioselectivity problem rooted in the nucleophilicity of the two nitrogen atoms in the 3-aminopyridazine starting material. In an unsubstituted 3-aminopyridazine, the ring nitrogen not adjacent to the amino group (N1) is often the most nucleophilic site.[3] Consequently, the initial alkylation by the α-bromoketone can occur at this undesired N1 position, leading to an intermediate that cannot undergo the subsequent intramolecular cyclization to form the desired imidazo[1,2-b]pyridazine scaffold.

Troubleshooting & Solution:

  • Strategic Halogenation of the Starting Material: The most effective solution is to use a 3-amino-6-halopyridazine (e.g., 3-amino-6-chloropyridazine) as your starting material. The presence of an electron-withdrawing halogen at the C6 position significantly reduces the nucleophilicity of the adjacent N1 nitrogen. This electronic modulation directs the initial alkylation to the desired ring nitrogen (N2), which is adjacent to the amino group, thereby facilitating efficient cyclization to the correct imidazo[1,2-b]pyridazine product.[3]

  • Reaction Conditions: The reaction is typically performed under mild basic conditions, such as with sodium bicarbonate, in a protic solvent like ethanol.[3] Harsher bases can lead to decomposition and other side reactions.

G cluster_0 Undesired Pathway (Unsubstituted 3-Aminopyridazine) cluster_1 Desired Pathway (6-Halo-3-Aminopyridazine) N1_attack Preferential Alkylation at N1 (More Nucleophilic Nitrogen) dead_end Non-productive Intermediate (Cyclization Blocked) N1_attack->dead_end start_A start_A start_A->N1_attack Side Reaction N2_attack Alkylation at N2 (N1 Nucleophilicity Suppressed by Halogen) cyclization Intramolecular Cyclization N2_attack->cyclization product Imidazo[1,2-b]pyridazine Core cyclization->product start_B start_B start_B->N2_attack Controlled Reaction

Caption: Control of regioselectivity in core synthesis.

Section 2: Regioselectivity in C-H Functionalization

Direct C-H functionalization is a powerful, atom-economical strategy for elaborating the imidazo[1,2-b]pyridazine core.[4] However, achieving site-selectivity is paramount.

FAQ 2.1: I am attempting a palladium-catalyzed direct C-H arylation. Which position is most likely to react, and why am I observing a mixture of products?

Answer: The electronic landscape of the imidazo[1,2-b]pyridazine ring dictates the regioselectivity of C-H functionalization. The C3 position is the most electron-rich and sterically accessible carbon on the imidazole ring, making it the most favorable site for electrophilic attack and many transition-metal-catalyzed C-H activation processes.[1] DFT calculations have supported a concerted metalation-deprotonation (CMD) mechanism for Pd-catalyzed reactions, which preferentially occurs at C3.[1]

Troubleshooting Side Reactions (Formation of other isomers):

  • Over-activation/Harsh Conditions: Excessively high temperatures or highly active catalysts can overcome the intrinsic selectivity, leading to functionalization at less reactive sites like C7 or C8.

  • Steric Hindrance: If your starting material has a bulky substituent at the C2 position, it can sterically hinder the approach of the catalyst to the C3 position, potentially allowing for competitive functionalization at other sites.

  • Directing Group Effects: The presence of a directing group can override the inherent reactivity of the C3 position. Analyze your substrate for any functional groups that could chelate to the metal center and direct the C-H activation to a different position.

Recommended Protocol for Selective C3-Arylation:

A typical starting point involves using a palladium catalyst like Pd(OAc)₂, an oxidant, and a suitable ligand.

ComponentExampleTypical LoadingPurpose
Catalyst Pd(OAc)₂2-10 mol%Facilitates C-H activation
Oxidant Ag₂CO₃ or Cu(OAc)₂1.5 - 3.0 equiv.Regenerates the active Pd(II) catalyst
Ligand None, or phosphine-basedVariesModulates catalyst reactivity and stability
Solvent Toluene, Dioxane, or DMA-Solubilizes reactants and influences reactivity
Temperature 100-140 °C-Provides energy for C-H activation

This table provides a general guideline. Optimization is crucial for each specific substrate.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

Pre-functionalized imidazo[1,2-b]pyridazines, typically bearing a halogen at C3 or C6, are common precursors for building molecular complexity via cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Stille.[4][5]

FAQ 3.1: My Suzuki-Miyaura coupling on a 6-chloro-imidazo[1,2-b]pyridazine is failing, and I primarily observe hydrodehalogenation (replacement of -Cl with -H). What is happening?

Answer: Hydrodehalogenation is a notorious side reaction in palladium-catalyzed cross-couplings, especially with electron-rich heterocyclic systems. It arises from competing pathways that intercept the catalytic cycle. The primary causes are:

  • β-Hydride Elimination: If the organopalladium intermediate can access a β-hydride, elimination can occur. However, for aryl halides, this is not the primary route.

  • Protodeboronation of Boronic Acid: The base can promote the cleavage of the C-B bond of the boronic acid, reducing its effective concentration.

  • Reductive Dehalogenation of the Pd(II) Intermediate: The key issue is often the undesired reduction of the Ar-Pd(II)-X intermediate back to an Ar-H species before transmetalation can occur. This can be promoted by certain bases, solvents (especially those that can act as hydride sources, like isopropanol), or catalyst decomposition.

Troubleshooting & Solutions:

  • Choice of Base: The base is critical. Very strong or poorly soluble bases can exacerbate side reactions. Switch from strong inorganic bases like Cs₂CO₃ to milder or phosphate bases like K₃PO₄. Ensure the base is anhydrous.

  • Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or Buchwald-type biaryl phosphines) are often superior. They promote the desired reductive elimination step to form the C-C bond and can suppress side reactions.

  • Solvent System: Use anhydrous, aprotic solvents like 1,4-dioxane or toluene. Avoid alcohols unless they are part of a carefully optimized mixed-solvent system.

  • Catalyst Precursor: Use a well-defined Pd(0) source (e.g., Pd₂(dba)₃) or a pre-catalyst that activates reliably under the reaction conditions.

G Start Ar-Pd(II)-L2-X Intermediate Transmetalation Transmetalation with R-B(OH)2 Start->Transmetalation Desired Path Side_Reaction Reductive Dehalogenation (Hydrodehalogenation) Start->Side_Reaction Competing Path Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Product Desired Product Ar-R Reductive_Elimination->Product Catalyst_Regen Pd(0)L2 Product->Catalyst_Regen Byproduct Side Product Ar-H Side_Reaction->Byproduct Byproduct->Catalyst_Regen

Caption: Competing pathways in a cross-coupling reaction.

Section 4: Halogenation Side Reactions

Selective halogenation is often the first step to enable cross-coupling chemistry. However, controlling the stoichiometry and regioselectivity can be challenging.

FAQ 4.1: I am trying to selectively mono-brominate my imidazo[1,2-a]pyridine at C3 with NBS, but I'm getting di-brominated products and other isomers. How can I improve selectivity?

Answer: While this question refers to the related imidazo[1,2-a]pyridine scaffold, the principles are directly applicable to imidazo[1,2-b]pyridazines. The C3 position is the most nucleophilic and kinetically favored site for electrophilic halogenation. The formation of multiple products indicates that the reaction conditions are too harsh or the reagent is too reactive, overcoming the intrinsic selectivity.

Troubleshooting & Solutions:

  • Control Stoichiometry: Carefully control the amount of the halogenating agent. Use precisely 1.0 equivalent of N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

  • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to slow down the reaction rate and enhance kinetic selectivity. Add the halogenating agent slowly and portion-wise.

  • Choice of Halogen Source: NBS and NCS are generally good choices. For a milder approach, consider using sources like sodium bromite (NaBrO₂) or sodium chlorite (NaClO₂), which can provide excellent regioselectivity under transition-metal-free conditions.[6]

  • Solvent: Acetonitrile (MeCN) or dichloromethane (DCM) are common solvents. The choice of solvent can influence the reactivity of the halogenating agent.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C6-Position

This protocol is a starting point and requires optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 6-halo-imidazo[1,2-b]pyridazine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4.4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk flask.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of ~0.1 M).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. (n.d.). National Institutes of Health. [Link]

  • El Akkaoui, A., Koubachi, J., El Kazzouli, S., Berteina-Raboin, S., et al. (2008). Efficient and regioselective functionalization of imidazo[1,2-b]pyridazines via palladium-catalyzed cross-coupling reaction and SNAr. Tetrahedron Letters.
  • Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. (2021). ResearchGate. [Link]

  • Efficient and regioselective functionalization of imidazo[1,2-b]pyridazines via palladium-catalyzed cross-coupling reaction and SNAr. (n.d.). ResearchGate. [Link]

  • Cai, Z., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. [Link]

  • The pharmacologically active imidazo[1,2-b]pyridazine derivatives. (2021). ResearchGate. [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Royal Society of Chemistry. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). National Institutes of Health. [Link]

  • Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (n.d.). ResearchGate. [Link]

  • Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. (2018). ResearchGate. [Link]

  • Synthesis of Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrazines and Imidazo[1,2-b]pyridazines by Multicomponent Reactions Using Green Solvents. (2023). ResearchGate. [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (2022). National Institutes of Health. [Link]

  • Imidazo[1,2-b]pyridazines and an imidazo[l,2-a]pyrazine from pyridazin- and pyrazin-amines. (n.d.). ResearchGate. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). National Institutes of Health. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI. [Link]

  • Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. (n.d.). Royal Society of Chemistry. [Link]

  • HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. (2018). National Institutes of Health. [Link]

Sources

Optimization

Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling Reactions for Imidazo[1,2-b]pyridazine Functionalization

Welcome to the dedicated technical support center for the functionalization of the imidazo[1,2-b]pyridazine scaffold. This privileged heterocyclic core is a cornerstone in medicinal chemistry, forming the basis of numero...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the functionalization of the imidazo[1,2-b]pyridazine scaffold. This privileged heterocyclic core is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents, including the FDA-approved kinase inhibitor, ponatinib.[1][2] However, its nitrogen-rich nature and specific electronic properties can present unique challenges in palladium-catalyzed cross-coupling reactions.

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and achieve efficient, high-yielding syntheses.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific issues you might encounter during your experiments. Each problem is followed by a diagnosis of potential causes and a series of actionable solutions.

Issue 1: Low to No Product Yield

Q: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with an imidazo[1,2-b]pyridazine substrate is showing minimal or no conversion. Where should I start my investigation?

A: This is a common and frustrating issue. A systematic approach is key to identifying the root cause.[3]

  • Potential Cause 1: Catalyst Inactivity or Deactivation. The nitrogen atoms in the imidazo[1,2-b]pyridazine ring can act as ligands for the palladium center, leading to catalyst poisoning and deactivation.[4] This is a prevalent issue, particularly with nitrogen-rich heterocycles.

    • Solution:

      • Ligand Selection is Critical: Employ bulky, electron-rich phosphine ligands. Ligands such as XPhos, SPhos, and RuPhos can create steric hindrance that prevents the nitrogen of your heterocycle from coordinating with the palladium catalyst.[4] N-heterocyclic carbene (NHC) ligands are also highly effective due to their strong sigma-donating properties, which can facilitate the oxidative addition step.[4]

      • Utilize Precatalysts: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, consider using pre-formed palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts).[4] These can generate the active catalyst more cleanly and efficiently.[4]

      • Slow Addition: Adding the imidazo[1,2-b]pyridazine coupling partner slowly to the reaction mixture can help maintain a low concentration, thereby reducing its inhibitory effect on the catalyst.[4]

  • Potential Cause 2: Inadequate Reaction Conditions. The chosen conditions may not be optimal for this specific heterocyclic system.

    • Solution:

      • Temperature: The oxidative addition step is often rate-limiting.[3] If your reaction is sluggish, a stepwise increase in temperature may be necessary.

      • Solvent and Degassing: Ensure your solvents (e.g., toluene, dioxane, THF) are rigorously degassed to remove oxygen, which can deactivate the palladium catalyst.[5]

      • Base Selection: The choice and strength of the base are crucial. For Suzuki reactions, bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are common.[5] The presence of water can be essential for the activity of some inorganic bases.[5] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required.

  • Potential Cause 3: Poor Reagent Quality. Impurities in your starting materials can poison the catalyst.[5]

    • Solution:

      • Purity: Ensure your halo-imidazo[1,2-b]pyridazine and your coupling partner (e.g., boronic acid, amine) are of high purity. Recrystallization or chromatography may be necessary.

      • Anhydrous Conditions: For many cross-coupling reactions, especially those involving organometallic reagents, ensure that all glassware, solvents, and reagents are scrupulously dried.[4]

Issue 2: Significant Side Product Formation

Q: My reaction is proceeding, but I'm observing significant amounts of side products like homocoupled starting materials or protodehalogenation. How can I suppress these unwanted reactions?

A: The formation of side products indicates that alternative reaction pathways are competing with your desired cross-coupling.

  • Side Product 1: Homocoupling. This results in the formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.[4]

    • Cause: The presence of oxygen can promote the homocoupling of boronic acids.[4] Excess Pd(II) species at the start of the reaction can also contribute.[6]

    • Solution:

      • Rigorous Degassing: Thoroughly degas your reaction mixture and solvents with an inert gas like argon or nitrogen.[6]

      • Use Pd(0) Source: Employing a Pd(0) source or a precatalyst can minimize the initial concentration of Pd(II).[6]

  • Side Product 2: Protodehalogenation/Protodeborylation. This involves the undesired replacement of the halogen or boron group with a hydrogen atom.[4] Heteroaryl boronic acids are particularly prone to this.[4]

    • Cause: The presence of a proton source (like water or alcohol) in the reaction mixture.[4] The choice of base can also influence the rate of this side reaction.[4]

    • Solution:

      • Anhydrous Conditions: Use thoroughly dried solvents and reagents.[4]

      • Base Screening: Screen different bases to find one that favors the cross-coupling pathway.

      • Use Boronic Esters: Pinacol esters of boronic acids are often more stable and less susceptible to protodeboronation.[5]

      • Active Catalyst System: A highly active catalyst that promotes rapid oxidative addition may outcompete the dehalogenation pathway.[4]

Frequently Asked Questions (FAQs)

Q1: Which positions on the imidazo[1,2-b]pyridazine ring are most reactive for cross-coupling?

A1: The reactivity of different positions on the imidazo[1,2-b]pyridazine core can be influenced by both electronic and steric factors. Generally, functionalization has been successfully demonstrated at various positions, including C3 and C6, through reactions like Sonogashira, Suzuki, and Stille couplings.[7][8] The specific regioselectivity can often be controlled by the choice of catalyst, ligands, and reaction conditions.[8]

Q2: I am performing a Buchwald-Hartwig amination. What are the key parameters to consider for the imidazo[1,2-b]pyridazine system?

A2: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[9] For imidazo[1,2-b]pyridazines, consider the following:

  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., Xantphos, XPhos) is often effective.[10]

  • Base: A strong, non-nucleophilic base is typically required. Cesium carbonate (Cs₂CO₃) and potassium tert-butoxide (KOt-Bu) are common choices.[10][11]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard.

Q3: For a Sonogashira coupling, is a copper co-catalyst always necessary?

A3: While the classic Sonogashira reaction employs both palladium and copper co-catalysts, copper-free versions have been developed.[12] The copper co-catalyst can sometimes lead to the formation of alkyne homocoupling (Glaser coupling) as a side product.[13] If you are observing this side product, a copper-free protocol might be beneficial.

Q4: My imidazo[1,2-b]pyridazine starting material has poor solubility. How can I address this?

A4: Poor solubility can significantly hinder reaction rates.[4]

  • Solvent Screening: Test a range of solvents or solvent mixtures to find one that provides better solubility at the desired reaction temperature.

  • Higher Temperature: Increasing the reaction temperature can improve solubility.

  • Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst may be employed to facilitate the reaction between components in different phases.

Experimental Protocols & Data

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of a halo-imidazo[1,2-b]pyridazine. Optimization will likely be required for your specific substrate.

  • To an oven-dried reaction vessel, add the halo-imidazo[1,2-b]pyridazine (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and the ligand (if not using a precatalyst).

  • Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Ligand Selection Guide for Challenging Couplings

For substrates prone to catalyst poisoning, the choice of ligand is paramount. The table below offers a comparison for a hypothetical challenging coupling.

LigandGeneral CharacteristicsTypical Application
XPhos Bulky, electron-rich biaryl phosphineGeneral for challenging Suzuki and Buchwald-Hartwig couplings.[4]
SPhos Similar to XPhos, often provides complementary resultsUseful when XPhos gives suboptimal results.[4]
RuPhos Electron-rich and sterically hinderedEffective for a wide range of cross-coupling reactions.[4]
IPr (NHC Ligand) Strong sigma-donor, sterically demandingCan be highly effective for substrates that poison phosphine-based catalysts.[4]

Visualizing the Process

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R'-M PdII_R R-Pd(II)-R' L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 + R-R' R-X R-X R'-M R'-M R-R' R-R'

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Troubleshooting Workflow for Low Yield

G Start Low or No Yield Observed CheckReagents Verify Reagent Quality (Purity, Anhydrous?) Start->CheckReagents CheckSetup Check Reaction Setup (Inert Atmosphere, Temp?) Start->CheckSetup CatalystIssue Suspect Catalyst Deactivation? CheckReagents->CatalystIssue CheckSetup->CatalystIssue OptimizeLigand Screen Bulky/NHC Ligands Use Precatalyst CatalystIssue->OptimizeLigand Yes OptimizeConditions Adjust Temperature/Base/Solvent CatalystIssue->OptimizeConditions No Success Improved Yield OptimizeLigand->Success Reassess Reassess Strategy OptimizeLigand->Reassess OptimizeConditions->Success OptimizeConditions->Reassess

Caption: A systematic workflow for troubleshooting low-yield reactions.

References

  • Technical Support Center: Cross-Coupling of Nitrogen Heterocycles. (n.d.). Benchchem.
  • Sonogashira cross-coupling of 3-bromo-2-imidazo[1,2-b]pyridazine 39. (n.d.). ResearchGate.
  • Sonogashira coupling with Fe/ppm Pd NPs for the synthesis of Ponatinib intermediate 64. (2025, January). ResearchGate.
  • Efficient and regioselective functionalization of imidazo[1,2-b]pyridazines via palladium-catalyzed cross-coupling reaction and SNAr. (n.d.). Sci-Hub.
  • Efficient and regioselective functionalization of imidazo[1,2-b]pyridazines via palladium-catalyzed cross-coupling reaction and SNAr | Request PDF. (2025, August 6). ResearchGate.
  • Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. (2021, September 7). ResearchGate.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. (n.d.). Benchchem.
  • Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions. (n.d.). Benchchem.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry.
  • Technical Support Center: Optimization of Pyridazine Coupling Reactions. (n.d.). Benchchem.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI.
  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021, December 15). PubMed.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine Scaffolds in Modern Drug Discovery

Introduction In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of bioactive compounds, earning them the designation of "privileged scaffolds." The imidazo[1,2-b]py...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of bioactive compounds, earning them the designation of "privileged scaffolds." The imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine cores are exemplary members of this class. These fused heterocyclic systems, composed of an imidazole ring fused to either a pyridazine or a pyridine ring, serve as the foundational architecture for numerous therapeutic agents. Their rigid structures provide a well-defined three-dimensional orientation for substituent groups, facilitating precise interactions with biological targets. Furthermore, the presence of multiple nitrogen atoms offers key hydrogen bonding capabilities and allows for the fine-tuning of physicochemical properties.

This guide provides an in-depth comparative analysis of these two scaffolds. We will dissect their synthetic accessibility, contrast their fundamental physicochemical characteristics, and explore their diverse applications across various therapeutic areas. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to strategically select and optimize these scaffolds for the rational design of next-generation therapeutics.

Part 1: A Comparative Analysis of Synthetic Strategies

The synthetic routes to both scaffolds often share a common disconnection approach, typically involving the condensation of an amino-heterocycle with a carbonyl compound or its equivalent. However, the nuances of the starting materials and reaction conditions reveal important distinctions.

Synthesis of Imidazo[1,2-a]pyridines

The construction of the imidazo[1,2-a]pyridine core is well-established, with the most prevalent method being the condensation of a 2-aminopyridine derivative with an α-haloketone.[1][2] This versatile reaction, often referred to as the Tschitschibabin reaction, is robust and tolerates a wide array of functional groups. Beyond this classic approach, modern organic synthesis has introduced several powerful alternatives:

  • Multi-component Reactions: Three-component coupling reactions involving a 2-aminopyridine, an aldehyde, and a terminal alkyne, often catalyzed by copper, provide a highly efficient route to diverse derivatives.[1]

  • Copper-Catalyzed Oxidative Cyclizations: The reaction of 2-aminopyridines with substrates like nitroolefins, using air as a green oxidant, has emerged as an environmentally conscious alternative.[3][4]

  • Tandem and Cascade Reactions: Innovative cascade reactions combining nitroolefins with 2-aminopyridines, catalyzed by Lewis acids such as FeCl₃, enable the direct synthesis of 3-unsubstituted imidazo[1,2-a]pyridines.[1]

Synthesis of Imidazo[1,2-b]pyridazines

The synthesis of the imidazo[1,2-b]pyridazine scaffold follows a similar logic, primarily relying on the condensation of a 3-aminopyridazine with an α-bromoketone.[5] A critical consideration in this synthesis is regioselectivity. The 3-aminopyridazine precursor contains two ring nitrogen atoms, and alkylation can potentially occur at the nitrogen not adjacent to the amino group, which would prevent the desired cyclization.[6] To circumvent this, synthetic chemists often employ 3-amino-6-halopyridazines as starting materials. The presence of a halogen at the 6-position deactivates the adjacent nitrogen, ensuring the initial alkylation occurs at the correct position to facilitate the subsequent intramolecular cyclization.[5][6] This strategic choice is fundamental to achieving good yields of the desired fused product.[5]

Comparative Synthetic Overview

The core difference in the synthesis of these two scaffolds lies in the starting amine: a 2-aminopyridine versus a 3-aminopyridazine. While both frequently employ α-haloketones as reaction partners, the synthesis of the imidazo[1,2-b]pyridazine system requires careful consideration of regioselectivity, a challenge elegantly solved by using halogenated precursors.

G cluster_0 Imidazo[1,2-a]pyridine Synthesis cluster_1 Imidazo[1,2-b]pyridazine Synthesis a_start 2-Aminopyridine a_product Imidazo[1,2-a]pyridine a_start->a_product Condensation a_start->a_product a_start->a_product a_reagent1 α-Haloketone a_reagent1->a_product a_reagent2 Aldehyde + Alkyne (Multi-component) a_reagent2->a_product a_reagent3 Nitroolefin (Oxidative Coupling) a_reagent3->a_product b_start 3-Amino-6-halopyridazine (Regiocontrol) b_product Imidazo[1,2-b]pyridazine b_start->b_product Condensation b_reagent1 α-Bromoketone b_reagent1->b_product G node_receptor Receptor Tyrosine Kinase (e.g., BCR-ABL, VEGFR) node_pi3k PI3K/Akt/mTOR Pathway node_receptor->node_pi3k Phosphorylation & Activation node_ras RAS/MAPK Pathway node_receptor->node_ras Phosphorylation & Activation node_scaffold Scaffold (Imidazo[1,2-b]pyridazine or Imidazo[1,2-a]pyridine) node_scaffold->node_receptor Competitive Inhibition node_atp ATP node_atp->node_receptor Binds to ATP Pocket node_outcome Cell Proliferation, Survival, Angiogenesis node_pi3k->node_outcome Signal Transduction node_ras->node_outcome Signal Transduction

Caption: Mechanism of action for kinase inhibitors based on imidazopyridine/pyridazine scaffolds.

Part 4: Experimental Protocols

To provide a practical context, this section details representative experimental procedures for the synthesis and biological evaluation of these scaffolds.

Protocol 1: Synthesis of a 2-(4'-aminophenyl)-6-chloroimidazo[1,2-b]pyridazine

This protocol is adapted from methodologies used in the synthesis of amyloid plaque imaging agents. [5] Causality: The reaction proceeds via an initial SN2 reaction where the more nucleophilic ring nitrogen of 3-amino-6-chloropyridazine attacks the α-carbon of the bromoketone, displacing the bromide. This is followed by an intramolecular condensation between the exocyclic amine and the ketone, which, after dehydration, forms the fused imidazole ring. The chloro-substituent at the 6-position is crucial for directing the initial N-alkylation.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add 3-amino-6-chloropyridazine (1.0 eq), 2-bromo-1-(4'-nitrophenyl)ethan-1-one (1.1 eq), and sodium bicarbonate (2.0 eq).

  • Solvent Addition: Add anhydrous ethanol as the solvent to achieve a concentration of approximately 0.1 M with respect to the aminopyridazine.

  • Reflux: Heat the mixture to reflux (approximately 78 °C) and stir vigorously under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the solid precipitate and wash it with cold ethanol to remove excess reagents and salts.

  • Purification (Intermediate): The resulting solid, 6-chloro-2-(4'-nitrophenyl)imidazo[1,2-b]pyridazine, can be purified further by recrystallization from ethanol or by column chromatography on silica gel if necessary.

  • Nitro Reduction: Dissolve the purified nitro-intermediate in a mixture of ethanol and water. Add iron powder (5.0 eq) and ammonium chloride (1.0 eq). Heat the mixture to reflux for 2-3 hours.

  • Final Workup and Purification: After cooling, filter the reaction mixture through a pad of celite to remove the iron salts, washing with ethanol. Concentrate the filtrate under reduced pressure. The residue can then be purified by column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product, 2-(4'-aminophenyl)-6-chloroimidazo[1,2-b]pyridazine.

Protocol 2: In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay)

This protocol describes a standard high-throughput method to determine the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis (Mtb).

Causality: The Alamar Blue (resazurin) assay is a colorimetric method that measures cell viability. Metabolically active Mtb cells reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin. The absence of this color change indicates bacterial death or growth inhibition.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of 2-fold serial dilutions in a 96-well microplate using Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Inoculum Preparation: Grow Mycobacterium tuberculosis H37Rv strain to mid-log phase in 7H9 broth. Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute it 1:20 in fresh broth to use as the inoculum.

  • Inoculation: Add 100 µL of the Mtb inoculum to each well of the microplate containing the serially diluted compounds. Include positive (cells + broth, no drug) and negative (broth only) controls.

  • Incubation: Seal the plate with a breathable membrane or in a secondary container and incubate at 37 °C for 7 days.

  • Assay Development: After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

  • Reading: Re-incubate the plate for 24 hours at 37 °C. After incubation, visually inspect for a color change (blue to pink). The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Conclusion

The imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine scaffolds, while structurally similar, offer distinct and complementary profiles for drug discovery.

  • Imidazo[1,2-a]pyridine remains a scaffold of choice for CNS-acting agents and has a strong track record in the development of anti-infectives, particularly against tuberculosis. Its inherent fluorescent properties also present unique opportunities for chemical biology and diagnostics.

  • Imidazo[1,2-b]pyridazine has proven itself as a premier scaffold in oncology and inflammation, largely due to the success of Ponatinib and the scaffold's ability to generate potent kinase inhibitors. The strategic introduction of a second nitrogen atom provides a powerful tool to reduce lipophilicity and modulate pharmacokinetic properties, a feature that has been astutely exploited in the design of next-generation inhibitors and CNS agents.

The choice between these two privileged structures is not arbitrary but a calculated decision based on the therapeutic target, the desired property profile, and the specific challenges encountered during lead optimization. Understanding their comparative synthesis, properties, and biological potential empowers medicinal chemists to navigate the complex path of drug discovery with greater precision and success.

References

  • Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Available from: [Link]

  • Zhi-Xin Cui, et al. Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry.
  • Nicolas Isambert, et al. Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. Journal of Medicinal Chemistry.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • M. L. G. C. De Souza, et al. Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. Journal of Medicinal Chemistry.
  • Majji G., et al. Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • Hao-Ting Chen, et al. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters.
  • Rui-Long Yan, et al. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry.
  • Hao-Ting Chen, et al. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Med. Chem. Lett., 2010, 1(3), pp. 105-109. Available from: [Link]

  • Amanda Garrido, et al. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry.
  • Larissa A. P. Ferreira, et al. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 2026.
  • A. Husain, et al. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets.
  • S. G. K. Kumar, et al. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters.
  • Burhan Akkurt. On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • A. Husain, et al. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infect Disord Drug Targets, 2024;24(8):e200324228067.
  • Y. Li, et al. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry.
  • A. S. Tasker, et al. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry.
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Journal of Chemistry.
  • S. K. Majumdar, et al. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
  • S. R. Thatipamula, et al. Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals.
  • Andrew S. Tasker, et al. Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry.
  • T. Inami, et al. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters.
  • E. I. Lozinskaya, et al. Physicochemical properties of imidazo-pyridine protic ionic liquids.
  • The pharmacologically active imidazo[1,2‐b]pyridazine derivatives.
  • Imidazo[1,2-b]pyridazine - Physico-chemical Properties. ChemBK.
  • Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity.
  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.
  • Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi.
  • Biologically active imidazo[1,2-b]pyridazines.
  • W. J. Guo, et al. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters.
  • S. P. G. Costa, et al.
  • Imidazo[1,2-b]pyridazine. ChemicalBook.
  • Imidazo(1,2-b)pyridazine. PubChem.
  • Imidazo(1,2-a)pyridine. PubChem.
  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • A Technical Guide to the Fluorescence Properties of Novel Imidazo[1,2-a]Pyridine Deriv
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed.

Sources

Comparative

A Comparative Guide to 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine and Other Kinase Inhibitors in Oncology

For Researchers, Scientists, and Drug Development Professionals In the landscape of oncology drug discovery, the pursuit of potent and selective kinase inhibitors remains a cornerstone of targeted therapy. Kinases, enzym...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the pursuit of potent and selective kinase inhibitors remains a cornerstone of targeted therapy. Kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets. The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent kinase inhibition.[1] This guide provides an in-depth comparison of a representative member of this class, 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine, with other prominent kinase inhibitors, focusing on their performance against key oncogenic kinases such as AXL, VEGFR2, and Tie-2.

The Rise of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is a bicyclic heteroaromatic system that has garnered significant attention in recent years due to its versatile biological activities.[2] Its structural features allow for diverse substitutions, enabling the fine-tuning of inhibitory potency and selectivity against various kinase targets. Several imidazo[1,2-b]pyridazine derivatives have shown promise as inhibitors of key kinases implicated in cancer, including cyclin-dependent kinases (CDKs), mTOR, PIM kinases, and Bruton's tyrosine kinase (BTK).[3][4] The trifluoromethyl group at the 2-position is a common modification in medicinal chemistry known to enhance metabolic stability and cell permeability, making 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine an interesting candidate for kinase inhibition.

Comparative Analysis of Kinase Inhibitory Profiles

A direct comparison of the kinase inhibitory activity of 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine with established inhibitors is crucial for understanding its therapeutic potential. Due to the limited publicly available data on the specific compound "2-(Trifluoromethyl)imidazo[1,2-b]pyridazine," this guide will utilize data from closely related 2-(trifluoromethyl)imidazo[1,2-b]pyridazine derivatives as a surrogate for comparative analysis.

Key Kinase Targets in Oncology:
  • AXL: A receptor tyrosine kinase involved in cell survival, proliferation, migration, and drug resistance.[5]

  • VEGFR2: The main mediator of the pro-angiogenic effects of VEGF, crucial for tumor growth and metastasis.[6]

  • Tie-2: A receptor tyrosine kinase primarily expressed on endothelial cells, playing a role in angiogenesis and vascular stability.

The following tables summarize the available inhibitory activity data for 2-(trifluoromethyl)imidazo[1,2-b]pyridazine derivatives and other well-known kinase inhibitors against these key targets.

Kinase Target2-(Trifluoromethyl)imidazo[1,2-b]pyridazine DerivativeIC50 (nM)Reference(s)
VEGFR2 N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide7.1[5][6]
Tie-2 N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide>5100[5]

Table 1: Kinase Inhibitory Activity of a 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine Derivative. This table highlights the potent and selective inhibition of VEGFR2 by a representative compound from this class.

InhibitorAXL IC50 (nM)VEGFR2 IC50 (nM)Tie-2 IC50 (nM)Reference(s)
Foretinib 111.9-[5]
Cabozantinib 70.03514.3[5]
Merestinib 1.33.0-[5]
Sunitinib -2.2-[7]
Sorafenib -90-[7]
Axitinib -0.21.6
Regorafenib -4.213[8]

Table 2: Comparative IC50 Values of Selected Kinase Inhibitors. This table provides a snapshot of the potency of various kinase inhibitors against key oncogenic targets.

Cellular Activity: A Head-to-Head Comparison

Beyond enzymatic assays, evaluating the anti-proliferative activity of these inhibitors in cancer cell lines is essential. The following table presents the IC50 values of a series of 2-(2-(trifluoromethyl)-6-(substituted)imidazo[1,2-b]pyridazin-3-yl)-N-(substituted)acetamide derivatives against two human cancer cell lines.

CompoundMCF-7 (Breast Cancer) IC50 (µM)WRL-68 (Liver Cancer) IC50 (µM)Reference(s)
9e 1.741.98
9g 2.142.45
9h 1.982.11
Doxorubicin (Control) 1.121.24

Table 3: Anti-proliferative Activity of 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine Derivatives. The data indicates that these compounds exhibit significant anti-proliferative effects against cancer cell lines.

Mechanistic Insights: Visualizing Signaling Pathways

Understanding how these inhibitors exert their effects at a molecular level is critical. The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by AXL, VEGFR2, and Tie-2 inhibitors.

AXL_Signaling_Pathway GAS6 Gas6 AXL AXL Receptor GAS6->AXL Binds PI3K PI3K AXL->PI3K ERK ERK AXL->ERK STAT3 STAT3 AXL->STAT3 Metastasis Metastasis & Invasion AXL->Metastasis Drug_Resistance Drug Resistance AXL->Drug_Resistance AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation STAT3->Proliferation AXL_Inhibitor AXL Inhibitor AXL_Inhibitor->AXL Inhibits

Figure 1: AXL Signaling Pathway and Point of Inhibition. This diagram illustrates how AXL activation by its ligand Gas6 triggers downstream signaling cascades promoting cancer progression and how AXL inhibitors block this process.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Endothelial_Cell Endothelial Cell Proliferation, Migration, & Survival PKC->Endothelial_Cell Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Endothelial_Cell AKT Akt PI3K->AKT AKT->Endothelial_Cell Angiogenesis Angiogenesis Endothelial_Cell->Angiogenesis VEGFR2_Inhibitor VEGFR2 Inhibitor VEGFR2_Inhibitor->VEGFR2 Inhibits

Figure 2: VEGFR2 Signaling Pathway and Inhibition. This diagram shows the activation of VEGFR2 by VEGF, leading to angiogenesis, and the inhibitory action of VEGFR2 inhibitors.

Tie2_Signaling_Pathway Ang1 Angiopoietin-1 Tie2 Tie2 Receptor Ang1->Tie2 Activates Ang2 Angiopoietin-2 Ang2->Tie2 Antagonizes/ Activates Vessel_Destabilization Vessel Destabilization & Angiogenesis Ang2->Vessel_Destabilization PI3K PI3K Tie2->PI3K AKT Akt PI3K->AKT Vessel_Stabilization Vessel Maturation & Stabilization AKT->Vessel_Stabilization Tie2_Inhibitor Tie2 Inhibitor Tie2_Inhibitor->Tie2 Inhibits

Figure 3: Tie-2 Signaling Pathway and Inhibition. This diagram depicts the dual role of Angiopoietins in regulating vascular stability through the Tie-2 receptor and how Tie-2 inhibitors can modulate this process.

Experimental Methodologies: A Guide for the Bench Scientist

To ensure the reproducibility and validity of research findings, detailed experimental protocols are indispensable. The following sections provide step-by-step methodologies for key assays used in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Kinase of interest (e.g., AXL, VEGFR2, Tie-2)

  • Kinase-specific substrate

  • ATP

  • Test compounds (e.g., 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10-fold serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • In a well of a 96-well plate, add 2.5 µL of the test compound solution or DMSO (vehicle control).

    • Add 2.5 µL of the kinase solution and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a solution containing the kinase substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.[8]

Kinase_Inhibition_Assay cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection Compound Dilution 1. Prepare serial dilutions of inhibitor Add Compound to Plate 2. Add inhibitor to 96-well plate Compound Dilution->Add Compound to Plate Add Kinase 3. Add kinase and pre-incubate Add Substrate/ATP Mix 4. Initiate reaction with substrate and ATP Add Kinase->Add Substrate/ATP Mix Incubate 5. Incubate at 30°C Add Substrate/ATP Mix->Incubate Add ADP-Glo Reagent 6. Stop reaction and deplete ATP Add Kinase Detection Reagent 7. Convert ADP to ATP and generate light Add ADP-Glo Reagent->Add Kinase Detection Reagent Read Luminescence 8. Measure luminescence to determine activity Add Kinase Detection Reagent->Read Luminescence

Figure 4: Workflow for a Luminescence-Based Kinase Inhibition Assay. This diagram outlines the key steps involved in determining the IC50 value of a kinase inhibitor.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, WRL-68)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Incubation:

    • Remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

    • Incubate the plate at 37°C for 4 hours.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value from the dose-response curve.[9][10][11][12]

MTT_Assay_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Reaction cluster_3 Measurement Seed Cells 1. Seed cells in 96-well plate Incubate Overnight 2. Allow cells to adhere Seed Cells->Incubate Overnight Add Inhibitor 3. Treat cells with various concentrations Incubate for 48-72h 4. Incubate for defined period Add Inhibitor->Incubate for 48-72h Add MTT 5. Add MTT solution to each well Incubate for 4h 6. Allow formazan crystal formation Add MTT->Incubate for 4h Solubilize Formazan 7. Add solubilization solution Read Absorbance 8. Measure absorbance at 570 nm Solubilize Formazan->Read Absorbance

Figure 5: Workflow for the MTT Cell Viability Assay. This diagram details the process of assessing the anti-proliferative effects of a compound on cancer cells.

Western Blot Analysis of Kinase Signaling Pathways

This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules.

Materials:

  • Cancer cell lines

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AXL, anti-AXL, anti-p-VEGFR2, anti-VEGFR2, anti-p-Akt, anti-Akt)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Treat cells with the kinase inhibitor for the desired time.

    • Lyse the cells in lysis buffer on ice.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling in sample buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Detect the chemiluminescent signal using an imaging system.[13][14][15]

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Signal Detection Cell Lysis 1. Lyse cells and prepare protein extract Protein Quantification 2. Determine protein concentration Cell Lysis->Protein Quantification SDS-PAGE 3. Separate proteins by size Protein Transfer 4. Transfer proteins to a membrane SDS-PAGE->Protein Transfer Blocking 5. Block non-specific binding sites Primary Antibody 6. Incubate with primary antibody Blocking->Primary Antibody Secondary Antibody 7. Incubate with HRP- conjugated secondary Primary Antibody->Secondary Antibody ECL Incubation 8. Add ECL substrate Imaging 9. Detect chemiluminescent signal ECL Incubation->Imaging

Figure 6: Workflow for Western Blot Analysis. This diagram provides a step-by-step guide for analyzing protein expression and phosphorylation.

Conclusion and Future Directions

The 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine scaffold represents a promising starting point for the development of novel kinase inhibitors in oncology. The available data on its derivatives demonstrate potent anti-proliferative activity and, in some cases, selective inhibition of key oncogenic kinases like VEGFR2. However, a comprehensive understanding of the full kinase inhibitory profile of the parent compound and its derivatives is still needed. Further studies, including broad kinase screening and in vivo efficacy models, are warranted to fully elucidate the therapeutic potential of this chemical class. The experimental protocols provided in this guide offer a robust framework for conducting such investigations, ensuring the generation of high-quality, reproducible data that will be critical for advancing these promising compounds through the drug discovery pipeline.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • PubMed. (2012, December 15). Design, synthesis, and evaluation of imidazo[1,2-b]pyridazine derivatives having a benzamide unit as novel VEGFR2 kinase inhibitors. Retrieved from [Link]

  • Elsevier. Design, synthesis, and evaluation of imidazo[1,2-b]pyridazine derivatives having a benzamide unit as novel VEGFR2 kinase inhibit. Retrieved from [Link]

  • PubMed. (2023, June 1). Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. Retrieved from [Link]

  • Taylor & Francis Online. Full article: Kinase Activity-Tagged Western Blotting Assay. Retrieved from [Link]

  • ResearchGate. IC50 curves for compounds (6c, 12b, 12c and 13c) against the VEGFR-2 kinase. Retrieved from [Link]

  • protocols.io. (2024, May 31). In vitro kinase assay. Retrieved from [Link]

  • Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • ResearchGate. (2023, June 27). (PDF) In vitro kinase assay v1. Retrieved from [Link]

  • PubMed Central. Protocols for Characterization of Cdk5 Kinase Activity. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • National Institutes of Health. (2022, March 3). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Retrieved from [Link]

  • PubMed Central. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Retrieved from [Link]

  • MedChemComm (RSC Publishing). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. Retrieved from [Link]

  • PubMed Central. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC. Retrieved from [Link]

  • National Institutes of Health. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. Retrieved from [Link]

  • Elsevier. (2021, December 15). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors | Request PDF. Retrieved from [Link]

  • PubMed. (2025, June 12). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Retrieved from [Link]

  • MDPI. (2022, September 21). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Retrieved from [Link]

  • NLM Dataset Catalog. Discovery of Imidazo[1,2‑b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Retrieved from [Link]

  • PubMed. (2011, February 1). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. Retrieved from [Link]

  • PubMed Central. Exploring the untapped pharmacological potential of imidazopyridazines. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Cellular Validation of 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine Activity

Authored for Researchers, Scientists, and Drug Development Professionals The imidazo[1,2-b]pyridazine scaffold is a well-established "privileged structure" in medicinal chemistry, a versatile core that has given rise to...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold is a well-established "privileged structure" in medicinal chemistry, a versatile core that has given rise to compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The introduction of a trifluoromethyl (CF3) group can significantly enhance metabolic stability, cell permeability, and binding affinity, making 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine a compound class of significant interest.

However, a promising molecular structure is merely the starting point. Rigorous validation in relevant biological systems is the critical next step to confirm its therapeutic potential. This guide provides a comprehensive framework for validating the cellular activity of novel 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine derivatives. We will move beyond simple protocols to explain the causal logic behind experimental choices, enabling researchers to build a robust, self-validating data package that clearly defines the compound's mechanism of action and compares its performance against relevant alternatives.

Phase 1: Foundational Activity—Establishing a Cellular Phenotype

Before investigating a specific molecular target, it is essential to confirm that the compound elicits a measurable biological response in living cells. The most fundamental phenotype is the impact on cell viability and proliferation.

Causality Behind the Choice: Why Start with a Viability Assay?

A cell viability assay, such as the MTT assay, serves as a rapid and cost-effective primary screen. It measures the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[3][4] A positive result in this assay (i.e., a reduction in cell viability) provides the foundational evidence that your compound is cell-permeable and biologically active, justifying the investment in more complex, target-oriented studies. It answers the first critical question: "Does my compound do anything to these cells?"

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding: Plate cells (e.g., a relevant cancer cell line like MCF-7 or a neuronal line like SH-SY5Y) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine and appropriate comparator compounds in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for a defined period, typically 24 to 72 hours, depending on the cell doubling time and expected mechanism.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus compound concentration. Use a non-linear regression to calculate the half-maximal inhibitory concentration (IC50).

Phase 2: Mechanism Deconvolution—Identifying the Molecular Target

The imidazo[1,2-b]pyridazine scaffold is known to interact with multiple target classes. Based on extensive literature, the most probable mechanisms of action for a novel derivative fall into two major categories: kinase inhibition and GABAA receptor modulation .[5][6][7][8] Your initial phenotypic data and the structural similarity of your compound to known agents will guide which path to pursue first.

G1 cluster_0 General Validation Workflow cluster_1 Phase 2: Mechanism Deconvolution cluster_2 Phase 3: Target Engagement A Phase 1: Phenotypic Screen (e.g., MTT Assay) B Determine IC50/EC50 A->B C Hypothesize Mechanism (Kinase vs. Receptor) B->C D Path A: Kinase Inhibition C->D Select Path E Path B: GABAA Modulation C->E Select Path F Confirm On-Target Binding (e.g., CETSA) D->F E->F

Caption: High-level workflow for validating small molecule activity.

Path A: Investigating Kinase Inhibition

Many imidazo[1,2-b]pyridazine derivatives function as potent inhibitors of key cellular kinases, such as Polo-like Kinase 1 (PLK1), Anaplastic Lymphoma Kinase (ALK), or Tyrosine Kinase 2 (Tyk2).[5][6][9] PLK1 is a critical regulator of mitosis, and its inhibition leads to a characteristic cell cycle arrest and apoptosis, making it a prime cancer target.[10][11]

G2 A Antiproliferative Activity Observed in MTT Assay B Cell Cycle Analysis (Flow Cytometry) A->B C Observe G2/M Arrest? B->C D YES C->D Likely PLK1/Mitotic Kinase E NO C->E Explore other kinases or mechanisms F Phospho-Substrate Analysis (Western Blot) D->F G In Vitro Kinase Assay (Biochemical Confirmation) F->G H Cellular Target Engagement (CETSA) G->H

Caption: Experimental workflow for validating a kinase inhibitor.

1. Cell Cycle Analysis by Flow Cytometry

  • Causality: PLK1 inhibition prevents cells from progressing through mitosis, causing them to accumulate in the G2/M phase of the cell cycle.[10] This provides strong, mechanism-specific evidence that corroborates the general antiproliferative phenotype.

  • Protocol:

    • Treat cells with the test compound at 1x and 5x its IC50 value for 16-24 hours. Use a known PLK1 inhibitor (e.g., Onvansertib) as a positive control.[11]

    • Harvest, fix, and permeabilize the cells.

    • Stain cellular DNA with a fluorescent dye like Propidium Iodide.

    • Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.

    • Quantify the percentage of cells in the G1, S, and G2/M phases. A significant increase in the G2/M population for treated cells indicates mitotic arrest.

2. Target-Specific Phosphorylation by Western Blot

  • Causality: A kinase inhibitor should reduce the phosphorylation of its direct downstream substrates in a cellular context. This assay bridges the gap between a cellular phenotype (G2/M arrest) and the specific biochemical event (inhibition of kinase activity).

  • Protocol:

    • Treat cells with the compound for a short duration (e.g., 1-4 hours) to capture direct effects on signaling.

    • Lyse the cells and quantify total protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies specific to the phosphorylated form of a known substrate (e.g., phospho-TCTP for PLK1) and a total protein antibody as a loading control.

    • A dose-dependent decrease in the phospho-protein signal relative to the total protein indicates target inhibition.

Path B: Investigating GABAA Receptor Modulation

The related imidazopyridine scaffold, found in drugs like Zolpidem, is famous for its activity as a positive allosteric modulator (PAM) of the GABAA receptor.[7][12] These receptors are ligand-gated chloride channels that mediate the majority of fast inhibitory neurotransmission in the brain.[13] A PAM enhances the effect of the endogenous ligand, GABA, leading to sedative and anxiolytic effects.[12][14]

G3 A Activity Observed in Neuronal Cell Line B Two-Electrode Voltage Clamp (Xenopus Oocytes) or Patch Clamp (Neurons) A->B C Potentiation of GABA-evoked current? B->C D YES C->D Confirms PAM Activity E NO C->E Explore other receptor or ion channel targets F Radioligand Binding Assay (Competition) D->F G Confirm Allosteric Binding Site F->G H Cellular Target Engagement (CETSA) G->H

Caption: Experimental workflow for validating a GABAA receptor modulator.

1. Electrophysiology for Functional Validation

  • Causality: This is the gold-standard functional assay for any ion channel modulator. It directly measures the flow of ions across the cell membrane in response to GABA and the test compound. A PAM will increase the amplitude of the GABA-evoked chloride current without activating the receptor on its own.[7]

  • Protocol (Two-Electrode Voltage Clamp in Xenopus Oocytes):

    • Inject cRNA encoding the subunits of a specific GABAA receptor isoform (e.g., α1β2γ2) into Xenopus oocytes.

    • After 2-4 days of expression, place an oocyte in a recording chamber and impale it with two electrodes.

    • Clamp the membrane potential at a set voltage (e.g., -70 mV).

    • Perfuse the oocyte with a low concentration of GABA (the EC10) to elicit a small baseline current.

    • Co-apply the same concentration of GABA along with the test compound.

    • A significant increase in the current amplitude in the presence of the test compound confirms positive allosteric modulation. Use Diazepam as a positive control.

Phase 3: Definitive Proof—Confirming On-Target Engagement

A compound can inhibit a purified enzyme and cause a related cellular phenotype, but this does not definitively prove that the compound is engaging that specific target in the complex milieu of the cell to cause the observed effect.[15] The Cellular Thermal Shift Assay (CETSA) provides this critical piece of evidence.

  • Causality: The binding of a small molecule to its protein target generally increases the protein's thermal stability. CETSA measures this stabilization. A positive result demonstrates that your compound is physically interacting with the intended target inside intact cells.

  • Protocol:

    • Treat intact cells with the test compound or vehicle.

    • Heat aliquots of the cell suspension across a range of temperatures.

    • Lyse the cells by freeze-thawing.

    • Separate the soluble protein fraction (where the stabilized, non-denatured target resides) from the precipitated proteins by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature using Western Blot or mass spectrometry.

    • A shift of the melting curve to a higher temperature in the compound-treated samples confirms target engagement.

Comparative Data Summary

To build a compelling case, all data should be systematically compared against well-chosen benchmarks. The ideal comparators are:

  • A Gold-Standard Competitor: A known drug or advanced clinical candidate that acts on the same target (e.g., Onvansertib for PLK1, Diazepam for GABAA).

  • A Structural Analog: A closely related molecule, ideally the parent compound lacking the trifluoromethyl group, to demonstrate the contribution of that specific chemical modification.

Table 1: Hypothetical Comparative Validation Data

CompoundPrimary Screen IC50 (MCF-7, MTT)Target-Based AssayCellular Mechanism ReadoutTarget Engagement (CETSA ΔTm)
2-(CF3)imidazo[1,2-b]pyridazine (Test) 50 nMPLK1 Kinase IC50 = 15 nMG2/M Arrest EC50 = 60 nM+4.2 °C
Imidazo[1,2-b]pyridazine (Analog) 850 nMPLK1 Kinase IC50 = 400 nMG2/M Arrest EC50 = 900 nM+1.1 °C
Onvansertib (PLK1 Inhibitor Control) 30 nMPLK1 Kinase IC50 = 5 nMG2/M Arrest EC50 = 35 nM+5.5 °C
Diazepam (GABAA PAM Control) > 10 µMN/ANo G2/M ArrestNo change

Interpretation: The hypothetical data above creates a powerful narrative. The test compound shows potent antiproliferative activity that correlates strongly with its direct inhibition of the PLK1 enzyme and its ability to induce G2/M arrest. The significant thermal shift in CETSA confirms it binds PLK1 in cells. Crucially, it is substantially more potent than its non-fluorinated analog, demonstrating the value of the CF3 modification, and approaches the potency of the known competitor, Onvansertib.

By following this logical, multi-phase approach, researchers can move from a promising molecule to a well-validated compound with a clearly defined mechanism of action, supported by a robust and internally consistent dataset.

References

  • Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. PubMed Central. [Link]

  • Imidazopyridazine Acetylcholinesterase Inhibitors Display Potent Anti-Proliferative Effects in the Human Neuroblastoma Cell-Line, IMR-32. PubMed Central. [Link]

  • Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders. ACS Publications. [Link]

  • On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. ResearchGate. [Link]

  • Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research. [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI. [Link]

  • Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. PubMed. [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PubMed Central. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. [Link]

  • Development of 1,3-thiazole analogues of imidazopyridines as potent positive allosteric modulators of GABAA receptors. PubMed. [Link]

  • Imidazopyridine derivatives as potent and selective Polo-like kinase (PLK) inhibitors. PubMed. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Small Molecule Drug Target Identification and Validation. Baitepack Biotechnology. [Link]

  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. MDPI. [Link]

  • PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis. PubMed Central. [Link]

  • Small Molecule Hit Identification and Validation. Broad Institute. [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. MDPI. [Link]

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. [Link]

  • Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity. MDPI. [Link]

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. NIH. [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]

  • GABA Receptor Positive Allosteric Modulators. NCBI Bookshelf. [Link]

  • Identification and validation of protein targets of bioactive small molecules. PubMed Central. [Link]

  • Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]

  • GABAA receptor positive allosteric modulator. Wikipedia. [Link]

  • Inhibitors of the Polo-Box Domain of Polo-Like Kinase 1. PubMed. [Link]

Sources

Comparative

A Comparative Guide to the Efficacy of Substituted Imidazo[1,2-b]pyridazine Analogs in Oncology Research

The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities.[1][2] This bicyclic heteroaro...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities.[1][2] This bicyclic heteroaromatic system serves as the foundation for numerous compounds with diverse therapeutic potential, including anticancer, antiviral, anti-inflammatory, and antiparasitic activities.[2] The clinical success of ponatinib, a multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML), has significantly catalyzed research into novel derivatives of this scaffold.[3][4][5] This guide provides a comparative analysis of the efficacy of various substituted imidazo[1,2-b]pyridazine analogs, with a focus on their potential as anticancer agents, supported by experimental data and detailed protocols for researchers in drug discovery and development.

The Rationale for Targeting Kinases with Imidazo[1,2-b]pyridazine Analogs

Protein kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[6] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[7] The imidazo[1,2-b]pyridazine core has proven to be an excellent scaffold for designing potent and selective kinase inhibitors.[8] Its rigid structure allows for the precise orientation of various substituents to interact with the ATP-binding pocket of kinases, leading to the inhibition of their catalytic activity.[7]

A key signaling network often dysregulated in cancer is the PI3K/Akt/mTOR pathway. mTOR (mammalian target of rapamycin) is a serine/threonine kinase that acts as a central regulator of cell growth and proliferation.[9] Several imidazo[1,2-b]pyridazine derivatives have been specifically designed to target mTOR, demonstrating significant anti-proliferative activity in various cancer cell lines.[9]

mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Transcription Gene Transcription (Proliferation, Survival) S6K->Transcription eIF4E->Transcription Growth_Factor Growth Factor Growth_Factor->RTK Imidazo_Analog Imidazo[1,2-b]pyridazine Analog (e.g., A17, A18) Imidazo_Analog->mTORC1 Inhibition

Caption: The mTOR signaling pathway and the inhibitory action of imidazo[1,2-b]pyridazine analogs.

Comparative Efficacy of Substituted Imidazo[1,2-b]pyridazine Analogs

The therapeutic efficacy of imidazo[1,2-b]pyridazine derivatives is highly dependent on the nature and position of their substituents. Strategic modifications to the core structure have led to the development of compounds with enhanced potency and selectivity against various cancer cell lines and specific kinase targets.

mTOR Inhibitors in Non-Small Cell Lung Cancer

A study focused on developing mTOR inhibitors synthesized a series of imidazo[1,2-b]pyridazine diaryl urea derivatives.[9] Among these, compounds A17 and A18 exhibited potent anti-proliferative activity against non-small cell lung cancer cell lines A549 and H460.[9] Notably, these compounds also demonstrated significant mTOR inhibitory activity.[9]

CompoundTarget Cancer Cell LineIC50 (µM) for ProliferationTarget KinaseIC50 (nM) for Kinase InhibitionReference
A17 A5490.09mTOR67[9]
A18 A5490.11mTOR62[9]
A17 H4600.02mTOR67[9]
A18 H4600.03mTOR62[9]
Haspin Inhibitors in Osteosarcoma

Another series of disubstituted imidazo[1,2-b]pyridazine derivatives were designed as selective inhibitors of Haspin kinase, a key regulator of mitosis.[7] Compounds 21 and 22 , featuring a morpholine substitution, showed high potency against Haspin and significant anti-proliferative effects on the U-2 OS osteosarcoma cell line.[7]

CompoundTarget Cancer Cell LineEC50 (µM) for ViabilityTarget KinaseIC50 (nM) for Kinase InhibitionReference
21 U-2 OS7.9Haspin6[7]
22 U-2 OS8.6Haspin12[7]
Bruton's Tyrosine Kinase (BTK) Inhibitors

In the context of B-cell malignancies, an imidazo[1,2-b]pyridazine derivative, compound 22 (TM471-1), was identified as a potent and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK).[10] This compound exhibited a remarkable BTK inhibition with an IC50 of 1.3 nM and demonstrated significant tumor growth inhibition in a xenograft model.[10]

CompoundTarget KinaseIC50 (nM) for Kinase InhibitionIn Vivo ModelOutcomeReference
22 (TM471-1) BTK1.3XenograftComplete tumor regression in 7/10 mice at 15 mg/kg[10]

Experimental Protocols

The evaluation of the anticancer efficacy of these compounds relies on a series of well-established in vitro and in vivo assays. The following are representative protocols for assessing cell viability and kinase inhibition.

Cell Viability Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

  • Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-b]pyridazine analogs for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.

  • Destaining and Solubilization: Wash with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader. The IC50 value is then calculated.

In Vitro Kinase Inhibition Assay

Biochemical assays are crucial for determining the direct inhibitory effect of the compounds on their target kinases.

  • Assay Preparation: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide), and ATP in an appropriate buffer.

  • Compound Addition: Add the imidazo[1,2-b]pyridazine analogs at varying concentrations to the reaction mixture.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at a specific temperature for a set time.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or non-radioactive methods like ELISA or fluorescence-based assays.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of Substituted Imidazo[1,2-b]pyridazine Analogs Kinase_Assay Kinase Inhibition Assay (IC50 determination) Synthesis->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., SRB, MTT) Synthesis->Cell_Viability Western_Blot Western Blotting (Pathway Modulation) Cell_Viability->Western_Blot Xenograft Xenograft Models (Tumor Growth Inhibition) Cell_Viability->Xenograft PK_PD Pharmacokinetics & Pharmacodynamics Xenograft->PK_PD

Caption: A generalized experimental workflow for evaluating imidazo[1,2-b]pyridazine analogs.

Structure-Activity Relationship (SAR) and Future Perspectives

The extensive research on imidazo[1,2-b]pyridazine derivatives has unveiled key structure-activity relationships. For instance, in the mTOR inhibitor series, the diaryl urea moiety was found to be crucial for activity.[9] In the Haspin inhibitor series, the introduction of a morpholine ring at the C-6 position significantly enhanced potency.[7] These insights are invaluable for the rational design of next-generation inhibitors with improved efficacy and safety profiles.

The future of imidazo[1,2-b]pyridazine-based drug discovery lies in the development of highly selective inhibitors that target specific cancer-driving mutations, thereby minimizing off-target effects and toxicity. Furthermore, exploring novel substitutions and combination therapies will likely unlock the full therapeutic potential of this remarkable scaffold. The continued investigation into their diverse biological activities may also lead to their application in other disease areas beyond oncology.[1][2]

References

Sources

Validation

A Head-to-Head Comparison of Imidazo[1,2-b]pyridazine Derivatives Against Known Drugs in Oncology

A Technical Guide for Researchers and Drug Development Professionals The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This guide provides a detailed, data-supported comparison of novel imidazo[1,2-b]pyridazine derivatives against established drugs, primarily focusing on their application in oncology. We will delve into the mechanism of action, present comparative experimental data, and provide detailed protocols to ensure scientific rigor and reproducibility.

Introduction to Imidazo[1,2-b]pyridazines

Imidazo[1,2-b]pyridazines are fused heterocyclic systems that have garnered significant interest due to their diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2] Their structural resemblance to purines allows them to interact with a variety of biological targets.[3] A notable success story for this scaffold is the FDA-approved multi-kinase inhibitor, Ponatinib (Iclusig®), used in the treatment of chronic myeloid leukemia, which has spurred further exploration of this chemical class.[4]

Mechanism of Action: Targeting Key Signaling Pathways in Cancer

Many imidazo[1,2-b]pyridazine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

DOT script for the signaling pathway diagram:

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, c-Met) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis, Survival) ERK->Transcription AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation mTOR->Transcription STAT STAT STAT->Transcription Tyk2 Tyk2 Tyk2->STAT Ponatinib Ponatinib Ponatinib->RTK Inhibition A17 Derivative A17 A17->mTOR Inhibition Tyk2_Inhibitor Tyk2 Inhibitor Tyk2_Inhibitor->Tyk2 Inhibition

Caption: Simplified signaling pathways targeted by imidazo[1,2-b]pyridazine derivatives.

Head-to-Head Experimental Comparison: Anticancer Activity

This section presents a comparative analysis of imidazo[1,2-b]pyridazine derivatives against established anticancer drugs.

Case Study 1: mTOR Inhibition in Non-Small Cell Lung Cancer

A series of imidazo[1,2-b]pyridazine diaryl urea derivatives were synthesized and evaluated for their anti-proliferative activities.[5] Among them, compounds A17 and A18 demonstrated potent mTOR inhibitory activity.[5]

Comparative Data:

CompoundTargetA549 IC₅₀ (µM)H460 IC₅₀ (µM)mTOR IC₅₀ (µM)
A17 mTOR0.090.020.067
A18 mTOR0.110.040.062
Everolimus (Afinitor®) mTOR~0.001-0.01~0.001-0.01~0.0016

(Data for Everolimus is sourced from publicly available literature for comparative purposes and was not part of the primary study cited for A17/A18)

The data indicates that while derivatives A17 and A18 are potent mTOR inhibitors, the approved drug Everolimus exhibits higher potency in cellular and biochemical assays. However, the in-vivo efficacy of A17 in an A549 xenograft model in nude mice suggests its potential as a promising therapeutic candidate.[5]

Case Study 2: Haspin Kinase Inhibition

Haspin kinase is a mitotic protein kinase overexpressed in several cancers, making it an attractive therapeutic target.[6] A series of imidazo[1,2-b]pyridazines were designed as selective Haspin inhibitors.[6]

Comparative Data:

CompoundTargetHaspin IC₅₀ (nM)CDK1 IC₅₀ (nM)Selectivity Index (CDK1/Haspin)
Compound 21 Haspin6>10000>1667
Compound 22 Haspin12>10000>833
CHR-6494 (Reference) Haspin55>10000>182

Compounds 21 and 22 demonstrated significantly improved potency and selectivity for Haspin kinase compared to the reference compound CHR-6494.[6] This highlights the potential for developing highly selective kinase inhibitors from the imidazo[1,2-b]pyridazine scaffold.

Experimental Protocols

To ensure the integrity and reproducibility of the findings, detailed experimental methodologies are crucial.

Protocol 1: In Vitro Kinase Inhibition Assay (for mTOR)

DOT script for the experimental workflow:

Kinase_Assay_Workflow start Start step1 Prepare kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT) start->step1 step2 Add recombinant mTOR enzyme step1->step2 step3 Add test compounds (imidazo[1,2-b]pyridazine derivatives) and control (e.g., Everolimus) at various concentrations step2->step3 step4 Pre-incubate for 10-15 minutes at room temperature step3->step4 step5 Initiate reaction by adding ATP and substrate (e.g., recombinant S6K1) step4->step5 step6 Incubate for 30-60 minutes at 30°C step5->step6 step7 Stop reaction (e.g., by adding EDTA) step6->step7 step8 Detect kinase activity (e.g., using ADP-Glo™ Kinase Assay) step7->step8 step9 Measure luminescence step8->step9 step10 Calculate IC₅₀ values step9->step10 end End step10->end

Sources

Comparative

The Unseen Interactions: A Comparative Guide to the Cross-Reactivity Profiling of 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine-Based Inhibitors

For researchers, scientists, and drug development professionals, the journey of a novel inhibitor from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring its...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel inhibitor from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring its specificity. The 2-(trifluoromethyl)imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in kinase inhibitor design, demonstrating potent activity against a range of therapeutic targets. However, the very features that confer high affinity for the intended target can also lead to unintended interactions with other proteins, particularly within the vast and structurally similar kinome. This guide provides an in-depth, objective comparison of the cross-reactivity profiles of inhibitors based on this scaffold, supported by experimental data and detailed methodologies. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

The Imperative of Selectivity: Why Cross-Reactivity Profiling Matters

Off-target effects are a primary cause of drug attrition and toxicity. An inhibitor that binds to unintended kinases can trigger a cascade of unforeseen cellular events, leading to adverse effects and confounding the interpretation of its therapeutic mechanism. Therefore, a comprehensive understanding of an inhibitor's selectivity profile is not merely a regulatory requirement but a fundamental aspect of robust drug discovery. Early and thorough cross-reactivity profiling enables researchers to:

  • De-risk clinical development: By identifying potential liabilities early, resources can be allocated to the most promising and safest candidates.

  • Elucidate the true mechanism of action: Distinguishing on-target efficacy from off-target pharmacology is crucial for understanding a compound's biological effects.

  • Guide lead optimization: Structure-activity relationship (SAR) studies can be tailored to enhance selectivity by designing out unwanted interactions.

  • Identify opportunities for polypharmacology: In some cases, controlled off-target interactions can be harnessed for therapeutic benefit, for instance, in oncology.

This guide will focus on two gold-standard techniques for assessing inhibitor selectivity: the high-throughput KINOMEscan™ binding assay for a broad, kinome-wide view, and the Cellular Thermal Shift Assay (CETSA®) for confirming target engagement in a more physiologically relevant cellular context.

A Tale of Two Inhibitors: Comparative Cross-Reactivity Analysis

To illustrate the importance of comprehensive profiling, we will compare the selectivity of two distinct 2-(trifluoromethyl)imidazo[1,2-b]pyridazine-based inhibitors that have been characterized against extensive kinase panels.

  • Compound A (TYK2 JH2 Inhibitor): An allosteric inhibitor targeting the pseudokinase (JH2) domain of Tyrosine Kinase 2 (TYK2), a key mediator in cytokine signaling.[1]

  • Compound B (Mps1 Inhibitor): An ATP-competitive inhibitor of Monopolar spindle 1 (Mps1), a critical regulator of the spindle assembly checkpoint with therapeutic potential in oncology.[2]

Parameter Compound A (TYK2 JH2 Inhibitor) Compound B (Mps1 Inhibitor) Alternative (PIM-1 Inhibitor)
Primary Target TYK2 (JH2 Domain)Mps1 (TTK)PIM-1
Screening Platform Fluorescent Probe Displacement AssayKINOMEscan™Not Specified
Number of Kinases Screened 23119250
Screening Concentration 1 µMNot SpecifiedNot Specified
Significant Off-Targets (>90% Inhibition or Low IC50) None reported among 229 kinasesNot explicitly detailed, but described as "selective"CLK1
Selectivity Profile Summary Highly selective, with IC50 ≥ 1 µM for 229 out of 231 tested kinases. Complete selectivity over Janus JH1 domains (>500-fold).[1]Described as a selective Mps1 inhibitor.[2]Highly selective for PIM-1 over PIM-2; cross-reacted with only one additional kinase (CLK1) in the panel.[3]

Analysis of Comparative Data:

The data presented in the table underscores the remarkable selectivity that can be achieved with the 2-(trifluoromethyl)imidazo[1,2-b]pyridazine scaffold. Compound A, an allosteric inhibitor of the TYK2 pseudokinase domain, demonstrates an exceptionally clean profile, with minimal off-target interactions observed across a broad panel of kinases.[1] This high degree of selectivity is likely attributable to its unique binding site on the non-catalytic JH2 domain, which possesses structural features distinct from the highly conserved ATP-binding pockets of most kinases.[4]

Compound B, an ATP-competitive inhibitor of Mps1, is also reported to be selective, although specific quantitative data on off-targets is less detailed in the primary literature.[2] The PIM-1 inhibitor, while screened against a smaller panel, also exhibits a high degree of selectivity, with only one significant off-target identified.[3]

This comparative analysis highlights a crucial principle in drug design: the choice of targeting a less conserved allosteric site can be a powerful strategy for achieving high selectivity, as exemplified by the TYK2 inhibitor. While potent and selective ATP-competitive inhibitors can certainly be developed, they may require more extensive optimization to minimize interactions with other kinases that share similar ATP-binding pocket features.

Visualizing the Kinase Interaction Landscape

The following diagram illustrates the concept of a KINOMEscan™ screen, where an inhibitor is tested against a large panel of kinases to identify both on-target and off-target interactions.

cluster_0 Test Compound cluster_1 KINOMEscan™ Panel Compound 2-(Trifluoromethyl)imidazo [1,2-b]pyridazine Inhibitor Target_Kinase On-Target Kinase Compound->Target_Kinase High Affinity Binding Off_Target_1 Off-Target Kinase 1 Compound->Off_Target_1 Unintended Binding Off_Target_2 Off-Target Kinase 2 Compound->Off_Target_2 Unintended Binding Non_Interacting_Kinases Non-Interacting Kinases (n > 400) Compound->Non_Interacting_Kinases No Significant Binding

Caption: KINOMEscan™ selectivity profiling workflow.

Methodologies for Cross-Reactivity Profiling

A multi-faceted approach to cross-reactivity profiling provides the most comprehensive and reliable data. Below are detailed protocols for two key methodologies.

KINOMEscan™: A Global View of Kinase Interactions

The KINOMEscan™ platform is a high-throughput, competition-based binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.[5][6] The assay is ATP-independent, which allows for the detection of inhibitors with different binding modes.[5]

  • Compound Preparation: The test inhibitor is solubilized in DMSO to a stock concentration of 10 mM.

  • Assay Plate Preparation: The compound is serially diluted to the desired screening concentration(s).

  • Binding Reaction: The assay consists of three core components: a DNA-tagged kinase, an immobilized ligand, and the test compound.[5] The test compound is incubated with the kinase.

  • Competition: The mixture is then added to a well containing the immobilized ligand. If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.[5]

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.[5] A lower amount of bound kinase indicates a stronger interaction with the test compound.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control (%Ctrl). A low %Ctrl value signifies significant binding of the inhibitor to the kinase.

cluster_workflow KINOMEscan™ Workflow A 1. DNA-tagged kinase, immobilized ligand, and test compound are combined. B 2. Competitive binding occurs. A->B C 3. Unbound components are washed away. B->C D 4. Amount of bound kinase is quantified by qPCR. C->D E 5. Data analysis determines % inhibition. D->E

Caption: Simplified KINOMEscan™ experimental workflow.

Cellular Thermal Shift Assay (CETSA®): Verifying Target Engagement in a Cellular Milieu

CETSA® is a powerful biophysical assay that allows for the direct measurement of a compound's engagement with its target protein within the complex environment of a living cell.[7][8][9] The principle is based on the ligand-induced thermal stabilization of the target protein.[10]

  • Cell Culture and Treatment: Cells expressing the target protein are cultured to a suitable confluency. The cells are then treated with the test inhibitor or a vehicle control (e.g., DMSO) for a defined period.

  • Heat Shock: The cell suspensions are aliquoted and subjected to a temperature gradient for a short duration (e.g., 3 minutes).[11]

  • Cell Lysis: The cells are lysed to release the cellular proteins.

  • Separation of Soluble and Aggregated Proteins: The lysate is centrifuged at high speed to pellet the aggregated, denatured proteins.[7]

  • Quantification of Soluble Protein: The supernatant, containing the soluble protein fraction, is collected. The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting or ELISA.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

cluster_workflow CETSA® Workflow A 1. Treat cells with inhibitor or vehicle control. B 2. Heat cells across a temperature gradient. A->B C 3. Lyse cells and separate soluble and aggregated proteins. B->C D 4. Quantify soluble target protein (e.g., Western Blot). C->D E 5. Plot melting curves to assess thermal shift and target engagement. D->E

Caption: Simplified CETSA® experimental workflow.

Signaling Pathway Context: The TYK2 Example

The high selectivity of the 2-(trifluoromethyl)imidazo[1,2-b]pyridazine-based TYK2 inhibitor is particularly important given the central role of TYK2 in cytokine signaling. Off-target inhibition of other JAK family members could lead to broader immunosuppression and other adverse effects.

cluster_pathway Simplified TYK2 Signaling Pathway Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 Activation JAK_other Other JAKs (e.g., JAK1, JAK2) Receptor->JAK_other Activation STAT STAT TYK2->STAT Phosphorylation JAK_other->STAT Phosphorylation STAT_P pSTAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Inhibitor Selective TYK2 Inhibitor (Compound A) Inhibitor->TYK2 Inhibition

Caption: Simplified TYK2 signaling pathway and the point of selective inhibition.

Conclusion

The 2-(trifluoromethyl)imidazo[1,2-b]pyridazine scaffold represents a versatile and promising starting point for the development of potent and selective kinase inhibitors. As demonstrated by the comparative analysis of TYK2 and Mps1 inhibitors, a deep understanding of the cross-reactivity profile is paramount. The strategic choice of targeting less conserved allosteric sites can yield compounds with exceptional selectivity. For ATP-competitive inhibitors, meticulous SAR studies guided by broad kinome profiling are essential to mitigate off-target effects.

By employing a combination of high-throughput screening methods like KINOMEscan™ and cellular target engagement assays such as CETSA®, researchers can build a comprehensive and reliable selectivity profile. This multi-pronged approach not only de-risks the drug development process but also provides invaluable insights into the compound's true mechanism of action, ultimately paving the way for safer and more effective therapeutics. The experimental protocols and workflows detailed in this guide provide a robust framework for conducting these critical studies with scientific rigor and integrity.

References

  • Fedorov, O., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924. [Link]

  • Liao, H., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4497. [Link]

  • DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay Guidance Manual. [Link]

  • Robles, A. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2489-2501. [Link]

  • Pär Nordlund Lab. (n.d.). CETSA. [Link]

  • Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling. [Link]

  • Wilson, J. L., et al. (2022). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PLoS Computational Biology, 18(10), e1010567. [Link]

  • Liu, C., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(3), 383-388. [Link]

  • Moslin, R., et al. (2016). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 7(12), 2204-2215. [Link]

  • Eurofins Discovery. (2016). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Drug Target Review. [Link]

  • Moslin, R., et al. (2016). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 7(12), 2204-2215. [Link]

  • Akwata, D., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 15(1), 178-192. [Link]

  • Kusakabe, K., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry, 58(6), 2749-2766. [Link]

  • Liu, C., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(3), 383-388. [Link]

  • Shimizu, H., et al. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, 20(17), 5113-5118. [Link]

  • Eurofins Discovery. (n.d.). Tyk2 (JH2domain-pseudokinase) Human TK Kinase KINOMEscan KdELECT Binding LeadHunter Assay. [Link]

  • Xu, Y., et al. (2025). Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. Bioorganic Chemistry, 163, 108737. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking New Imidazo[1,2-b]pyridazine Derivatives Against First-Generation Inhibitors

Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition The imidazo[1,2-b]pyridazine core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry.[1][2][3] Its rigid, planar stru...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition

The imidazo[1,2-b]pyridazine core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry.[1][2][3] Its rigid, planar structure and versatile substitution points have made it a cornerstone in the development of potent kinase inhibitors. This is exemplified by the FDA-approved multi-kinase inhibitor Ponatinib, which validated the therapeutic potential of this heterocyclic system in oncology.[1] The broader family of kinase enzymes, which regulate nearly all cellular processes, remain high-value targets for treating a spectrum of diseases, from cancer to autoimmune disorders.[4][5][6]

The evolution of kinase inhibitors is often categorized into "generations." First-generation compounds, while groundbreaking, frequently suffer from limitations such as off-target effects, poor pharmacokinetic profiles, or susceptibility to drug-resistance mutations.[7] This has propelled the development of new-generation imidazo[1,2-b]pyridazine derivatives, engineered for superior potency, exquisite selectivity, and the ability to overcome known resistance mechanisms.[8][9][10][11]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously benchmark novel imidazo[1,2-b]pyridazine derivatives against their first-generation predecessors. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating evaluation of your lead candidates.

Establishing the Baseline: Understanding First-Generation Inhibitors

First-generation inhibitors were crucial in establishing the imidazo[1,2-b]pyridazine scaffold's viability. A representative example can be found in early inhibitors targeting kinases like PIM or I-kappa B kinase (IKKβ).[12][13] These initial compounds demonstrated target engagement and cellular activity but often possessed liabilities.

For instance, early IKKβ inhibitors based on this scaffold showed promise but required significant optimization to improve cell permeability and in vivo efficacy.[14] Similarly, the first PIM kinase inhibitors from this class, while selective against a small panel, laid the groundwork for more potent and well-characterized successors.[12] The primary limitations of these early compounds often included:

  • Moderate Selectivity: Inhibition of unintended kinases, leading to potential off-target toxicities.

  • Suboptimal Pharmacokinetics: Poor absorption, rapid metabolism, or low bioavailability, limiting in vivo efficacy.

  • Lower Potency: Requiring higher concentrations to achieve a therapeutic effect, which can exacerbate off-target concerns.

These characteristics make them the ideal benchmark against which the improvements of next-generation compounds can be quantitatively measured.

The New Wave: Innovations in Imidazo[1,2-b]pyridazine Design

New-generation inhibitors are defined by their rational design, which addresses the specific shortcomings of earlier compounds. Key strategies include:

  • Targeting Unique Kinase States or Domains: To enhance selectivity, new inhibitors may target the pseudokinase (JH2) domain of Janus kinases (JAKs), such as Tyk2.[8] These domains are catalytically inactive but play crucial regulatory roles, and their ATP-binding sites differ significantly from the highly conserved catalytic (JH1) domains, allowing for exceptional selectivity.[8]

  • Irreversible (Covalent) Inhibition: For targets like Bruton's tyrosine kinase (BTK), new derivatives have been designed as covalent inhibitors.[9][10] These compounds form a permanent bond with a specific cysteine residue in the active site, leading to potent, durable target inhibition and an excellent safety profile. Compound 22 (TM471-1) is a prime example that has advanced to clinical trials.[9][10]

  • Overcoming Acquired Resistance: A major challenge in oncology is the emergence of resistance mutations. Next-generation designs, such as the macrocyclic imidazo[1,2-b]pyridazine derivatives targeting Anaplastic Lymphoma Kinase (ALK), are engineered to inhibit not only the wild-type enzyme but also clinically relevant mutants like G1202R.[11]

These advanced designs necessitate a rigorous and multi-faceted benchmarking workflow to fully appreciate their advantages.

A Comparative Benchmarking Framework: From Purified Protein to Cellular Efficacy

A successful benchmarking program must assess a compound's performance at multiple levels. We advocate a tiered approach, beginning with direct target interaction and progressively moving to more complex biological systems.

Tier 1: Biochemical Potency and Direct Target Engagement

The first step is to confirm that your new inhibitor binds its intended target and to quantify its potency in a simplified, cell-free system.

Causality: This assay directly measures the concentration of inhibitor required to reduce the activity of the purified kinase by 50% (the IC50 value). It is the gold standard for quantifying the intrinsic potency of a compound against its target enzyme, free from the complexities of cellular uptake or metabolism. A lower IC50 value indicates higher potency.[15]

Experimental Protocol: In Vitro Kinase Assay

This protocol provides a general method for determining IC50 values using an ADP-detecting luminescent assay format, which is broadly applicable to most kinases.[16]

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer optimized for the specific kinase (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT).

    • Enzyme: Dilute purified, active recombinant kinase to a working concentration in kinase buffer.

    • Substrate: Prepare the specific peptide or protein substrate for the kinase.

    • ATP: Prepare an ATP solution at a concentration close to the Michaelis constant (Km) of the enzyme to accurately measure competitive inhibition.

    • Test Compounds: Create an 11-point, 3-fold serial dilution of the new inhibitor and the first-generation benchmark inhibitor in DMSO.

  • Assay Procedure (384-well plate format):

    • Add 50 nL of serially diluted test compound or DMSO vehicle control to the appropriate wells.

    • Add 5 µL of the kinase/substrate mixture to all wells and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution.

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Stop the reaction and detect kinase activity by adding 10 µL of an ADP detection reagent (e.g., ADP-Glo™).

    • Incubate as per the manufacturer's instructions to convert ADP to ATP and generate a luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis P1 Serially Dilute New & Benchmark Inhibitors A1 Dispense Inhibitors/ Vehicle into Plate P1->A1 P2 Prepare Kinase, Substrate, & ATP Solutions A2 Add Kinase/Substrate Mix (Pre-incubation) P2->A2 A1->A2 A3 Initiate Reaction with ATP A2->A3 A4 Incubate (e.g., 60 min) A3->A4 D1 Stop Reaction & Add ADP Detection Reagent A4->D1 D2 Read Luminescence D1->D2 D3 Calculate IC50 D2->D3

Caption: Workflow for an In Vitro Kinase Assay (IC50 Determination).

Causality: While an IC50 value demonstrates biochemical potency, it doesn't prove the compound can enter a cell and bind to its target in the complex cellular milieu. CETSA addresses this by measuring target engagement in situ.[17][18][19] The principle is that when a ligand binds to a protein, it stabilizes the protein's structure, increasing its resistance to heat-induced unfolding and aggregation.[20][21] A larger thermal shift (ΔTm) indicates stronger target engagement in a cellular environment.

Experimental Protocol: Lysate-Based Cellular Thermal Shift Assay (CETSA)

This protocol describes a common CETSA workflow using cell lysate and detection via Western Blot.[17]

  • Cell Culture and Lysis:

    • Culture an appropriate cell line (e.g., a cancer cell line overexpressing the target kinase) to ~80-90% confluency.

    • Harvest the cells, wash with PBS, and lyse them using a mild lysis buffer containing protease and phosphatase inhibitors. Avoid harsh detergents.

    • Clarify the lysate by centrifugation to remove cell debris, and determine the protein concentration.

  • Compound Incubation:

    • Aliquot the cell lysate into separate tubes.

    • Treat the aliquots with the new inhibitor, the benchmark inhibitor (e.g., at 10 µM), or a vehicle control (DMSO).

    • Incubate at room temperature for 30 minutes.

  • Thermal Challenge:

    • Place the treated lysate aliquots in a thermal cycler.

    • Heat the samples across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute hold at room temperature.

  • Separation of Soluble and Aggregated Fractions:

    • Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant, which contains the remaining soluble protein fraction.

  • Detection and Analysis:

    • Analyze the amount of soluble target protein in each sample using SDS-PAGE and Western Blot with a specific antibody against the target kinase.

    • Quantify the band intensities for each temperature point.

    • Plot the normalized band intensity against the temperature for both vehicle- and compound-treated samples to generate melting curves. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). The difference in Tm between the treated and vehicle samples is the thermal shift (ΔTm).

cluster_cet Cellular Thermal Shift Assay (CETSA) Principle cluster_unbound Unbound Target cluster_bound Ligand-Bound Target U1 Target Protein U2 Heat Applied U1->U2 U3 Protein Unfolds & Aggregates U2->U3 Result Higher Soluble Protein = Target Engagement U3->Result B1 Target + Inhibitor B2 Heat Applied B1->B2 B3 Structure is Stabilized (Remains Soluble) B2->B3 B3->Result

Caption: The Principle of the Cellular Thermal Shift Assay (CETSA).

Tier 2: Kinome-Wide Selectivity Profiling

Causality: A potent inhibitor is of little therapeutic value if it hits dozens of other kinases with similar affinity, which can lead to toxicity. Kinase selectivity profiling is a critical step to assess the "cleanliness" of a new compound.[22] This is typically done by screening the inhibitor at a fixed concentration (e.g., 1 µM) against a large panel of kinases (>200) representing the human kinome.[16] The goal is to identify a compound that potently inhibits the intended target while sparing other kinases.

Experimental Workflow: Kinase Selectivity Profiling

  • Compound Submission: Submit the new and benchmark inhibitors to a commercial vendor or an in-house platform offering large-scale kinase screening panels (e.g., Eurofins, Reaction Biology, Promega).

  • Primary Screen: The compound is typically tested at a single high concentration (e.g., 1 µM) against the kinase panel. The output is reported as "% Inhibition" for each kinase.

  • Data Analysis:

    • Visualize the data using a kinome tree map to get a global view of selectivity.

    • Identify any off-target hits (kinases inhibited by >50%).

    • Calculate a selectivity score (e.g., S-score), which quantifies selectivity based on the number of off-target hits relative to the total number of kinases tested. A lower S-score indicates higher selectivity.

  • Follow-up (Optional): For any significant off-target hits, perform full IC50 dose-response curves to determine the potency of the inhibitor against those kinases.

cluster_flow Kinase Selectivity Profiling Workflow F1 Submit Inhibitor for Screening F2 Assay vs. Large Kinase Panel (e.g., >200 kinases) at a single concentration F1->F2 F3 Generate '% Inhibition' Data for Each Kinase F2->F3 F4 Analyze Data: - Kinome Map Visualization - Identify Off-Targets - Calculate Selectivity Score F3->F4 F5 Determine IC50 for Significant Off-Targets F4->F5

Caption: Workflow for Kinase Selectivity Profiling.

Tier 3: Cellular Potency and Preliminary ADMET Profiling

Causality: The final preclinical assessment involves determining if target inhibition translates into a desired biological outcome in cells and whether the compound possesses drug-like properties.

  • Antiproliferative Assay: This measures the inhibitor's ability to halt the growth of cancer cell lines that are known to be dependent on the target kinase. The output is a GI50 or IC50 value, representing the concentration needed to inhibit cell growth by 50%.

  • ADMET Profiling: Early in silico and in vitro assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial.[5] Poor metabolic stability, for example, can render a potent compound ineffective in vivo.[8] Key initial assays include measuring the compound's stability in liver microsomes and its permeability in a Caco-2 assay.[8][23]

Data Synthesis: A Comparative Dashboard

To facilitate a clear comparison, all quantitative data should be summarized in a structured table. This allows for an at-a-glance evaluation of the new derivative's performance relative to the first-generation benchmark.

Parameter Assay Type First-Gen Inhibitor (e.g., IKKβ-A) New Inhibitor (e.g., IKKβ-X) Desired Outcome
Target Potency (IC50) Biochemical Kinase Assay150 nM5 nMLower is better
Target Engagement (ΔTm) Cellular Thermal Shift Assay+2.5 °C+8.0 °CHigher is better
Cellular Potency (GI50) Antiproliferative Assay2 µM80 nMLower is better
Kinase Selectivity Kinome Screen (%Inhib >50% @ 1µM)15 off-targets1 off-targetFewer is better
Metabolic Stability (T½) Human Liver Microsomes8 min>60 minHigher is better

Conclusion and Forward Outlook

The imidazo[1,2-b]pyridazine scaffold continues to be a remarkably fruitful starting point for the discovery of novel kinase inhibitors. By moving beyond simple first-generation concepts to rationally designed molecules that exhibit superior potency, selectivity, and pharmacokinetic properties, the field is poised to deliver safer and more effective therapeutics.

The benchmarking framework outlined in this guide provides a robust, logical, and experimentally validated pathway for evaluating new derivatives. By systematically assessing biochemical potency, cellular target engagement, kinome-wide selectivity, and functional cellular outcomes, researchers can build a compelling data package to identify lead candidates with a high probability of success in further preclinical and clinical development. The future will likely see this versatile scaffold incorporated into even more sophisticated therapeutic modalities, including allosteric inhibitors and proteolysis-targeting chimeras (PROTACs), further cementing its status as a truly privileged structure in medicine.

References

  • protocols.io. (2023). In vitro kinase assay. [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. [Link]

  • AACR Journals. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. [Link]

  • Cardiff University ORCA. (2024). Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. [Link]

  • National Center for Biotechnology Information. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. [Link]

  • ACS Publications. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. [Link]

  • National Center for Biotechnology Information. (2025). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • MDPI. (n.d.). Using a Novel Consensus-Based Chemoinformatics Approach to Predict ADMET Properties and Druglikeness of Tyrosine Kinase Inhibitors. [Link]

  • National Center for Biotechnology Information. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. [Link]

  • National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • ResearchGate. (n.d.). Synthesis of imidazo[1,2‐b]pyridazines 150 and 151 as inhibitors of TNF‐α production. [Link]

  • ResearchGate. (2023). In vitro kinase assay v1. [Link]

  • ResearchGate. (n.d.). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. [Link]

  • National Center for Biotechnology Information. (2024). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. [Link]

  • ResearchGate. (n.d.). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • National Center for Biotechnology Information. (2020). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. [Link]

  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]

  • National Center for Biotechnology Information. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. [Link]

  • ResearchGate. (n.d.). In silico ADMET results of the most active compounds and Sorafenib. [Link]

  • ResearchGate. (n.d.). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. [Link]

  • National Center for Biotechnology Information. (2016). Docking and ADMET prediction of few GSK-3 inhibitors divulges 6-bromoindirubin-3-oxime as a potential inhibitor. [Link]

  • National Center for Biotechnology Information. (n.d.). Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer's Disease. [Link]

  • National Center for Biotechnology Information. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. [Link]

  • RSC Publishing. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. [Link]

  • National Center for Biotechnology Information. (2011). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. [Link]

  • National Center for Biotechnology Information. (2023). Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. [Link]

Sources

Comparative

Evaluating the selectivity of 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine compounds across kinase families

For Researchers, Scientists, and Drug Development Professionals In the landscape of kinase inhibitor discovery, the 2-(trifluoromethyl)imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure, giving rise...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the 2-(trifluoromethyl)imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure, giving rise to potent inhibitors targeting a diverse range of kinases implicated in oncology and inflammatory diseases. This guide provides a comprehensive evaluation of the selectivity of this chemical class across various kinase families, with a particular focus on the well-characterized compound olverembatinib (GZD824). We will delve into the molecular basis of their target engagement, compare the selectivity profiles of different members of this family, and provide detailed experimental protocols for assessing kinase selectivity in your own research.

The 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine Scaffold: A Versatile Kinase Inhibitor Blueprint

The imidazo[1,2-b]pyridazine core is a rigid, bicyclic heteroaromatic system that serves as an excellent scaffold for ATP-competitive kinase inhibitors. The trifluoromethyl group at the 2-position is a key feature, often contributing to enhanced potency and metabolic stability. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of potency and selectivity against different kinase targets.

While olverembatinib, a potent Bcr-Abl inhibitor, is the most prominent example, derivatives of this scaffold have been successfully developed to target a range of other kinases, including:

  • Tyrosine Kinase 2 (TYK2): Allosteric inhibitors targeting the pseudokinase domain for the treatment of autoimmune diseases.[1][2]

  • Rho-associated coiled-coil containing protein kinase 2 (ROCK2): Selective inhibitors with therapeutic potential in fibrosis.[3]

  • Bruton's tyrosine kinase (BTK): Covalent inhibitors for B-cell malignancies.[4]

  • Inhibitor of kappa B kinase beta (IKKβ): Inhibitors with anti-inflammatory properties.[5]

  • Pim kinases: ATP-competitive inhibitors with antileukemic activity.

This guide will use olverembatinib as a primary case study to explore broad kinase selectivity and then draw comparisons with other notable members of this compound family.

Olverembatinib (GZD824): A Case Study in Multi-Kinase Inhibition

Olverembatinib is a third-generation Bcr-Abl tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML), particularly in patients with the T315I "gatekeeper" mutation that confers resistance to many other TKIs.[1][6] While highly potent against Bcr-Abl, comprehensive kinase profiling has revealed that olverembatinib is a multi-kinase inhibitor, engaging a spectrum of other kinases with significant affinity.

Kinome-wide Selectivity Profile of Olverembatinib

A KINOMEscan™ profiling study of GZD824 against a panel of 442 kinases provides a broad view of its selectivity. While the complete dataset is extensive, published data highlights strong binding to several key kinases beyond Bcr-Abl. Further detailed enzymatic assays have quantified the inhibitory activity of GZD824 against some of these off-targets.[7]

Kinase TargetIC50 (nM)Kinase FamilyAssociated Disease Area
Bcr-Abl (WT) 0.34 Tyrosine KinaseChronic Myeloid Leukemia
Bcr-Abl (T315I) 0.68 Tyrosine KinaseDrug-Resistant CML
FLT31.33Tyrosine KinaseAcute Myeloid Leukemia
PDGFRα2.08Tyrosine KinaseGIST, Myeloproliferative Neoplasms
FGFR14.14Tyrosine KinaseMyeloid/Lymphoid Neoplasms
SRCHigh AffinityTyrosine KinaseSolid Tumors, Leukemia
KITHigh AffinityTyrosine KinaseGIST, Mastocytosis
RETHigh AffinityTyrosine KinaseThyroid & Lung Cancer
BRAFHigh AffinitySerine/Threonine KinaseMelanoma, Colorectal Cancer
DDR1High AffinityTyrosine KinaseFibrosis, Cancer
TIE2 (TEK)High AffinityTyrosine KinaseAngiogenesis

Table 1: Inhibitory potency of olverembatinib (GZD824) against its primary target and key off-targets. IC50 values are from FRET-based Z'-Lyte assays.[7] "High Affinity" indicates strong binding observed in KINOMEscan profiling where specific IC50 values were not provided in the primary reference.

This profile demonstrates that olverembatinib's activity is not restricted to Bcr-Abl. Its potent inhibition of FLT3, PDGFRα, and FGFR1 suggests potential applications in other hematological malignancies.[7] However, this polypharmacology also highlights the potential for off-target related side effects. Understanding these off-target interactions is crucial for predicting and managing the clinical safety profile of the drug.

Comparative Selectivity Across the Imidazo[1,2-b]pyridazine Family

The versatility of the imidazo[1,2-b]pyridazine scaffold is evident when comparing the selectivity profiles of different derivatives.

  • TYK2 Inhibitors: A selective allosteric inhibitor of the TYK2 pseudokinase domain, compound 29 , was profiled against a panel of 231 kinases. It was found to be remarkably selective, with an IC50 ≥ 1 µM for 229 of the kinases tested, demonstrating that targeted modifications to the scaffold can achieve high selectivity.[8]

  • ROCK2 Inhibitors: Compounds A25 and A26 were developed as potent and selective ROCK2 inhibitors. They exhibited excellent isoform selectivity over ROCK1 (SI = 200 and 138, respectively), highlighting the potential for achieving selectivity even between closely related kinases within the same family.[3]

  • BTK Inhibitors: The irreversible BTK inhibitor TM471-1 showed potent inhibition of BTK (IC50 = 1.3 nM) and excellent selectivity when screened against a panel of 310 kinases.[4]

This comparative data underscores a key principle in kinase drug discovery: while the core scaffold provides a foundation for kinase binding, the specific substitutions dictate the selectivity profile. By strategically modifying the chemical functionalities around the imidazo[1,2-b]pyridazine core, researchers can steer the inhibitor towards a desired target or, as in the case of olverembatinib, design a multi-targeted agent.

Structural Basis of Selectivity

The selectivity of kinase inhibitors is determined by the specific molecular interactions they form within the ATP-binding pocket of their target kinases. While a crystal structure of olverembatinib with Bcr-Abl is not publicly available, its binding mode can be inferred from its known interactions with other kinases and from molecular modeling studies.

Recently, cryogenic electron microscopy (cryo-EM) structures of GZD824 in complex with Leucine-rich repeat kinase 2 (LRRK2) have been determined (PDB IDs: 8TZF and 8U7L).[9] These structures reveal that GZD824, a type II inhibitor, binds to the inactive DFG-out conformation of the LRRK2 kinase domain. This binding mode, where the inhibitor extends into a hydrophobic pocket adjacent to the ATP-binding site, is a common feature of many selective kinase inhibitors.

The ability of the 2-(trifluoromethyl)imidazo[1,2-b]pyridazine scaffold to adopt conformations that can exploit subtle differences in the shape and amino acid composition of the ATP-binding pocket across different kinases is the key to its versatility. For instance, the development of selective TYK2 pseudokinase inhibitors from this scaffold was achieved by designing molecules that specifically interact with the unique structural features of the JH2 domain, which is catalytically inactive but plays a crucial regulatory role.[2]

Experimental Methodologies for Kinase Selectivity Profiling

To experimentally determine the selectivity of your own 2-(trifluoromethyl)imidazo[1,2-b]pyridazine compounds, a variety of robust and high-throughput methods are available. Below, we provide an overview and step-by-step protocols for some of the most widely used assays.

Workflow for Kinase Inhibitor Selectivity Profiling

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Chemical Proteomics a ADP-Glo™ Kinase Assay data Selectivity Profile (IC50/Ki/Kd values) a->data b Radiometric Assays (32P/33P) b->data c Mobility Shift Assays c->data d NanoBRET™ Target Engagement d->data e Cellular Phosphorylation Assays (e.g., Western Blot, In-Cell Western) e->data f KiNativ™ f->data g KINOMEscan™ g->data compound Test Compound (Imidazo[1,2-b]pyridazine derivative) compound->a In vitro compound->b In vitro compound->c In vitro compound->d In situ compound->e In situ compound->f In situ compound->g In vitro

Caption: Overview of experimental workflows for kinase inhibitor selectivity profiling.

Detailed Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. It is a universal assay applicable to any kinase.

Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the ADP generated into ATP, and the newly synthesized ATP is quantified using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and thus to the kinase activity.

Step-by-Step Protocol:

  • Kinase Reaction:

    • Set up the kinase reaction in a 384-well plate. A typical reaction volume is 5 µL.

    • The reaction should contain the kinase, substrate, ATP, and the test compound at various concentrations.

    • Incubate the reaction at the optimal temperature for the kinase (usually 30°C or room temperature) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition of kinase activity at each compound concentration relative to a vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

For more detailed information, please refer to the ADP-Glo™ Kinase Assay Technical Manual from Promega.

Detailed Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay

The NanoBRET™ Target Engagement Assay is a cell-based assay that measures the binding of a test compound to a target kinase in living cells.

Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the donor) and a fluorescently labeled, cell-permeable tracer that binds to the kinase's active site (the acceptor). When a test compound is introduced, it competes with the tracer for binding to the kinase, leading to a decrease in the BRET signal. This allows for the quantitative measurement of compound affinity for the target kinase in a physiological cellular environment.

Step-by-Step Protocol:

  • Cell Preparation and Transfection:

    • Seed cells (e.g., HEK293T) in a suitable plate format.

    • Transfect the cells with a vector encoding the NanoLuc®-kinase fusion protein.

    • Allow the cells to express the fusion protein for approximately 24 hours.

  • Assay Setup:

    • Harvest and resuspend the transfected cells.

    • Dispense the cells into a 384-well white assay plate.

    • Add the test compound at various concentrations.

    • Add the NanoBRET™ tracer at a fixed concentration.

  • Signal Detection:

    • Add the NanoBrez® Nano-Glo® Substrate.

    • Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with appropriate filters.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • Determine the IC50 value by plotting the NanoBRET™ ratio against the compound concentration and fitting the data to a competitive binding model.

For more detailed information, please refer to the NanoBRET™ Target Engagement Intracellular Kinase Assay Technical Manual from Promega.

Signaling Pathways of Key On- and Off-Targets

Understanding the signaling pathways in which the target kinases are involved is crucial for interpreting the biological consequences of their inhibition.

Bcr-Abl Signaling Pathway

G BCR_ABL BCR-ABL GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival STAT5->Survival

Caption: Simplified Bcr-Abl signaling pathway leading to cell proliferation and survival.

FLT3 Signaling Pathway

G FLT3 FLT3 RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival STAT5->Survival

Caption: Key downstream signaling pathways activated by FLT3.

SRC Family Kinase Signaling

G RTK Receptor Tyrosine Kinases SRC SRC RTK->SRC Integrins Integrins Integrins->SRC FAK FAK SRC->FAK STAT3 STAT3 SRC->STAT3 PI3K PI3K SRC->PI3K RAS RAS SRC->RAS Migration Cell Migration FAK->Migration Proliferation Cell Proliferation STAT3->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: SRC kinase as a central node in multiple signaling pathways.

Conclusion

The 2-(trifluoromethyl)imidazo[1,2-b]pyridazine scaffold represents a highly adaptable platform for the design of potent kinase inhibitors. The case of olverembatinib demonstrates that compounds from this class can exhibit a multi-targeted profile, which can be therapeutically beneficial but also necessitates a thorough understanding of off-target effects. Conversely, other examples show that high selectivity for a specific kinase, or even a particular domain within a kinase, can be achieved through rational design.

For researchers working with this chemical series, a comprehensive evaluation of kinase selectivity is paramount. The experimental approaches outlined in this guide provide a robust framework for characterizing the selectivity of novel compounds, enabling a deeper understanding of their biological activity and therapeutic potential. By combining biochemical, cell-based, and proteomic methods, a clear picture of a compound's kinome-wide interactions can be established, paving the way for the development of the next generation of targeted kinase inhibitors.

References

  • GZD824 possesses FLT3, FGFR1 and PDGFRα kinase inhibitory activity. (A)... - ResearchGate. Available at: [Link]

  • Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC. Available at: [Link]

  • GZD824 as a FLT3, FGFR1 and PDGFRα Inhibitor Against Leukemia In Vitro and In Vivo - PMC - NIH. Available at: [Link]

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing). Available at: [Link]

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC - NIH. Available at: [Link]

  • Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed. Available at: [Link]

  • Identification of GZD824 as an orally bioavailable inhibitor that targets phosphorylated and nonphosphorylated breakpoint cluster region-Abelson (Bcr-Abl) kinase and overcomes clinically acquired mutation-induced resistance against imatinib - PubMed. Available at: [Link]

  • Identification of Novel Imidazo[1,2‑b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis - Journal of Medicinal Chemistry - ACS Figshare. Available at: [Link]

  • Identification of GZD824 as an Orally Bioavailable Inhibitor That Targets Phosphorylated and Nonphosphorylated Breakpoint Cluster Region–Abelson (Bcr-Abl) Kinase and Overcomes Clinically Acquired Mutation-Induced Resistance against Imatinib | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Kinome profiling using the KINOMEscan assay for the first- and... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC - PubMed Central. Available at: [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC - NIH. Available at: [Link]

  • GZD824 suppresses the growth of human B cell precursor acute lymphoblastic leukemia cells by inhibiting the SRC kinase and PI3K/AKT pathways - NIH. Available at: [Link]

  • Olverembatinib: a potent Bcr-Abl third-generation inhibitor for the treatment of chronic myeloid leukemia - ResearchGate. Available at: [Link]

  • Live from ASH 2024 | First Dataset of Olverembatinib as Second-Line Therapy in Patients with Non-T315I-Mutant CP-CML Presented in Oral Report - PR Newswire. Available at: [Link]

  • GZD824 suppresses the growth of human B cell precursor acute lymphoblastic leukemia cells by inhibiting the SRC kinase and PI3K/AKT pathways - PubMed. Available at: [Link]

  • 8TZF: Structure of full length LRRK2 bound to GZD-824 (I2020T mutant) - RCSB PDB. Available at: [Link]

  • Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PubMed. Available at: [Link]

  • Olverembatinib for heavily pretreated BCR::ABL1-positive leukemia, including resistance or intolerance to ponatinib and/or asciminib - NIH. Available at: [Link]

  • Crystal Structure of the FLT3 Kinase Domain Bound to the Inhibitor Quizartinib (AC220). Available at: [Link]

  • Structure of Full-Length Src Kinase and Its Key Phosphorylated States: Molecular Dynamics Study - MDPI. Available at: [Link]

  • Kinase selectivity of the Bruton's tyrosine kinase (Btk) inhibitor,... - ResearchGate. Available at: [Link]

  • Study of Olverembatinib (HQP1351) in Patients With CP-CML - ClinicalTrials.gov. Available at: [Link]

  • 5x02 - Crystal structure of the FLT3 kinase domain bound to the inhibitor FF-10101 - PDBj. Available at: [Link]

  • Olverembatinib for the treatment of chronic myeloid leukemia in chronic phase - Haque. Available at: [Link]

  • Olverembatinib for heavily pretreated BCR::ABL1-positive leukemia, including resistance or intolerance to ponatinib and/or asciminib - Annals of Translational Medicine. Available at: [Link]

  • Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PubMed. Available at: [Link]

  • In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia. Available at: [Link]

  • Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Available at: [Link]

  • Olverembatinib Added to NCCN Guidelines for CML - OncLive. Available at: [Link]

  • Bcr-Abl Allosteric Inhibitors: Where We Are and Where We Are Going to - MDPI. Available at: [Link]

  • Crystal structure of the FLT3 kinase domain bound to the inhibitor Quizartinib (AC220). Available at: [Link]

  • KINOMEscan Technology - Eurofins Discovery. Available at: [Link]

  • Discovery of potent and selective reversible Bruton's tyrosine kinase inhibitors - PubMed. Available at: [Link]

  • A review of the therapeutic role of the new third-generation TKI olverembatinib in chronic myeloid leukemia - Frontiers. Available at: [Link]

  • Olverembatinib in chronic myeloid leukemia—review of historical development, current status, and future research - PubMed Central. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine

This guide provides essential safety and logistical information for the proper disposal of 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine (CAS No. 109114-00-3).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine (CAS No. 109114-00-3). As a specialized heterocyclic compound frequently utilized in medicinal chemistry and drug development, its unique structure—containing a fluorinated group and a nitrogen-rich bicyclic core—necessitates rigorous disposal protocols.[1][2][3] Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact.

Core Principle: Hazard Identification and Risk Assessment

Understanding the chemical's properties is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its primary hazards from analogous structures and the functional groups present.

Inferred Hazard Profile: Based on data from closely related compounds such as 6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine and the parent imidazo[1,2-b]pyridazine scaffold, this chemical should be handled as a hazardous substance.[4][5][6]

  • Human Health Hazards: Assumed to be an irritant to the skin, eyes, and respiratory tract.[4][5][6][7] Potential for acute toxicity if ingested, inhaled, or absorbed through the skin is high.[4]

  • Environmental Hazards: The trifluoromethyl (CF₃) group is a significant concern. Trifluoromethylated aromatic compounds are known for their environmental persistence. Photodegradation can lead to the formation of highly stable and problematic byproducts like trifluoroacetic acid (TFA) and fluoride anions, which can accumulate in ecosystems.[8]

  • Reactivity Hazards: The compound is incompatible with strong oxidizing agents.[7][9]

Table 1: Chemical & Inferred Hazard Profile of 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine

Property Value / Information Source(s)
CAS Number 109114-00-3 [10]
Molecular Formula C₇H₄F₃N₃ [10]
Physical State Assumed to be a solid at room temperature. N/A
GHS Hazards (Inferred) Acute Toxicity (Oral, Dermal, Inhalation); Skin Irritation; Serious Eye Irritation; Specific Target Organ Toxicity (Respiratory). [4][5][6]

| Key Disposal Class | Halogenated Organic Waste |[11][12] |

The Hierarchy of Waste Management Controls

Before proceeding to disposal, it is crucial to apply the hierarchy of controls. This framework prioritizes the most effective methods for risk reduction. Disposal is the final step after all other control measures have been considered.

Hierarchy_of_Controls cluster_0 Hierarchy of Waste Management Elimination Elimination (Remove the hazard) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: The hierarchy of controls for managing chemical hazards.

Pre-Disposal Protocol: Segregation and Containerization

Proper segregation is the most critical step in the waste management process. Incorrectly mixed waste streams can lead to dangerous reactions, create complex and expensive disposal challenges, and violate regulatory requirements.

Step 1: Identify and Segregate This compound must be disposed of as Halogenated Organic Solid Waste .

  • DO NOT mix with non-halogenated waste. The fluorine content requires high-temperature incineration with specific scrubbers to prevent the release of toxic gases.[11][12]

  • DO NOT mix with aqueous waste, acids, bases, or oxidizers.[11]

  • DO NOT dispose of this chemical down the drain or in regular trash.[13]

Step 2: Select the Correct Waste Container

  • Use a dedicated, compatible container, typically made of High-Density Polyethylene (HDPE).

  • The container must be in good condition with a tightly sealing lid to prevent vapor release.[12][14]

  • Ensure the container is clearly labeled before the first drop of waste is added.[12]

Step 3: Label the Container Correctly The waste container label must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "Waste 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine" .

  • A list of all contents if it is a mixed waste stream (e.g., "contaminated with silica gel").

  • The relevant hazard pictograms (e.g., Irritant, Health Hazard).

  • The accumulation start date and your lab's contact information.

Step-by-Step Disposal Procedures

All handling of this waste must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and nitrile gloves.[6][9]

Workflow 1: Disposal of Contaminated Labware and Debris This procedure applies to items like gloves, weigh paper, pipette tips, or silica gel grossly contaminated with the compound.

  • Collection: Place all contaminated solid items directly into the pre-labeled Halogenated Organic Solid Waste container.

  • Avoid Dust: Use procedures that minimize dust generation, such as carefully placing items rather than dropping them.[15]

  • Closure: Keep the waste container tightly sealed at all times, except when actively adding waste.[12][14] Do not fill beyond 90% capacity.[14]

  • Storage: Store the sealed container in a designated satellite accumulation area until pickup by your institution's Environmental Health & Safety (EHS) department or a licensed contractor.

Workflow 2: Decontamination of "Empty" Glassware or Original Containers An "empty" container that held this compound is not truly empty and must be decontaminated or disposed of as hazardous waste. For acutely hazardous materials, a triple-rinse procedure is standard practice.[11]

  • First Rinse: Add a small amount of a suitable solvent (e.g., methanol or acetone) to the container. Close and swirl to rinse all interior surfaces.

  • Collect Rinsate: Pour the solvent rinsate into a dedicated Halogenated Organic Liquid Waste container.

  • Repeat: Perform the rinse two more times, collecting the rinsate in the same liquid waste container.

  • Final Disposal: Once triple-rinsed, the original container's label should be fully defaced or removed. The container can now be disposed of in the appropriate laboratory glass waste receptacle.

Workflow 3: Disposal of Bulk or Unused Compound Do not attempt to treat or neutralize bulk quantities of this chemical in the laboratory.

  • Container: If in its original container, ensure the label is intact and the container is securely sealed.

  • Labeling: Place a hazardous waste label on the container.

  • Arrange Pickup: Contact your institution's EHS office to schedule a pickup for disposal via a licensed hazardous waste contractor.

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine and its associated waste.

Disposal_Workflow cluster_waste_type Categorize Waste cluster_solid_path Solid Waste Stream cluster_liquid_path Liquid Waste Stream start Identify Waste: 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine is_solid Is it a solid or contaminating a solid? start->is_solid is_liquid Is it a liquid? (e.g., rinsate) start->is_liquid solid_container Select Labeled 'Halogenated Solid Waste' Container (HDPE) is_solid->solid_container Yes liquid_container Select Labeled 'Halogenated Liquid Waste' Container is_liquid->liquid_container Yes collect_solid Place Waste in Container (in Fume Hood) solid_container->collect_solid seal_solid Seal Container When Not in Use collect_solid->seal_solid ehs_pickup Store in Satellite Accumulation Area & Arrange EHS Pickup seal_solid->ehs_pickup collect_liquid Pour Rinsate into Container (in Fume Hood) liquid_container->collect_liquid seal_liquid Seal Container When Not in Use collect_liquid->seal_liquid seal_liquid->ehs_pickup

Caption: Decision workflow for segregating and disposing of waste.

Spill and Emergency Procedures

Immediate and correct response to a spill is vital to prevent exposure and contamination.

Minor Spill (Solid, contained within a fume hood):

  • Ensure PPE is worn (lab coat, goggles, double gloves).

  • Prevent dust generation. Do not use a dry brush. Gently cover the spill with damp paper towels or use a scoop to carefully transfer the material into the halogenated solid waste container.[15]

  • Wipe the area with a solvent-wetted cloth (e.g., methanol), and place the cloth in the waste container.

  • Decontaminate the area thoroughly.

Major Spill (Outside of a fume hood or large quantity):

  • Evacuate the immediate area immediately.

  • Alert all nearby personnel and your laboratory supervisor.

  • If there is an inhalation risk, activate the nearest fire alarm to initiate a full-area evacuation.

  • Call your institution's emergency number and report a hazardous chemical spill.[12]

  • Do not attempt to clean it up yourself. Wait for trained emergency responders.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine, protecting themselves, their colleagues, and the environment.

References

  • 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine | C7H4F3N3. BuyersGuideChem. [Link]

  • Photodegradation of Trifluoromethyl-Substituted Aromatic Compounds: Effect of Nitrogen Presence in Aromatic Rings. ACS EST Water. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Trifluoromethylated Heterocycles. ResearchGate. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • 6-(Trifluoromethyl)imidazo[1,2-b]pyridazin-2-amine. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of trifluoromethyl N,N-aminals from nitrogen containing heterocycles by using a plasma flow microreactor. Semantic Scholar. [Link]

  • Imidazo(1,2-b)pyridazine. PubChem, National Center for Biotechnology Information. [Link]

  • Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Pyridazine. Wikipedia. [Link]

  • Laboratory Hazardous Waste Management. The University of British Columbia. [Link]

  • Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. ResearchGate. [Link]

  • Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives. PubMed. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central, National Institutes of Health. [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. PubMed. [Link]

  • Emerging therapeutics: The imidazo[1,2-b]pyridazine scaffold as a novel drug candidate for eumycetoma, a neglected tropical disease. PubMed. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Trifluoromethyl)imidazo[1,2-b]pyridazine
Reactant of Route 2
2-(Trifluoromethyl)imidazo[1,2-b]pyridazine
© Copyright 2026 BenchChem. All Rights Reserved.